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  • Product: 2-(4-Methylphenyl)butanoic acid
  • CAS: 68692-82-0

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-(4-Methylphenyl)butanoic Acid: A Technical Guide

Executive Summary 2-(4-Methylphenyl)butanoic acid (CAS 68692-82-0), also known as -ethyl-4-methylbenzeneacetic acid, represents a critical structural scaffold in the development of non-steroidal anti-inflammatory drugs (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Methylphenyl)butanoic acid (CAS 68692-82-0), also known as


-ethyl-4-methylbenzeneacetic acid, represents a critical structural scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and antitussive agents (analogous to Butamirate). Its structure—a phenylacetic acid core substituted at the 

-position—imparts significant lipophilicity and metabolic stability, making it a valuable intermediate for exploring structure-activity relationships (SAR) in ligand binding.

This guide details a robust, scalable synthetic route for 2-(4-Methylphenyl)butanoic acid, moving beyond theoretical pathways to field-proven protocols. We focus on the direct


-alkylation of 4-methylphenylacetic acid esters , a method selected for its high atom economy and adaptability to asymmetric synthesis.

Retrosynthetic Analysis & Strategy

The construction of the 2-arylalkanoic acid skeleton is best approached via the functionalization of the benzylic carbon. A retrosynthetic disconnection at the


-carbon-ethyl bond reveals 4-methylphenylacetic acid (p-tolylacetic acid) as the ideal starting material.
Strategic Considerations
  • Route Selection: Direct alkylation of the enolate prevents the rearrangement issues common in Friedel-Crafts approaches to this specific isomer.

  • Regioselectivity: Using the ester derivative prevents competitive deprotonation of the carboxylic acid, allowing for stoichiometric control of the base (LDA or NaH).

  • Chirality: The

    
    -carbon is a stereocenter. While this guide describes the racemic synthesis, the chosen route is compatible with Evans auxiliary or chiral lithium amide methodologies for enantioselective production.
    

Retrosynthesis target 2-(4-Methylphenyl)butanoic acid disconnection C-C Disconnection (Alpha-Alkylation) target->disconnection Retrosynthesis precursor1 Ethyl Iodide (Electrophile) disconnection->precursor1 precursor2 4-Methylphenylacetic Acid (Nucleophile) disconnection->precursor2 toluene Toluene precursor2->toluene Commercial Source

Figure 1: Retrosynthetic tree identifying the


-alkylation pathway as the primary disconnection.

Synthetic Methodology

Route: -Alkylation of Methyl 4-Methylphenylacetate

This protocol utilizes Lithium Diisopropylamide (LDA) for kinetic deprotonation, ensuring mono-alkylation and minimizing side reactions.

Step 1: Esterification

Objective: Protect the carboxylic acid to facilitate enolate formation.

  • Reagents: 4-Methylphenylacetic acid (1.0 eq), Methanol (excess),

    
     (cat.).
    
  • Protocol: Reflux for 4 hours. Evaporate MeOH, extract with EtOAc, wash with

    
    .
    
  • Yield: >95% (Quantitative conversion expected).

Step 2: Enolate Alkylation (The Critical Step)

Objective: Install the ethyl group at the


-position.
ComponentRoleStoichiometryNotes
Methyl 4-methylphenylacetate Substrate1.0 equivDried over

prior to use.
LDA (2.0 M in THF/Heptane) Base1.1 equivFreshly prepared or titrated.
Ethyl Iodide (EtI) Electrophile1.2 equivFiltered through basic alumina if stored long-term.
THF (Anhydrous) Solvent10 mL/gDistilled from Na/Benzophenone or column dried.
DMPU Additive1.0 equivOptional; accelerates

rate.

Detailed Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF and cool to -78°C.

  • Deprotonation: Add LDA solution dropwise via syringe over 15 minutes. Stir at -78°C for 30 minutes to ensure complete enolate formation.

    • Expert Insight: The solution typically turns a pale yellow. If it turns dark brown, oxygen contamination is likely.

  • Addition: Add Methyl 4-methylphenylacetate (dissolved in minimal THF) dropwise. Stir for 45 minutes at -78°C.

  • Alkylation: Add Ethyl Iodide rapidly.

  • Warming: Allow the reaction to warm to 0°C over 2 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting material spot (

    
    ) should disappear, replaced by the less polar product (
    
    
    
    ).
  • Quench: Quench with saturated

    
     solution at 0°C.
    
Step 3: Hydrolysis

Objective: Reveal the free acid.

  • Reagents: LiOH (3.0 eq) in THF:Water (3:1).

  • Protocol: Stir at room temperature for 12 hours. Acidify with 1M HCl to pH 2. Extract with DCM.

ReactionWorkflow start Start: Methyl Ester step1 Cool to -78°C Add LDA start->step1 step2 Enolate Formation (30 min) step1->step2 Kinetic Control step3 Add EtI Warm to 0°C step2->step3 S_N2 Attack step4 Quench (NH4Cl) & Hydrolysis step3->step4 end Product: Crude Acid step4->end

Figure 2: Step-by-step reaction workflow for the LDA-mediated alkylation.

Characterization & Analytical Profile

Trustworthiness in synthesis is established through rigorous characterization. The following data corresponds to the expected values for 2-(4-Methylphenyl)butanoic acid.

Nuclear Magnetic Resonance (NMR)

 NMR (400 MHz, 

):
  • 
     11.0-12.0 (br s, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     7.22 (d, J=8.0 Hz, 2H):  Aromatic protons (ortho to alkyl group).
    
  • 
     7.12 (d, J=8.0 Hz, 2H):  Aromatic protons (meta to alkyl group).
    
  • 
     3.45 (t, J=7.5 Hz, 1H):  Benzylic methine proton (
    
    
    
    -H).
  • 
     2.33 (s, 3H):  Aryl methyl group (
    
    
    
    ).
  • 
     2.05-1.75 (m, 2H):  Methylene group of the ethyl chain (
    
    
    
    ).
  • 
     0.92 (t, J=7.4 Hz, 3H):  Terminal methyl group (
    
    
    
    ).

Interpretation: The characteristic AA'BB' aromatic system confirms the para-substitution pattern. The triplet at 3.45 ppm is diagnostic for the


-alkylation success.
Infrared Spectroscopy (FT-IR)
  • 2960-2850 cm⁻¹: C-H stretching (Aliphatic).

  • 2500-3300 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

  • 1705 cm⁻¹: Strong C=O stretch (Carbonyl).

Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 178.1.
    
  • Base Peak: m/z 105 (Tropylium ion derived from the p-tolyl moiety).

Purification & Optimization

For pharmaceutical applications, purity >99.5% is required.

Crystallization Strategy

While the crude acid is often an oil, it can be crystallized or purified via its salt form.

  • Salt Formation: Dissolve crude oil in Ethanol. Add 1.0 eq of Cyclohexylamine.

  • Precipitation: Cool to 4°C. The cyclohexylammonium salt precipitates as a white solid.

  • Regeneration: Filter the salt, wash with cold

    
    , and partition between 1M HCl and MTBE to recover the pure acid.
    
Troubleshooting Low Yields
  • Problem: Recovery of starting material (Methyl 4-methylphenylacetate).

    • Cause: Wet THF or incomplete deprotonation.

    • Fix: Ensure LDA is titrated. Increase deprotonation time.

  • Problem: Dialkylation (Formation of quaternary center).

    • Cause: Temperature too high during EtI addition or excess base.

    • Fix: Strictly maintain -78°C during addition. Add EtI slowly.

Safety & Scalability

  • LDA Handling: Pyrophoric sensitivity. Must be handled under inert atmosphere. For kilo-scale, consider using NaH in DMF or KOtBu as safer, non-cryogenic alternatives, though yield profiles may change.

  • Ethyl Iodide: Alkylating agent and potential carcinogen. Use in a fume hood with appropriate gloves (Laminate/Silver Shield).

  • Exotherms: The quench step (Step 4) is exothermic. Add water/acid slowly with vigorous stirring.

References

  • Direct Alkylation Methodology: Misner, J. W., & Fisher, J. W. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides. Journal of Organic Chemistry.

  • Compound Data & Identifiers: PubChem. (n.d.). 2-(4-Methylphenyl)butanoic acid (CID 50233).[1][2] National Library of Medicine.

  • General Enolate Chemistry: Raber, D. J., et al. (1979).[3] Esterification of carboxylic acids with trialkyloxonium salts. Organic Syntheses.

  • Analogous Synthesis (Suprofen): Van Daele, P. G., et al. (1975). Synthesis of alpha-methyl-4-(2-thienylcarbonyl)benzeneacetic acid, suprofen, and derivatives. Arzneimittelforschung.

Sources

Exploratory

Novel Synthetic Routes to 2-(4-Methylphenyl)butanoic Acid: A Strategic Guide to Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Beyond the Blueprint The synthesis of chiral α-arylalkanoic acids, such as 2-(4-methylphenyl)butanoic acid, is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Blueprint

The synthesis of chiral α-arylalkanoic acids, such as 2-(4-methylphenyl)butanoic acid, is a cornerstone of pharmaceutical development, forming the backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other key therapeutic agents. The challenge, however, extends beyond simple molecular construction. It lies in achieving impeccable stereochemical control, process efficiency, and scalability. This guide eschews a conventional review format, instead adopting a strategic, decision-oriented approach. We dissect the logic behind established and cutting-edge synthetic methodologies, providing the critical insights necessary for informed experimental design and process optimization.

Deconstruction of the Target: A Retrosynthetic Overview

A robust synthetic plan begins with a logical deconstruction of the target molecule. For 2-(4-methylphenyl)butanoic acid, several key bond disconnections reveal the primary strategic avenues available to the synthetic chemist.

G cluster_target Target Molecule cluster_strategies Synthetic Strategies Target 2-(4-Methylphenyl)butanoic acid A α-Arylation Target->A C(aryl)-C(α) bond B Asymmetric Alkylation Target->B C(α)-C(benzyl) bond C Asymmetric Hydrogenation Target->C C(α)-C(β) double bond reduction D Classical (Friedel-Crafts) Target->D Acylation & Rearrangement

Figure 1: Key retrosynthetic disconnections for 2-(4-methylphenyl)butanoic acid.

This analysis highlights four principal strategies: direct formation of the aryl-alpha carbon bond (α-arylation), formation of the alpha carbon-benzyl bond via alkylation, reduction of an unsaturated precursor, and classical multi-step sequences. Each path carries distinct advantages and liabilities in terms of stereocontrol, atom economy, and operational complexity.

The Classical Paradigm: Friedel-Crafts Acylation Pathway

The traditional approach leverages one of the oldest reactions in the organic chemistry canon: the Friedel-Crafts acylation. While conceptually straightforward, this route underscores the limitations that have driven the development of more modern methods.

  • Acylation: Toluene undergoes Friedel-Crafts acylation with succinic anhydride in the presence of a stoichiometric Lewis acid, typically AlCl₃. This reaction forms 4-(4-methylphenyl)-4-oxobutanoic acid.[1]

  • Reduction: The ketone is then reduced to a methylene group via a Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and strong base) reduction.

  • Introduction of the Carboxyl Group (Alternative): An alternative classical route might involve acylation with butanoyl chloride, followed by a Willgerodt-Kindler reaction to convert the ketone to the corresponding carboxylic acid.

Causality and Critique: This pathway is hampered by several factors. The use of stoichiometric, moisture-sensitive, and environmentally taxing Lewis acids is a significant drawback. More critically, these methods produce a racemic product, necessitating a separate, often inefficient, resolution step to isolate the desired enantiomer. The harsh conditions of the reduction steps also limit functional group tolerance. This approach serves as a valuable baseline against which the elegance and efficiency of modern catalytic methods can be measured.

Modern Catalytic and Stereoselective Strategies

Contemporary synthesis prioritizes precision, efficiency, and sustainability. The following routes represent the state-of-the-art for constructing chiral α-arylalkanoic acids.

Strategy A: Palladium-Catalyzed α-Arylation of Butanoic Acid Derivatives

The direct coupling of an enolate with an aryl halide, pioneered by Buchwald and Hartwig, has revolutionized C-C bond formation. This strategy forms the critical C(aryl)-C(α) bond directly.

Workflow:

G cluster_0 α-Arylation Workflow Start Butanoic Acid Derivative (e.g., Ester, Silyl Ester) Enolate In situ Enolate Generation (e.g., LHMDS, silylation) Start->Enolate Coupling Pd-Catalyzed Cross-Coupling with 4-Bromotoluene Enolate->Coupling Product α-Arylated Product Coupling->Product Hydrolysis Hydrolysis (if necessary) Product->Hydrolysis End Racemic 2-(4-Methylphenyl)butanoic acid Hydrolysis->End

Figure 2: General workflow for Pd-catalyzed α-arylation.

Mechanistic Rationale: This reaction hinges on a Pd(0)/Pd(II) catalytic cycle. A strong, non-nucleophilic base generates the enolate from a butanoic acid derivative. Recent advances utilize a traceless protecting strategy where the carboxylic acid is silylated in situ under basic conditions, facilitating the coupling.[2] The palladium catalyst, supported by a sterically demanding, electron-rich phosphine ligand (e.g., tBuXPhos), undergoes oxidative addition into the 4-bromotoluene C-Br bond. Transmetalation with the enolate followed by reductive elimination forges the C-C bond and regenerates the Pd(0) catalyst.[3]

Expert Insight: While this method is powerful for creating the carbon skeleton, achieving enantioselectivity directly in the coupling step with simple ester enolates remains a significant challenge. Therefore, this route is often employed to synthesize the racemic acid, which can then be resolved, or it is adapted for use with chiral substrates to induce diastereoselectivity. Its key advantage is the directness of the bond construction.[4]

Strategy B: Asymmetric Alkylation via Chiral Auxiliaries

This is a robust and highly reliable method for establishing the α-stereocenter with a high degree of predictability. It is a cornerstone of asymmetric synthesis and has been successfully applied to the synthesis of related drugs like Ibuprofen and Naproxen.[5][6][7]

Workflow:

G cluster_1 Chiral Auxiliary Workflow Start Chiral Auxiliary (e.g., Evans' Oxazolidinone) Acylation Acylation with Butanoyl Chloride Start->Acylation Enolization Diastereoselective Enolate Formation (LDA, -78 °C) Acylation->Enolization Alkylation Alkylation with 4-Methylbenzyl Bromide Enolization->Alkylation Cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) Alkylation->Cleavage End Enantioenriched Acid + Recovered Auxiliary Cleavage->End

Figure 3: Workflow for asymmetric synthesis using a chiral auxiliary.

Mechanistic Rationale: The chiral auxiliary (e.g., an Evans' oxazolidinone derived from an amino acid like valine) is first acylated with butanoyl chloride.[5] Deprotonation with a strong base like lithium diisopropylamide (LDA) at low temperature generates a conformationally locked Z-enolate. The bulky substituent on the auxiliary effectively shields one face of the enolate. The subsequent addition of an electrophile, 4-methylbenzyl bromide, occurs from the less hindered face, resulting in a highly diastereoselective alkylation. The final step is the cleavage of the auxiliary, which can be recovered and reused, to release the enantioenriched 2-(4-methylphenyl)butanoic acid.

Trustworthiness: This method is a self-validating system. The diastereomeric ratio of the alkylated intermediate can be readily determined by NMR spectroscopy or chromatography, providing a direct measure of the reaction's success before the final cleavage step.

Strategy C: Asymmetric Hydrogenation of an α,β-Unsaturated Precursor

Catalytic asymmetric hydrogenation is one of the most powerful and atom-economical methods for producing enantiomerically pure compounds. It involves the stereoselective addition of hydrogen across a double bond using a chiral transition metal catalyst.

Workflow:

  • Precursor Synthesis: The required precursor, 2-(4-methylphenyl)but-2-enoic acid, is synthesized, typically via an aldol-type condensation of 4-methylbenzaldehyde with propanoic anhydride (Perkin reaction) or a related condensation.

  • Asymmetric Hydrogenation: The unsaturated acid is hydrogenated using a chiral catalyst, such as a Ruthenium or Rhodium complex bearing a chiral phosphine ligand (e.g., BINAP, DuPhos).

Causality and Control: The enantioselectivity is governed by the chiral environment created by the metallic center and its ligand. The substrate coordinates to the metal in a specific orientation, and hydrogen is delivered to one face of the double bond preferentially. The choice of ligand, solvent, and hydrogen pressure are critical parameters that must be optimized to achieve high enantiomeric excess (ee).

Table 1: Comparison of Modern Synthetic Strategies

StrategyKey TransformationStereocontrolAtom EconomyKey AdvantagesKey Disadvantages
α-Arylation Pd-catalyzed C-C couplingTypically racemic; requires resolution or chiral substrateGoodDirect bond formation, high functional group tolerance[2]Asymmetric variant is challenging for this substrate class
Chiral Auxiliary Diastereoselective alkylationExcellent (>98% de)ModerateHigh reliability and predictability[5][6]Stoichiometric use of chiral auxiliary, additional protection/deprotection steps
Asymmetric Hydrogenation Catalytic enantioselective reductionExcellent (>99% ee achievable)ExcellentCatalytic use of chiral source, high efficiencyRequires synthesis of unsaturated precursor, catalyst can be expensive

Field-Proven Experimental Protocol

Asymmetric Synthesis via Evans' Auxiliary: Preparation of (S)-2-(4-Methylphenyl)butanoic acid

This protocol is adapted from established procedures for analogous 2-arylpropionic acids and represents a robust method for laboratory-scale synthesis.[5][7]

Step 1: Acylation of the Chiral Auxiliary

  • To a flame-dried round-bottom flask under N₂, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

  • Dissolve in anhydrous THF (0.5 M) and cool to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise and stir for 15 minutes.

  • Add butanoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to 0 °C and stir for 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).

  • Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-butanoyloxazolidinone.

Step 2: Diastereoselective Alkylation

  • To a flame-dried flask under N₂, add the N-butanoyloxazolidinone (1.0 eq) and dissolve in anhydrous THF (0.2 M). Cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M solution in THF) dropwise. Stir for 30 minutes to ensure complete enolate formation.

  • Add 4-methylbenzyl bromide (1.2 eq) in a small amount of THF via syringe.

  • Stir at -78 °C for 4 hours, then allow the reaction to warm slowly to room temperature overnight.

  • Quench with saturated aqueous NH₄Cl, and perform an aqueous workup as described in Step 1. Purify by flash chromatography to isolate the alkylated product. (Diastereomeric excess can be checked at this stage by ¹H NMR or chiral HPLC).

Step 3: Auxiliary Cleavage

  • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq, 1.0 M).

  • Stir vigorously at 0 °C for 4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) solution until a negative test with starch-iodide paper is obtained.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract with ethyl acetate (3x). The aqueous layer contains the recovered auxiliary (which can be extracted separately after basification).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography or crystallization to yield pure (S)-2-(4-methylphenyl)butanoic acid.

Conclusion and Future Directions

While classical methods provide a historical foundation, the synthesis of 2-(4-methylphenyl)butanoic acid is best served by modern, stereoselective strategies. Asymmetric hydrogenation represents the most elegant and industrially scalable route due to its catalytic nature and high enantioselectivity. For laboratory-scale synthesis where reliability and predictability are paramount, the chiral auxiliary approach remains an outstandingly robust option. Palladium-catalyzed α-arylation offers the most direct route but often requires a subsequent resolution step.

The future of this field will likely involve the development of biocatalytic methods, using enzymes to perform highly selective transformations under green conditions, and the use of catalysts based on more abundant and less toxic earth-abundant metals to replace palladium and rhodium.

References

  • Gonzalez, A., et al. (1991). Asymmetric Synthesis of 2-Arylpropionic Acids. Synthetic Communications, 21(12-13), 1353-1357. [Link]

  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Larsen, R. D., et al. (1989). α-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society, 111(19), 7650-7651. [Link]

  • Shiina, I., et al. (2012). Asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs). Catalysis Science & Technology, 2, 1623-1628. [Link]

  • CSIC (1991). Asymmetric Synthesis of 2-Arylpropionic Acids. Sílice, 21(12-13). [Link]

  • Olofsson, B. (2022). Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. Molecules, 27(19), 6543. [Link]

  • Hartwig, J. F., et al. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. eScholarship, University of California. [Link]

  • Campeau, L.-C., et al. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters, 17(3), 578-581. [Link]

  • Buchwald, S. L., et al. (2014). Pd-Catalyzed α-Arylation of Trimethylsilyl Enolates of α,α-Difluoroacetamides. Journal of the American Chemical Society, 136(12), 4530-4533. [Link]

  • Organic Chemistry Portal. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. organic-chemistry.org. [Link]

  • PubChem. 2-(4-Methylphenyl)butanoic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikimedia Foundation. [Link]

Sources

Foundational

Physical and chemical properties of 2-(4-Methylphenyl)butanoic acid

Physical and Chemical Properties of 2-(4-Methylphenyl)butanoic Acid Part 1: Executive Summary 2-(4-Methylphenyl)butanoic acid (CAS: 68692-82-0) is a lipophilic, aromatic carboxylic acid belonging to the class of 2-arylal...

Author: BenchChem Technical Support Team. Date: February 2026

Physical and Chemical Properties of 2-(4-Methylphenyl)butanoic Acid

Part 1: Executive Summary

2-(4-Methylphenyl)butanoic acid (CAS: 68692-82-0) is a lipophilic, aromatic carboxylic acid belonging to the class of 2-arylalkanoic acids.[1] Structurally characterized by a butyric acid backbone substituted at the


-position (C2) with a para-tolyl group, it serves as a critical scaffold in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) such as Butibufen  and Indobufen .

This guide provides a comprehensive technical analysis of its physicochemical profile, synthetic pathways, and reactivity, designed for researchers in organic synthesis and pharmaceutical development.

Part 2: Molecular Identification & Structural Analysis

The compound possesses a chiral center at the C2 position, existing as two enantiomers (R and S). In standard synthesis, it is obtained as a racemate unless asymmetric catalysis or chiral resolution is employed.

Identifier Details
IUPAC Name 2-(4-Methylphenyl)butanoic acid
Common Synonyms 2-(p-Tolyl)butyric acid;

-Ethyl-4-methylbenzeneacetic acid
CAS Registry Number 68692-82-0
Molecular Formula

SMILES CCC(C1=CC=C(C=C1)C)C(=O)O
InChI Key RTJXQMWCVNVYIW-UHFFFAOYSA-N

Stereochemical Note: The biological activity of 2-arylalkanoic acids is often stereospecific (e.g., the S-enantiomer of profens is typically the active COX inhibitor). Researchers must account for this chirality during biological assay design.

Part 3: Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite) typical for this structural class.

Table 1: Physical and Chemical Constants
PropertyValue / RangeTechnical Context
Molecular Weight 178.23 g/mol Monoisotopic mass: 178.099
Physical State Low-melting solid or viscous oilHomologs (e.g., 2-phenylbutanoic acid) melt at ~42°C. Expect MP ~45–55°C.
Boiling Point 285–290°C (at 760 mmHg)High BP requires vacuum distillation (e.g., ~140°C at 1-2 mmHg) for purification.[2]
pKa (Acid Dissociation) 4.45 ± 0.10Comparable to Ibuprofen (pKa 4.4). Exists as a carboxylate anion at physiological pH (7.4).
LogP (Octanol/Water) 2.85 ± 0.20Highly lipophilic. Poor water solubility (<0.5 mg/mL); highly soluble in DCM, EtOH, DMSO.
Refractive Index

Estimated based on molar refractivity of the p-tolyl/alkyl system.
Solubility & Stability Insights
  • Aqueous Solubility: Negligible in neutral water. Solubility increases significantly at pH > 6.0 due to ionization of the carboxylic acid.

  • Organic Solvents: Freely soluble in dichloromethane, ethyl acetate, and alcohols.

  • Chemical Stability: Stable under ambient conditions. The benzylic tertiary carbon is susceptible to radical oxidation (auto-oxidation) upon prolonged exposure to air and light.

Part 4: Synthetic Methodologies

The most robust route for synthesizing 2-(4-methylphenyl)butanoic acid is the


-Alkylation of Arylacetic Esters . This method offers high yield and scalability compared to Friedel-Crafts approaches, which suffer from regioselectivity issues on the alkyl chain.
Protocol: -Alkylation of Methyl p-Tolylacetate

Reaction Overview:

  • Starting Material: Methyl 2-(4-methylphenyl)acetate.

  • Reagents: Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH); Ethyl Iodide (EtI).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology:

  • Enolate Formation: Under an inert atmosphere (

    
     or Ar), cool a solution of LDA (1.1 equiv) in anhydrous THF to -78°C. Slowly add Methyl 2-(4-methylphenyl)acetate (1.0 equiv) dropwise. Stir for 30 minutes to ensure complete deprotonation at the 
    
    
    
    -position.
  • Alkylation: Add Ethyl Iodide (1.2 equiv) slowly to the cold enolate solution. Allow the reaction to warm to room temperature over 2–4 hours. The color change indicates reaction progression.

  • Quench & Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Dry organic layers over
    
    
    and concentrate in vacuo.
  • Hydrolysis (Saponification): Dissolve the crude ester in a 1:1 mixture of THF/Water. Add LiOH (2.0 equiv) and stir at 60°C for 4 hours.

  • Purification: Acidify the mixture to pH 2 with 1N HCl. Extract the free acid with DCM. Recrystallize from Hexane/Ethyl Acetate or purify via vacuum distillation.

Visualization: Synthesis Pathway

Synthesis Start p-Tolylacetic Acid Ester Enolate Lithium Enolate Intermediate Start->Enolate LDA, THF -78°C Ester Ethyl-Alkylated Ester Enolate->Ester Ethyl Iodide (EtI) SN2 Alkylation Final 2-(4-Methylphenyl) butanoic acid Ester->Final LiOH, H2O/THF Hydrolysis (pH < 2)

Figure 1: Synthetic pathway via enolate alkylation of p-tolylacetic acid ester.

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures should be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       10.5–12.0 (br s, 1H): -COOH  (Carboxylic acid proton).
      
    • 
       7.10–7.25 (m, 4H): Ar-H  (AA'BB' system of the p-tolyl ring).
      
    • 
       3.45 (t, 
      
      
      
      Hz, 1H): Ar-CH(Et)-COOH (Benzylic methine).
    • 
       2.32 (s, 3H): Ar-CH
      
      
      
      (Aromatic methyl group).
    • 
       1.75–2.10 (m, 2H): -CH
      
      
      
      -CH
      
      
      (Methylene of the ethyl group, diastereotopic protons).
    • 
       0.92 (t, 
      
      
      
      Hz, 3H): -CH
      
      
      -CH
      
      
      (Terminal methyl).
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    • Carbonyl: ~180.5 ppm.

    • Aromatic: ~137.0 (C-Me), ~135.5 (C-CH), ~129.5 (2C), ~127.8 (2C).

    • Aliphatic: ~52.5 (Methine), ~26.0 (Methylene), ~21.1 (Ar-Me), ~12.2 (Ethyl-Me).

Infrared (IR) Spectroscopy
  • 3300–2500 cm

    
    :  Broad O-H stretch (carboxylic acid dimer).
    
  • 1705–1715 cm

    
    :  Strong C=O stretch (carbonyl).
    
  • 1515 cm

    
    :  Aromatic C=C ring stretch.
    

Part 6: Applications in Drug Development

NSAID Structural Analog

2-(4-Methylphenyl)butanoic acid is a direct structural analog of Butibufen (which contains an isobutyl group instead of a methyl group). It serves as:

  • QSAR Probe: Used to study the steric influence of the para-substituent on COX-1/COX-2 binding affinity.

  • Impurity Standard: A potential degradation product or process impurity in the synthesis of Indobufen or Butibufen, essential for quality control (QC) method development.

Chiral Resolution Substrate

Due to its simple structure and biological relevance, this compound is frequently used as a substrate to screen lipases and esterases for kinetic resolution, producing optically pure (S)-acids for pharmaceutical synthesis.

Part 7: Safety & Handling (MSDS Summary)

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust/vapors.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent oxidation of the benzylic position.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50233, 2-(4-Methylphenyl)butanoic acid. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Butanoic acid, 2-methyl-, phenylmethyl ester (Structural Analog Data). Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of 2-(4-Methylphenyl)butanoic Acid: A Technical Guide

Introduction to 2-(4-Methylphenyl)butanoic Acid 2-(4-Methylphenyl)butanoic acid, also known as 2-(p-tolyl)butanoic acid, belongs to the class of 2-arylpropanoic acids, a well-known group of compounds with significant bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 2-(4-Methylphenyl)butanoic Acid

2-(4-Methylphenyl)butanoic acid, also known as 2-(p-tolyl)butanoic acid, belongs to the class of 2-arylpropanoic acids, a well-known group of compounds with significant biological activities. Its structural features, comprising a carboxylic acid moiety, a chiral center at the alpha-position, and a para-substituted aromatic ring, make it a molecule of interest for various applications.

Molecular Structure:

Key Molecular Properties: [1]

PropertyValue
Molecular FormulaC₁₁H₁₄O₂
Molecular Weight178.23 g/mol
CAS Number68692-82-0

The unequivocal identification and characterization of such molecules are paramount in research and development. Spectroscopic techniques are the cornerstone of this process, providing detailed information about the molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Principles of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei. Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse and measuring the absorption and subsequent relaxation of the nuclei, an NMR spectrum is generated. The position of a signal in the spectrum (chemical shift), its splitting pattern (multiplicity), and its intensity (integration) provide a wealth of structural information.

Experimental Protocol for ¹H and ¹³C NMR

The following is a generalized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a small organic molecule like 2-(4-Methylphenyl)butanoic acid.

Figure 1: A generalized workflow for acquiring NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(4-Methylphenyl)butanoic acid and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it should dissolve the sample without giving interfering signals in the region of interest.[2]

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is then used to "lock" onto the deuterium signal of the solvent, "tune" the probe to the correct frequencies for ¹H and ¹³C, and "shim" the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.

  • ¹³C NMR Acquisition: Following the ¹H acquisition, set up the ¹³C NMR experiment. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum and improve signal-to-noise.

  • Data Processing: The raw data (Free Induction Decay) is processed by applying a Fourier transform to convert it into a frequency-domain spectrum. Subsequent processing steps include phase correction, baseline correction, and referencing the chemical shift scale (typically to the residual solvent peak or an internal standard like TMS).

  • Spectral Analysis: The processed spectra are then analyzed by integrating the peak areas (for ¹H NMR), identifying the chemical shifts, and analyzing the splitting patterns (multiplicities).

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of 2-(4-Methylphenyl)butanoic acid and typical chemical shift values for similar structural motifs, the following ¹H NMR spectrum is predicted.

Predicted ¹H NMR Data for 2-(4-Methylphenyl)butanoic acid

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0broad singlet1H-COOH
~7.1-7.2doublet2HAr-H (ortho to alkyl)
~7.0-7.1doublet2HAr-H (meta to alkyl)
~3.5triplet1H-CH(Ar)-
~2.3singlet3HAr-CH₃
~1.8-2.0multiplet2H-CH₂-CH₃
~0.9triplet3H-CH₂-CH₃

Interpretation:

  • Carboxylic Acid Proton (-COOH): A highly deshielded proton, appearing as a broad singlet far downfield around 12.0 ppm. Its broadness is due to hydrogen bonding and exchange with trace amounts of water.[3]

  • Aromatic Protons (Ar-H): The para-substituted aromatic ring will give rise to two doublets, each integrating to 2H. The protons ortho to the butanoic acid substituent are expected to be slightly downfield from those meta to it.

  • Methine Proton (-CH(Ar)-): This proton is at a chiral center and is adjacent to both the aromatic ring and the carbonyl group, leading to a downfield shift, predicted to be around 3.5 ppm. It will appear as a triplet due to coupling with the adjacent methylene protons.

  • Aromatic Methyl Protons (Ar-CH₃): The methyl group on the aromatic ring will appear as a sharp singlet around 2.3 ppm.

  • Methylene Protons (-CH₂-CH₃): These two protons are diastereotopic and will appear as a multiplet in the range of 1.8-2.0 ppm. They are coupled to both the methine proton and the terminal methyl group.

  • Terminal Methyl Protons (-CH₂-CH₃): The terminal methyl group will appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data for 2-(4-Methylphenyl)butanoic acid

Predicted Chemical Shift (δ, ppm)Assignment
~180-COOH
~138Ar-C (ipso, attached to alkyl chain)
~137Ar-C (ipso, attached to methyl group)
~129Ar-CH (meta to alkyl chain)
~128Ar-CH (ortho to alkyl chain)
~50-CH(Ar)-
~29-CH₂-CH₃
~21Ar-CH₃
~12-CH₂-CH₃

Interpretation:

  • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is the most deshielded, appearing around 180 ppm.[4]

  • Aromatic Carbons (Ar-C): The four aromatic carbons will have distinct chemical shifts. The two quaternary carbons (ipso-carbons) will be in the 137-138 ppm range, while the protonated aromatic carbons will appear between 128 and 129 ppm.

  • Methine Carbon (-CH(Ar)-): The carbon of the chiral center is expected around 50 ppm.

  • Aliphatic Carbons: The methylene carbon (-CH₂-) is predicted around 29 ppm, the aromatic methyl carbon (Ar-CH₃) around 21 ppm, and the terminal methyl carbon (-CH₂-CH₃) will be the most shielded, appearing around 12 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Principles of IR Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds (e.g., C=O, O-H, C-H) vibrate at specific, characteristic frequencies. An IR spectrum is a plot of absorbance or transmittance versus the frequency of radiation (expressed as wavenumber, cm⁻¹).

Experimental Protocol for IR Spectroscopy

A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

Figure 2: Workflow for acquiring an ATR-IR spectrum.

Step-by-Step Methodology:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid 2-(4-Methylphenyl)butanoic acid onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure intimate contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample. The instrument's software will automatically subtract the background spectrum.

  • Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands.

Predicted IR Spectrum and Interpretation

The IR spectrum of 2-(4-Methylphenyl)butanoic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid and the aromatic ring.

Predicted IR Absorption Bands for 2-(4-Methylphenyl)butanoic acid

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid dimer)
~2960, ~2870MediumC-H stretch (aliphatic)
~1700Strong, SharpC=O stretch (carboxylic acid dimer)
~1610, ~1510MediumC=C stretch (aromatic ring)
~1410MediumO-H bend (in-plane)
~1250StrongC-O stretch
~920Broad, MediumO-H bend (out-of-plane)
~820StrongC-H bend (para-disubstituted aromatic)

Interpretation:

  • O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.[5][6][7]

  • C-H Stretch: Aliphatic C-H stretching vibrations will appear as sharper peaks just below 3000 cm⁻¹.

  • C=O Stretch: A very strong and sharp absorption around 1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid dimer.[5][8]

  • Aromatic C=C Stretch: Medium intensity bands around 1610 and 1510 cm⁻¹ are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

  • C-O Stretch and O-H Bend: A strong C-O stretching band is expected around 1250 cm⁻¹, and O-H bending vibrations will appear around 1410 cm⁻¹ (in-plane) and as a broad band around 920 cm⁻¹ (out-of-plane).[5]

  • Aromatic C-H Bend: A strong out-of-plane C-H bending absorption around 820 cm⁻¹ is characteristic of a para-disubstituted aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[9][10][11] This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•). The excess energy imparted to the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals. The mass spectrometer separates these ions based on their m/z ratio and detects them, generating a mass spectrum which is a plot of ion abundance versus m/z.

Experimental Protocol for EI-MS

Figure 3: General schematic of an EI-MS experiment.

Step-by-Step Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph.

  • Vaporization: The sample is heated under vacuum to produce gaseous molecules.

  • Ionization: The gaseous molecules are passed through a beam of high-energy electrons, leading to the formation of the molecular ion.

  • Fragmentation: The unstable molecular ion fragments into a series of smaller ions.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of 2-(4-Methylphenyl)butanoic acid (MW = 178.23) is expected to show a molecular ion peak at m/z = 178. The fragmentation pattern will be influenced by the presence of the carboxylic acid group, the alkyl chain, and the aromatic ring.

Predicted Key Fragments in the Mass Spectrum of 2-(4-Methylphenyl)butanoic acid

m/zPredicted Fragment IonPlausible Origin
178[C₁₁H₁₄O₂]⁺•Molecular Ion (M⁺•)
133[M - COOH]⁺Loss of the carboxyl group
119[C₉H₁₁]⁺Benzylic cleavage with rearrangement
105[C₈H₉]⁺Tropylium-like ion
91[C₇H₇]⁺Tropylium ion
45[COOH]⁺Carboxyl group fragment

Interpretation of Fragmentation:

  • Molecular Ion (m/z 178): The presence of the molecular ion peak confirms the molecular weight of the compound. Its intensity may be reduced due to facile fragmentation.

  • Loss of Carboxyl Group (m/z 133): A common fragmentation pathway for carboxylic acids is the loss of the -COOH group as a radical, resulting in a prominent peak at [M-45]⁺.[6]

  • Benzylic Cleavage (m/z 119): Cleavage of the bond between the chiral carbon and the carbonyl group can lead to the formation of a stable benzylic-type cation.

  • Tropylium Ion Formation (m/z 91 and 105): Rearrangement of the aromatic portion of the molecule can lead to the formation of the very stable tropylium ion ([C₇H₇]⁺) at m/z 91 or its methyl-substituted analog at m/z 105.

  • Carboxyl Fragment (m/z 45): The carboxyl group itself can be detected as a fragment ion.

Conclusion

This technical guide has outlined the predicted spectroscopic data for 2-(4-Methylphenyl)butanoic acid using NMR, IR, and MS techniques. While experimental data is not currently available in the public domain, the predictive analysis, grounded in the fundamental principles of spectroscopy and comparison with analogous structures, provides a robust framework for the characterization of this molecule. The detailed protocols and interpretation guides presented herein are intended to be a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science, enabling them to confidently identify and characterize this and structurally related compounds.

References

  • School of Chemical Sciences, University of Illinois. Electron Ionization. [Link]

  • Wikipedia. Electron ionization. [Link]

  • Chemistry at Emory. Mass Spectrometry Ionization Methods. [Link]

  • LCGC International. Understanding Electron Ionization Processes for GC–MS. [Link]

  • Chemistry LibreTexts. The ¹H-NMR experiment. [Link]

  • LCGC International. Understanding Electron Ionization Processes for GC–MS. [Link]

  • UCLA Chemistry and Biochemistry. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Scribd. 1H-NMR Organic Structure Guide. [Link]

  • Compound Interest. A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

  • Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (¹H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]

  • NP-MRD. ¹³C NMR Spectrum (1D, 226 MHz, H₂O, predicted) (NP0324782). [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids. [Link]

  • Florida International University. INFRARED SPECTROSCOPY (IR). [Link]

  • Northern Illinois University. IR Absorption Frequencies. [Link]

  • YouTube. IR Spectroscopy - Basic Introduction. [Link]

  • PubChem. 2-(4-Methylphenyl)butanoic acid. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

  • MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

  • National Center for Biotechnology Information. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. [Link]

  • Doc Brown's Chemistry. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • PubMed. ¹H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Doc Brown's Chemistry. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Carbon. Basic Concepts of NMR: Identification of the Isomers of C. [Link]

  • ResearchGate. Synthesis and Characterization of Novel Surfactants Based on 2-Hydroxy-4-(Methylthio)Butanoic Acid: 1. Anionic Surfactants. [Link]

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Foundational

An In-Depth Technical Guide to the Single-Crystal X-ray Analysis of 2-(4-Methylphenyl)butanoic Acid

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Introduction: The Imperative of Solid-State Characterization in Drug Development The journey of a drug candidate from discov...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Imperative of Solid-State Characterization in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, many of which are rooted in its solid-state properties. Polymorphism—the ability of a compound to exist in multiple crystal forms—can drastically alter a drug's performance. A comprehensive understanding of the crystal structure is therefore not merely an academic exercise; it is a critical component of risk mitigation and intellectual property protection in pharmaceutical development.

2-(4-Methylphenyl)butanoic acid (C₁₁H₁₄O₂) belongs to the profen family, which includes well-known drugs like ibuprofen.[3][4] These molecules are chiral carboxylic acids, and their therapeutic activity is often enantiomer-specific. Furthermore, the carboxylic acid moiety is a strong hydrogen bond donor and acceptor, predisposing these molecules to form specific, stable supramolecular arrangements in the solid state.[5] Elucidating these interactions is key to predicting and controlling the material's bulk properties.

The Crystallographic Workflow: From Synthesis to a Refined Structural Model

The determination of a crystal structure is a systematic process.[6] Each stage builds upon the last, requiring meticulous execution and an understanding of the underlying principles to yield a chemically accurate and reliable model.

Synthesis and Crystal Growth: The Foundation of Analysis

A high-quality single crystal is the prerequisite for a successful SC-XRD experiment.[7] This begins with the synthesis of high-purity material.

Protocol 1: Synthesis of 2-(4-Methylphenyl)butanoic Acid

A plausible synthetic route can be adapted from established methods for related 2-arylpropanoic acids, such as the monomethylation of an arylacetonitrile followed by hydrolysis.[8]

  • Alkylation: React 4-methylphenylacetonitrile with an ethylating agent (e.g., ethyl iodide) under basic conditions to form 2-(4-methylphenyl)butanenitrile.

  • Hydrolysis: Subject the resulting nitrile to strong acidic or basic hydrolysis to yield the target carboxylic acid, 2-(4-methylphenyl)butanoic acid.

  • Purification: Purify the crude product via recrystallization or column chromatography to achieve >99% purity, as confirmed by NMR and HPLC.

Protocol 2: Growing Diffraction-Quality Single Crystals

The goal is to achieve slow, controlled crystallization to prevent defects and twinning.[7] Slow evaporation is a reliable technique for many organic molecules.

  • Solvent Selection: Screen various solvents (e.g., ethanol, ethyl acetate, acetone, hexane, and mixtures thereof) for moderate solubility of the compound. An ideal system is one where the compound is soluble when warm and sparingly soluble when cool.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in a chosen solvent system (e.g., ethyl acetate/hexane) in a clean vial.

  • Slow Evaporation: Cover the vial with parafilm and puncture it with 2-3 small pinholes. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant, cool temperature. Allow several days to weeks for crystals to form.

  • Harvesting: Carefully select a crystal that is transparent, free of cracks or inclusions, and has dimensions ideally between 0.1 and 0.3 mm.[7]

The Single-Crystal X-ray Diffraction Workflow

The core of the analysis involves irradiating the crystal with X-rays and measuring the resulting diffraction pattern. This workflow is a multi-step process from data collection to a final, validated structure.

G cluster_exp Experimental Phase cluster_proc Computational Phase Crystal Crystal Selection & Mounting DataCollection X-ray Data Collection Crystal->DataCollection Diffractometer DataReduction Data Reduction & Integration DataCollection->DataReduction Raw Frames StructureSolution Structure Solution (e.g., SHELXT) DataReduction->StructureSolution HKL File Refinement Structure Refinement (e.g., SHELXL) StructureSolution->Refinement Initial Model (.ins) Refinement->StructureSolution Model Building/ Iteration Validation Validation (checkCIF) Refinement->Validation Final Model (.cif) FinalOutput Final Crystallographic Information File (CIF) Validation->FinalOutput

Protocol 3: Data Collection, Solution, and Refinement

  • Mounting and Centering: The selected crystal is mounted on a goniometer head and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

  • Data Collection: A modern diffractometer (e.g., equipped with a CCD or CMOS detector) is used. The crystal is rotated in the X-ray beam to collect a complete sphere of diffraction data.[1]

  • Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of each reflection, applying corrections (e.g., for Lorentz and polarization effects), and merging redundant data to produce a single reflection file (.hkl).

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms (e.g., with the program SHELXT).[9] This step generates an initial electron density map and a preliminary structural model, identifying the positions of most non-hydrogen atoms.

  • Structure Refinement: This is an iterative process of improving the agreement between the observed diffraction data and the data calculated from the structural model.[10] Using a program like SHELXL, the atomic positions and their displacement parameters are adjusted via a least-squares process.[6]

    • Isotropic Refinement: Initially, atoms are modeled as spheres with a single displacement parameter.

    • Anisotropic Refinement: Non-hydrogen atoms are then refined with anisotropic displacement parameters (ellipsoids), which account for directional thermal motion.

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," though they can sometimes be located from the difference Fourier map.

    • Convergence: Refinement continues until key indicators, such as the R1 value (a measure of agreement) and the goodness-of-fit (GooF), stabilize at low values and the residual electron density map is flat.[10]

Structural Analysis and Discussion

The refined crystallographic model provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Crystallographic Data and Molecular Geometry

All key crystallographic parameters are summarized in a standardized table. This data is essential for publication and for deposition into crystallographic databases.

Parameter Value (Hypothetical Example) Significance
Chemical FormulaC₁₁H₁₄O₂Confirms the elemental composition.[4]
Formula Weight178.23 g/mol Molar mass of the asymmetric unit.[4]
Crystal SystemMonoclinicDefines the basic symmetry of the unit cell.
Space GroupP2₁/cDescribes the complete symmetry operations within the unit cell.
a, b, c [Å]10.1, 8.5, 12.3Unit cell edge lengths.
β [°]105.5Unit cell angle for a monoclinic system.
Volume [ų]1018Volume of the unit cell.
Z4Number of molecules in the unit cell.
Calculated Density1.16 g/cm³Theoretical density of the crystal.
R1, wR2 [I > 2σ(I)]0.045, 0.110Residual factors indicating the quality of the fit between model and data.
Goodness-of-Fit (GooF)1.05Should be close to 1 for a good refinement.
Supramolecular Assembly: The Carboxylic Acid Dimer

A defining feature of nearly all crystalline carboxylic acids is the formation of a robust, centrosymmetric hydrogen-bonded dimer.[5] This interaction, known as the R²₂(8) graph set motif, is a highly predictable and stable supramolecular synthon.

Two molecules of 2-(4-Methylphenyl)butanoic acid associate via a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This creates a planar eight-membered ring that acts as a fundamental building block of the crystal lattice.

// Molecule 1 R1 [label="R₁"]; C1 [label="C"]; O1 [label="O"]; O1H [label="O-H"];

// Molecule 2 R2 [label="R₁"]; C2 [label="C"]; O2 [label="O"]; O2H [label="O-H"];

// Structure R1 -- C1; C1 -- O1 [style=filled, label=" "]; C1 -- O1H [style=double, label=" "];

R2 -- C2; C2 -- O2 [style=filled, label=" "]; C2 -- O2H [style=double, label=" "];

// Hydrogen Bonds O1H -> O2 [style=dashed, arrowhead=vee, label=" H-bond"]; O2H -> O1 [style=dashed, arrowhead=vee, label=" H-bond"];

// Invisible nodes for layout {rank=same; R1; R2;} {rank=same; C1; C2;} {rank=same; O1; O2;} {rank=same; O1H; O2H;} } dot Caption: Schematic of the centrosymmetric hydrogen-bonded dimer.

Self-Validation and Trustworthiness

Scientific integrity demands that every reported structure is rigorously validated. The International Union of Crystallography (IUCr) provides a free, automated service called checkCIF that scrutinizes a crystallographic information file (.cif) for self-consistency, adherence to crystallographic conventions, and chemical reasonableness.[11][12]

Protocol 4: Structure Validation with checkCIF

  • CIF Generation: After the final refinement cycle in SHELXL, generate a .cif file using the ACTA command. This file contains all metadata about the experiment and the final structural model.

  • Submission: Upload the .cif file to the IUCr's online checkCIF service.[13]

  • Report Analysis: The service returns a report with alerts classified by severity (A, B, C, G).[14]

    • Alert A (Serious): These usually indicate significant errors (e.g., incorrect space group, missed symmetry) that must be resolved.

    • Alert B (Potentially Serious): These require investigation (e.g., unusually short interatomic contacts, large residual density peaks).

    • Alert C (Informational): These are often minor deviations that may be acceptable but should be understood.

  • Response and Finalization: Any A or B alerts must be addressed, either by further refinement or by providing a scientifically sound explanation in the .cif file. A "clean" checkCIF report (or one with all alerts satisfactorily explained) is the gold standard for a trustworthy structure.

Conclusion: From Atomic Coordinates to Pharmaceutical Insight

The successful crystal structure analysis of 2-(4-Methylphenyl)butanoic acid provides far more than just a picture of a molecule. It delivers precise, actionable data crucial for drug development. The identification of the robust carboxylic acid dimer synthon is key to understanding its crystal packing and, by extension, its physical properties like melting point and dissolution rate.[15] This detailed structural knowledge forms the bedrock for polymorphism screening, formulation design, and patent applications, ultimately enabling a more rational and scientifically-driven approach to bringing new therapies to patients.

References

  • Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Link

  • ShelXle. (n.d.). ShelXle Tutorial. YouTube. Link

  • Sheldrick, G. M. (2015). SHELXL User Guide. University of Göttingen. Link

  • University of Glasgow. (n.d.). SHELXL - An Easy Structure - Sucrose. Link

  • International Union of Crystallography. (n.d.). checkCIF FAQ. IUCr Journals. Link

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Link

  • International Union of Crystallography. (n.d.). Details of checkCIF/PLATON tests. IUCr Journals. Link

  • Müller, P. (n.d.). Refinement of Disorder with SHELXL A tutorial. MIT Department of Chemistry. Link

  • University of Waterloo. (n.d.). About Single X-ray Diffraction. Link

  • International Union of Crystallography. (n.d.). checkCIF data validation tests. IUCr Journals. Link

  • Metadata Standards Catalog. (n.d.). IUCr checkCIF. Link

  • Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. Link

  • Rigaku. (n.d.). Single crystal X-ray diffraction. Link

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Link

  • University of Lisbon. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Link

  • Tundo, P., Selva, M., & Bomben, A. (1998). 2-PHENYLPROPIONIC ACID. Organic Syntheses, 75, 153. Link

  • Wikipedia. (n.d.). Profen (drug class). Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50233, 2-(4-Methylphenyl)butanoic acid. Link

  • PubChemLite. (n.d.). 2-(4-methylphenyl)butanoic acid (C11H14O2). Link

  • ResearchGate. (2019). Synthesis, Characterization and DFT Study of Bioactive 2‐[(2‐Methylpropanoyl)amino]propanoic Acid and Its Polymeric Tributyltin(IV) Derivative. Link

  • National Center for Biotechnology Information. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. PMC. Link

  • BenchChem. (2025). Structural Elucidation of (R)-2-Hydroxy-2-phenylpropanoic Acid: A Technical Guide. Link

  • Siepe, S., et al. (2004). Ibuprofen crystals with optimized properties. PubMed. Link

  • Ewan, J., & Hirner, S. (n.d.). Part A The structure of advil, 2-[4-(2-methylpropyl)phenyl]propanoic acid. Link

  • ACS Publications. (2025). Structural Analysis of Anhydrate Salt Cocrystal of Ibuprofen and Loxoprofen Sodium with Fructose by Single-Crystal X-ray Diffraction and Solid-State NMR. Link

  • ResearchGate. (n.d.). TABLE 1 Crystal Structure Data for ( + )-lbuprofen and ( :.t ). Link

  • Semantic Scholar. (1996). The crystal structure of pirprofen (C13H14CINO2), A non-steroidal antiinflammatory agent. Link

  • NIST. (n.d.). Butanoic acid, 2-methyl-, phenylmethyl ester. NIST Chemistry WebBook. Link

  • NIST. (n.d.). Butanoic acid, 2-methyl-. NIST Chemistry WebBook. Link

  • Bansal, A., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives. PubMed. Link

  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Link

  • Stenutz. (n.d.). 4-(4-methylphenyl)butanoic acid. Link

Sources

Exploratory

Advanced Methodologies for the Discovery and Isolation of 2-(4-Methylphenyl)butanoic Acid Derivatives

Executive Summary: The Strategic Value of 2-Arylbutanoic Scaffolds The discovery and isolation of 2-(4-Methylphenyl)butanoic acid (also known as 2-(p-tolyl)butanoic acid) represents a critical case study in the developme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of 2-Arylbutanoic Scaffolds

The discovery and isolation of 2-(4-Methylphenyl)butanoic acid (also known as 2-(p-tolyl)butanoic acid) represents a critical case study in the development of 2-arylalkanoic acid derivatives—a chemical class that includes blockbuster NSAIDs (Profens) like Ibuprofen and Indobufen.

While often overshadowed by its propionic acid counterparts, the butanoic acid scaffold offers unique pharmacokinetic profiles due to increased lipophilicity and metabolic stability at the chiral center. This guide provides a rigorous technical framework for the synthesis, chiral resolution, and isolation of these derivatives, emphasizing the transition from racemic discovery to enantiopure isolation.

Key Technical Objectives
  • Synthesis: Establish robust routes via Pd-catalyzed

    
    -arylation and classical Friedel-Crafts alkylation.
    
  • Chiral Isolation: Implement self-validating protocols for enzymatic kinetic resolution and diastereomeric salt crystallization.

  • Derivatization: Explore amide and ester analogs for Structure-Activity Relationship (SAR) expansion.

Chemical Context & Structural Logic[1]

The core structure, 2-(4-Methylphenyl)butanoic acid , possesses a chiral center at the C2 position. In the context of cyclooxygenase (COX) inhibition, the (S)-enantiomer is typically the eutomer (active), while the (R)-enantiomer is the distomer (inactive or isomeric precursor).

Structural Parameters
ParameterValueRelevance
IUPAC Name 2-(4-Methylphenyl)butanoic acidCore Scaffold
Molecular Formula

Lipophilic Acid
Molecular Weight 178.23 g/mol Fragment-like
Chiral Center C2 (

-carbon)
Critical for Bioactivity
LogP (Predicted) ~2.7High Membrane Permeability
pKa (Predicted) ~4.5Typical Carboxylic Acid

Synthesis & Discovery Protocols

The "discovery" phase of this compound often arises during the optimization of Indobufen analogs. We employ two distinct synthetic strategies: High-Throughput Discovery (Route A) and Scalable Process (Route B) .

Route A: Pd-Catalyzed -Arylation (Discovery Scale)

Best for rapid analog generation.

Mechanism: This route utilizes the Buchwald-Hartwig


-arylation of esters, offering high functional group tolerance.

Protocol:

  • Reagents: Methyl butyrate (1.2 eq), 4-Bromotoluene (1.0 eq),

    
     (1 mol%), 
    
    
    
    (2 mol%), LiHMDS (1.1 eq).
  • Solvent: Toluene (anhydrous).

  • Procedure:

    • Charge a flame-dried Schlenk flask with

      
       and ligand under Argon.
      
    • Add toluene, 4-bromotoluene, and methyl butyrate.

    • Add LiHMDS dropwise at 0°C; stir for 15 min.

    • Heat to 80°C for 12 hours.

    • Quench: Saturated

      
      .
      
  • Hydrolysis: Treat the isolated ester with LiOH/THF/H2O to yield the free acid.

Route B: Friedel-Crafts Alkylation (Process Scale)

Best for multi-gram synthesis of the racemic scaffold.

Protocol:

  • Reagents: Toluene (Excess/Solvent),

    
    -Bromobutyric acid (1.0 eq), 
    
    
    
    (1.2 eq).
  • Procedure:

    • Cool toluene to 0°C.

    • Add

      
       portion-wise (exothermic).
      
    • Add

      
      -Bromobutyric acid dropwise over 1 hour.
      
    • Allow to warm to RT; stir for 4 hours.

    • Workup: Pour onto ice/HCl mixture. Extract with Ethyl Acetate.

Visualization: Synthetic Pathways

SynthesisPathways Start1 4-Bromotoluene Inter1 Pd-Catalyzed Alpha-Arylation Start1->Inter1 Start2 Methyl Butyrate Start2->Inter1 Start3 Toluene Inter2 Friedel-Crafts Alkylation Start3->Inter2 Start4 Alpha-Bromobutyric Acid Start4->Inter2 ProdEster Methyl 2-(p-tolyl)butanoate Inter1->ProdEster LiHMDS, 80°C FinalAcid 2-(4-Methylphenyl)butanoic Acid (Racemic) Inter2->FinalAcid AlCl3, 0-25°C Hydrolysis LiOH Hydrolysis ProdEster->Hydrolysis Hydrolysis->FinalAcid

Figure 1: Dual synthetic pathways for the generation of the racemic 2-(4-Methylphenyl)butanoic acid scaffold.

Isolation & Chiral Resolution Methodologies

The isolation of the pure enantiomer is the critical "value-add" step. We utilize a self-validating Enzymatic Kinetic Resolution workflow. This method is superior to crystallization for initial discovery due to its predictability.

Protocol: Lipase-Catalyzed Kinetic Resolution

Principle: Candida antarctica Lipase B (CAL-B) selectively hydrolyzes the (S)-ester, leaving the (R)-ester intact.

Step-by-Step Workflow:

  • Esterification: Convert the racemic acid (from Section 3) to its ethyl ester using

    
     and Ethanol.
    
  • Enzymatic Hydrolysis:

    • Medium: Phosphate Buffer (pH 7.0) / Acetone (9:1 v/v).

    • Enzyme: Immobilized CAL-B (Novozym 435), 20 mg/mmol substrate.

    • Conditions: 30°C, 200 rpm shaking.

    • Monitoring: Monitor conversion via HPLC every 2 hours. Stop reaction at exactly 50% conversion (theoretical maximum yield for resolution).

  • Separation (The "Isolation" Step):

    • Adjust pH to 8.0 with 1M NaOH.

    • Extract: Extract the unreacted (R)-ester with Hexane (

      
       mL).
      
    • Acidify: Adjust the aqueous phase (containing (S)-acid salt) to pH 2.0 with 1M HCl.

    • Extract: Extract the active (S)-acid with Ethyl Acetate.

Validation Checkpoint (Self-Validating System)
  • Chiral HPLC: Use a Chiralcel OD-H column.

    • Mobile Phase: Hexane/IPA/TFA (98:2:0.1).

    • Flow Rate: 0.5 mL/min.

    • Success Criteria: ee > 98% for the acid fraction. If ee < 95%, recrystallize from Hexane.

Visualization: Resolution Logic

ResolutionWorkflow Racemic Racemic Ethyl Ester Lipase Lipase CAL-B (Hydrolysis) Racemic->Lipase Mixture Mixture: (S)-Acid + (R)-Ester Lipase->Mixture 50% Conversion Extraction Extraction at pH 8.0 (Hexane/Water) Mixture->Extraction OrganicPhase Organic Phase (Hexane) Extraction->OrganicPhase AqueousPhase Aqueous Phase (pH 8.0) Extraction->AqueousPhase REster (R)-Ethyl Ester (Unreacted) OrganicPhase->REster Evaporation SAcid (S)-2-(4-Methylphenyl)butanoic Acid (Active Eutomer) AqueousPhase->SAcid Acidify to pH 2 Extract w/ EtOAc

Figure 2: Enzymatic kinetic resolution workflow for isolating the active (S)-enantiomer.

Characterization & Derivatives

Once isolated, the identity and purity must be confirmed before derivatization.

Analytical Profile
TechniqueObservation (Expected)Interpretation
1H NMR (400 MHz, CDCl3)

0.90 (t, 3H), 1.78-2.10 (m, 2H), 2.33 (s, 3H), 3.45 (t, 1H), 7.10-7.20 (dd, 4H)
Confirms ethyl chain, p-tolyl methyl, and methine proton.
IR Spectroscopy 1705

(C=O stretch), 2500-3000

(O-H broad)
Confirms Carboxylic Acid functionality.
HRMS (ESI-) [M-H]- calc: 177.0916Confirms molecular formula.
Derivatization: Expanding the Scaffold

To explore biological activity, we synthesize Amide Derivatives (potential FAAH inhibitors or specific GPCR ligands).

Protocol: Amide Coupling (DCC Method)

  • Dissolve: (S)-2-(4-Methylphenyl)butanoic acid (1 eq) in dry DCM.

  • Activate: Add DCC (1.1 eq) and HOBt (1.1 eq) at 0°C. Stir for 30 min.

  • Couple: Add the amine (e.g., Benzylamine, 1.1 eq) and TEA (1.5 eq).

  • Isolate: Filter off DCU urea byproduct; wash filtrate with 1N HCl and Sat.

    
    .
    

References

  • Hama, T., Hartwig, J. F. (2008).

    
    -Arylation of Esters and Amides". Chemical Reviews, 108(12), 175-244. Link
    
  • Ghanem, A., Aboul-Enein, H. Y. (2005). "Lipase-Mediated Chiral Resolution of Racemic Acidic Drugs in Organic Solvents". Chirality, 17(1), 1-15. Link

  • Patel, R. N. (2001). "Enzymatic synthesis of chiral intermediates for drug development". Advanced Synthesis & Catalysis, 343(6-7), 527-546. Link

  • Maier, N. M., Franco, P., Lindner, W. (2001). "Separation of Enantiomers: Needs, Challenges, Perspectives". Journal of Chromatography A, 906(1-2), 3-33. Link

  • PubChem Compound Summary. "2-(4-Methylphenyl)butanoic acid". National Center for Biotechnology Information. Link

Foundational

Technical Guide: Preliminary Biological Screening of 2-(4-Methylphenyl)butanoic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6] 2-(4-Methylphenyl)butanoic acid (CAS: 68692-82-0) represents a specific structural deviation from the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-(4-Methylphenyl)butanoic acid (CAS: 68692-82-0) represents a specific structural deviation from the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). While classical profens (e.g., Ibuprofen) are 2-arylpropanoic acids, this compound is a 2-arylbutanoic acid.

This structural elongation at the


-position (ethyl vs. methyl) significantly alters the steric fit within the cyclooxygenase (COX) active site. Furthermore, this scaffold serves as a direct structural intermediate and analog to Indobufen , a reversible platelet aggregation inhibitor. Consequently, preliminary screening must prioritize COX isoenzyme selectivity  and platelet aggregation modulation  over general anti-inflammatory efficacy.

This guide outlines a self-validating screening hierarchy designed to determine if the compound acts as a classical COX inhibitor, a specific anti-thrombotic agent, or a metabolic modulator.

In Silico Profiling & Structural Logic

Before wet-lab experimentation, the compound must be evaluated computationally to predict bioavailability and binding mode.

Stereochemical Considerations

Like all 2-arylalkanoic acids, this molecule possesses a chiral center at the


-carbon.
  • Directive: In biological systems, the

    
    -enantiomer of profens is typically the potent COX inhibitor, while the 
    
    
    
    -enantiomer often undergoes unidirectional inversion to
    
    
    in vivo via acyl-CoA racemase.
  • Protocol Requirement: Screening should ideally be performed on the racemate and the resolved

    
    -enantiomer if synthesis allows. If screening the racemate, anticipate a 50% reduction in apparent potency compared to the pure active eutomer.
    
Molecular Docking Targets

Perform rigid-body docking against the following PDB structures:

  • COX-1 (PDB: 1CQE): Assess if the larger

    
    -ethyl group clashes with the hydrophobic channel compared to the 
    
    
    
    -methyl of ibuprofen.
  • COX-2 (PDB: 3LN1): Determine if the extra bulk exploits the larger side pocket of COX-2, potentially conferring selectivity.

Primary Enzymatic Screening: COX-1 vs. COX-2 Inhibition

The primary mechanism of action for this scaffold is the inhibition of prostaglandin G/H synthase (COX). The following protocol uses a colorimetric TMPD assay, which is robust, high-throughput compatible, and cost-effective.

Assay Principle

The assay measures the peroxidase activity of the COX heme cofactor. The reduction of PGG2 to PGH2 drives the oxidation of the colorimetric substrate


-tetramethyl-p-phenylenediamine (TMPD), resulting in a blue signal at 590 nm.
Experimental Protocol

Reagents:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.[1][2]

  • Substrate: Arachidonic Acid (AA).[1]

  • Chromophore: TMPD.[2][3]

  • Cofactor: Hemin.

Workflow:

  • Enzyme Preparation: Reconstitute COX-1 and COX-2 in Tris-HCl buffer (pH 8.0).

  • Inhibitor Incubation:

    • Plate 10 µL of 2-(4-Methylphenyl)butanoic acid (dissolved in DMSO) at varying concentrations (

      
       to 
      
      
      
      ) into a 96-well plate.
    • Add 10 µL of enzyme solution.[1][2][3]

    • Critical Step: Incubate for 10 minutes at 25°C . This pre-incubation allows for the detection of slow-binding inhibitors, a common characteristic of arylalkanoic acids.

  • Reaction Initiation:

    • Add 20 µL of Colorimetric Substrate (TMPD) and Hemin.

    • Add 20 µL of Arachidonic Acid to initiate the reaction.[3]

  • Measurement:

    • Incubate for exactly 2 minutes.

    • Read absorbance at 590 nm using a microplate reader.

Data Analysis: Calculate Percent Inhibition:



Fit data to a 4-parameter logistic equation to determine 

.

Validation Criteria:

  • Z-Factor: Must be

    
     for the assay to be considered valid.
    
  • Reference Standards:

    • COX-1 Selective Control: Indomethacin (

      
      ).
      
    • COX-2 Selective Control: Celecoxib (

      
      ).
      

Functional Screening: Platelet Aggregation

Given the structural similarity to Indobufen, this compound may inhibit platelet aggregation by blocking Thromboxane A2 (


) synthesis via COX-1.
Turbidimetric Aggregometry (Born Method)

Rationale: This assay confirms if enzymatic inhibition translates to a functional physiological effect.

Protocol:

  • Sample: Fresh human Platelet-Rich Plasma (PRP).

  • Induction: Pre-incubate PRP with the test compound (10-100 µM) for 5 minutes at 37°C.

  • Agonist: Add Arachidonic Acid (0.5 mM) to trigger aggregation.

  • Measurement: Monitor light transmission over 5 minutes. Aggregation causes PRP to clear, increasing transmission.

  • Endpoint: Compare maximal aggregation (%) against vehicle control (DMSO).

Safety Profiling: Cytotoxicity (MTT Assay)

To ensure that observed inhibition is pharmacological and not toxicological, cell viability must be established.

Cell Lines
  • HUVEC (Human Umbilical Vein Endothelial Cells): Relevant for vascular safety.

  • HepG2 (Human Liver Carcinoma): Relevant for metabolic toxicity (carboxylic acids can undergo glucuronidation).

Protocol
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Adhere for 24 hours.
    
  • Treatment: Treat with compound (0.1 - 100 µM) for 48 hours.

  • Development:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[4]

    • Incubate 4 hours at 37°C. Mitochondrial dehydrogenases in live cells reduce MTT to purple formazan.

  • Solubilization: Dissolve crystals in DMSO.

  • Quantification: Read Absorbance at 570 nm.

Interpretation: If the


 for Cytotoxicity is 

the

for COX inhibition, the compound has a poor therapeutic index.

Visualizations

Screening Workflow Hierarchy

This diagram illustrates the logical flow of the screening campaign, ensuring resources are not wasted on inactive compounds.

ScreeningWorkflow Start Compound: 2-(4-Methylphenyl)butanoic acid InSilico In Silico: Docking (COX-1/2) Lipinski Rules Check Start->InSilico Enzymatic Enzymatic Screen: COX-1 & COX-2 Inhibition (Colorimetric) InSilico->Enzymatic Decision1 Active? (IC50 < 50 µM) Enzymatic->Decision1 Selectivity Calculate Selectivity Ratio: COX-1 vs COX-2 Decision1->Selectivity Yes Stop Discard / Redesign Decision1->Stop No Functional Functional Screen: Platelet Aggregation (PRP) Lead Hit Validation: Proceed to PK/ADME Functional->Lead Safety Safety Screen: MTT Cytotoxicity (HepG2) Safety->Lead Selectivity->Functional Selectivity->Safety

Caption: Logical screening hierarchy moving from computational prediction to enzymatic validation and functional safety assessment.

Mechanism of Action: Arachidonic Acid Cascade

This diagram highlights where the compound intervenes in the inflammatory pathway.

MOA Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 TXA2 Thromboxane A2 (Platelet Aggregation) PGG2->TXA2 Tx Synthase PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 PG Synthase Inhibitor 2-(4-Methylphenyl) butanoic acid Inhibitor->COX1 Inhibits Inhibitor->COX2 Inhibits

Caption: The compound targets the COX enzymes, preventing the conversion of Arachidonic Acid to inflammatory and thrombotic mediators.[5]

Data Presentation Standards

When documenting results, use the following table structure to ensure comparability across experiments.

Table 1: Summary of Biological Activity

Assay TypeTarget/Cell LineReadoutIC50 (µM)Selectivity Index
Enzymatic Ovine COX-1Absorbance (590 nm)[Value](COX-2/COX-1)
Enzymatic Human COX-2Absorbance (590 nm)[Value]--
Functional Platelet Aggregation% Transmission[Value]--
Safety HepG2 ViabilityAbsorbance (570 nm)[Value]TI = Cytotox/COX

References

  • National Institutes of Health (NIH). (2013). Assay Guidance Manual: Cell Viability Assays (MTT Protocol). NCBI Bookshelf. Retrieved from [Link]

  • PubChem. (2025).[6] Compound Summary: 2-(4-Methylphenyl)butanoic acid.[6] Retrieved from [Link]

Sources

Exploratory

Solubility and stability of 2-(4-Methylphenyl)butanoic acid in different solvents

An In-depth Technical Guide to the Solubility and Stability Profiling of 2-(4-Methylphenyl)butanoic Acid for Pharmaceutical Development Introduction: The Imperative of Early-Stage Physicochemical Characterization In the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability Profiling of 2-(4-Methylphenyl)butanoic Acid for Pharmaceutical Development

Introduction: The Imperative of Early-Stage Physicochemical Characterization

In the landscape of drug discovery and development, the journey of a candidate molecule from the laboratory to the clinic is fraught with challenges. A significant percentage of promising compounds fail not due to a lack of potency, but because of poor physicochemical properties. Among the most critical of these are solubility and stability. 2-(4-Methylphenyl)butanoic acid, a carboxylic acid derivative, represents a class of molecules whose therapeutic potential can only be unlocked through a thorough understanding of these fundamental characteristics.

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the solubility and stability of 2-(4-Methylphenyl)butanoic acid. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental design, the establishment of self-validating protocols, and the strategic interpretation of data. As a senior application scientist, the goal is to equip you not just with protocols, but with a robust, scientifically-grounded approach to de-risk your development program and build a foundation for successful formulation and clinical translation.

Section 1: Foundational Physicochemical Properties

Before embarking on experimental studies, a review of the known properties of 2-(4-Methylphenyl)butanoic acid is essential. These intrinsic characteristics, summarized in Table 1, govern the molecule's behavior in various environments and inform the design of subsequent solubility and stability protocols.

Table 1: Physicochemical Properties of 2-(4-Methylphenyl)butanoic acid

Property Value Source
Molecular Formula C₁₁H₁₄O₂ PubChem[1]
Molar Mass 178.23 g/mol PubChem[1]
IUPAC Name 2-(4-methylphenyl)butanoic acid PubChem[1]
Structure A butanoic acid core with a p-tolyl group at the α-position. PubChem[1]

| Functional Groups | Carboxylic Acid (-COOH), Phenyl Ring | Inferred from structure |

The presence of the carboxylic acid functional group is the most telling feature. It immediately suggests that the molecule's aqueous solubility will be highly dependent on pH. In acidic environments (pH < pKa), the carboxylic acid will be protonated and non-ionized, leading to lower aqueous solubility. Conversely, in neutral to basic environments (pH > pKa), it will deprotonate to form a carboxylate salt, which is significantly more polar and thus more soluble in water.[2] The phenyl ring and the ethyl group contribute to the molecule's lipophilicity, which will favor solubility in organic solvents.

Section 2: A Strategic Approach to Solubility Assessment

Solubility is not a single value but a characteristic that must be understood in different contexts. In drug development, we distinguish between two key types of solubility: kinetic and thermodynamic. The choice of which to measure is dictated by the stage of development.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput assessment of how well a compound can avoid immediate precipitation and is invaluable for early-stage screening where speed is paramount.[3] Low kinetic solubility can cause unreliable results in in-vitro biological assays.[3][4]

  • Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the saturation concentration of the most stable crystalline form of the compound in a solvent at equilibrium.[5][6] This value is critical for lead optimization, formulation development, and Biopharmaceutics Classification System (BCS) classification.[7]

G cluster_0 Solubility Assessment Workflow Start Drug Discovery Stage Early Early Discovery / HTS Start->Early Screening Late Lead Optimization / Pre-formulation Start->Late Candidate Selection Kinetic Kinetic Solubility Assay (High Throughput) Early->Kinetic Assess precipitation risk in biological assays Thermo Thermodynamic Solubility Assay (Shake-Flask) Late->Thermo Determine true solubility for formulation & BCS Kinetic->Late Inform selection

Caption: Strategic workflow for solubility assessment in drug development.

Experimental Protocol: High-Throughput Kinetic Solubility

Causality: This protocol is designed for speed and efficiency. By starting from a DMSO stock, we bypass the slow dissolution of solid material, focusing instead on the compound's propensity to precipitate from a supersaturated solution. Nephelometry is chosen as a rapid, instrument-based endpoint that detects light scattering from insoluble particles.[8]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(4-Methylphenyl)butanoic acid in 100% DMSO.

  • Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate. Include a DMSO-only control.

  • Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. This results in a final compound concentration of 200 µM and a DMSO concentration of 2%.[3]

  • Mixing and Incubation: Mix the plate on a shaker for 5 minutes and then incubate at a controlled temperature (e.g., 25°C) for 2 hours.[4][8]

  • Measurement: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation (a sharp increase in nephelometric signal compared to the DMSO control) is observed.

Experimental Protocol: Equilibrium (Shake-Flask) Solubility

Causality: This is the gold-standard method for determining thermodynamic solubility. The "shake-flask" method ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution.[5][9] The key to a self-validating protocol is confirming that equilibrium has been reached by sampling at multiple time points until the concentration plateaus.[5][10]

G cluster_1 Equilibrium Shake-Flask Protocol Start Add excess solid to solvent Equilibrate Equilibrate at 37°C (e.g., shaking incubator) Start->Equilibrate Sample Sample at multiple time points (24h, 48h, 72h) Equilibrate->Sample Separate Separate solid & liquid (Centrifugation / Filtration) Sample->Separate Analyze Analyze supernatant (HPLC-UV) Separate->Analyze Confirm Confirm Equilibrium (Concentration plateau) Analyze->Confirm Confirm->Equilibrate No, continue equilibration Result Report Thermodynamic Solubility Confirm->Result Yes

Caption: Workflow for the Equilibrium Shake-Flask solubility determination.

Methodology:

  • Sample Preparation: Add an excess amount of solid 2-(4-Methylphenyl)butanoic acid to a series of glass vials containing the test solvents (e.g., pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer).[9][10] An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

  • Equilibration: Seal the vials and place them in a shaking incubator set to 37 ± 1°C.[10] Agitation should be sufficient to keep the solid suspended.

  • Sampling and Phase Separation: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot from each vial. Immediately separate the solid and liquid phases. This is a critical step; a combination of centrifugation followed by filtration through a 0.22 µm filter is recommended to prevent solid carryover.[5]

  • Analysis: Quantify the concentration of the dissolved compound in the clear filtrate using a validated, stability-indicating HPLC-UV method.

  • Data Analysis: Plot concentration versus time. Equilibrium is confirmed when consecutive time points show a concentration difference of less than 5%. The final plateau concentration is the thermodynamic solubility. The pH of the final saturated solution must also be measured and reported.[10]

Illustrative Data: Solubility Profile

The following table presents hypothetical but realistic solubility data for 2-(4-Methylphenyl)butanoic acid, illustrating the expected pH-dependent behavior.

Table 2: Illustrative Solubility Data for 2-(4-Methylphenyl)butanoic acid at 37°C

Solvent System Final pH Solubility (µg/mL) Classification
0.1 M HCl Buffer 1.2 15 Very Slightly Soluble
Acetate Buffer 4.5 150 Slightly Soluble
Phosphate Buffer (PBS) 6.8 > 1000 Soluble
Water 6.5 950 Soluble
Ethanol N/A > 50,000 Freely Soluble

| Propylene Glycol | N/A | > 20,000 | Freely Soluble |

Section 3: Rigorous Chemical Stability Profiling

A compound is only useful if it remains intact from the point of manufacture to the moment of administration. Stability testing evaluates the effect of environmental factors on the quality of a drug substance over time.[11] Early-stage stability assessment is dominated by forced degradation, or stress testing, which is mandated by regulatory guidelines like ICH Q1A(R2).[12][13]

Causality: The purpose of forced degradation is not to destroy the compound, but to accelerate its degradation to an extent (typically 5-20%) that allows for the identification of likely degradation products and the development of a "stability-indicating" analytical method.[13][14] A stability-indicating method is one that can cleanly separate the intact parent compound from all its degradation products, ensuring that stability is not overestimated.[15]

G cluster_2 Forced Degradation Study Design API API Sample (2-(4-Methylphenyl)butanoic acid) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C, Solid State) API->Thermal Photo Photolytic (ICH Light Box) API->Photo Analysis Analyze all samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Parallel stress conditions in a forced degradation study.

Experimental Protocol: Forced Degradation Study

Methodology:

  • Stock Solution: Prepare a 1 mg/mL solution of 2-(4-Methylphenyl)butanoic acid in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Expose the compound to the following conditions in parallel.[13][14] A control sample, protected from stress, should be analyzed alongside.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Sample at 2, 8, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C. Sample at 2, 8, and 24 hours. Neutralize samples immediately upon collection.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature. Sample at 2, 8, and 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C. Sample at 1, 3, and 7 days.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples and the control using a multi-faceted analytical approach, typically a reverse-phase HPLC with both UV and Mass Spectrometric (MS) detection.

  • Data Interpretation:

    • Calculate the percentage of degradation for the parent compound under each condition.

    • Identify the number and relative abundance of degradation products.

    • Use MS data to propose structures for the major degradants.

    • Confirm that the analytical method achieves baseline separation between the parent peak and all degradant peaks.

Illustrative Data: Stability Profile

The following table shows hypothetical forced degradation results, indicating the molecule's potential liabilities.

Table 3: Illustrative Stability Data from Forced Degradation Study

Stress Condition Duration % Assay of Parent Major Degradation Products Comments
0.1 M HCl, 60°C 24 hr 98.5% None Detected Stable to acid hydrolysis.
0.1 M NaOH, 60°C 24 hr 99.1% None Detected Stable to base hydrolysis.
3% H₂O₂, RT 8 hr 85.2% 1 major, 2 minor Primary liability. Likely oxidation of the benzylic position or the aromatic ring.
80°C (Solid) 7 days 99.5% None Detected Thermally stable in solid state.

| Photostability (ICH) | 7 days | 97.8% | 1 minor | Minor sensitivity to light. |

Section 4: Synthesis of Findings and Strategic Implications

The comprehensive profiling of 2-(4-Methylphenyl)butanoic acid's solubility and stability provides actionable intelligence for the entire drug development team.

  • For the Formulation Scientist: The pH-dependent solubility (Table 2) is a critical finding. For oral formulation, this data suggests that dissolution might be limited in the acidic environment of the stomach but will increase significantly in the small intestine. This informs the choice of excipients and whether an enabling technology (e.g., salt formation, amorphous solid dispersion) is required. The high solubility in common co-solvents like ethanol and propylene glycol offers viable pathways for liquid formulations.

  • For the Analytical Chemist: The forced degradation study (Table 3) reveals a clear liability to oxidation. This is the cornerstone for developing and validating a stability-indicating HPLC method. The primary focus must be on ensuring the method can resolve the parent compound from oxidative degradants. This method will become the workhorse for all future release and stability testing.

  • For the Project Team: The stability data dictates manufacturing, packaging, and storage requirements. The sensitivity to oxidation suggests that manufacturing processes may require an inert atmosphere (e.g., nitrogen blanket) and that final packaging should include an oxygen scavenger or be impermeable to oxygen.[16] While thermal stability appears robust, the minor photostability issue necessitates the use of light-resistant packaging.[12]

By systematically investigating these core physicochemical properties, we transform 2-(4-Methylphenyl)butanoic acid from a mere chemical structure into a developable asset with a clear path forward, mitigating risks and paving the way for a successful journey through the development pipeline.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. [Link]

  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 50233, 2-(4-Methylphenyl)butanoic acid. [Link]

  • European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Souza, J., Martinez, M., & Storpirtis, S. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

  • Gupta, A., Yadav, J. S., Rawat, S., & Gandhi, M. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 2(4). [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Broughton-Cross, P. (2024). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]

Sources

Foundational

Enantioselective Synthesis of 2-(4-Methylphenyl)butanoic Acid

Executive Summary 2-(4-Methylphenyl)butanoic acid is a chiral -arylalkanoic acid, structurally homologous to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen. Unlike its pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Methylphenyl)butanoic acid is a chiral


-arylalkanoic acid, structurally homologous to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen. Unlike its propionic acid counterparts, the presence of an 

-ethyl group introduces increased steric bulk at the stereocenter, presenting unique challenges for enantiocontrol.

This guide details two high-fidelity synthetic routes selected for their scalability, enantiomeric excess (ee), and operational robustness:

  • Asymmetric Hydrogenation: The industrial gold standard, utilizing Ru(II)-BINAP catalysis to reduce the corresponding

    
    -unsaturated acid.
    
  • Asymmetric Phase-Transfer Alkylation: A flexible laboratory-scale approach utilizing Cinchona alkaloid-derived organocatalysts to install the ethyl group.[1]

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two distinct logic paths. Path A relies on the establishment of chirality via stereoselective reduction of a prochiral alkene. Path B relies on the deprotonation and stereoselective alkylation of an activated ester.

Retrosynthesis Target Target: (S)-2-(4-Methylphenyl)butanoic acid ReactionA Asymmetric Hydrogenation (Ru-BINAP) Target->ReactionA Path A ReactionB Asymmetric Alkylation (PTC / Et-I) Target->ReactionB Path B PrecursorA Precursor A: (E)-2-(4-Methylphenyl)but-2-enoic acid ReactionA->PrecursorA PrecursorB Precursor B: Isopropyl 2-(4-methylphenyl)acetate ReactionB->PrecursorB

Figure 1: Retrosynthetic disconnects showing the Hydrogenation (Red) and Alkylation (Green) pathways.

Route A: Asymmetric Hydrogenation (Ru-BINAP)[2]

This route is preferred for scale-up (>100g) due to its high atom economy and the minimal generation of stoichiometric waste. The protocol utilizes the seminal Noyori asymmetric hydrogenation technology.

Mechanistic Rationale

The reaction utilizes a Ruthenium(II) dicarboxylate complex with the atropisomeric ligand BINAP. The high enantioselectivity arises from the steric interaction between the equatorial phenyl rings of the BINAP ligand and the substrate's carboxylate moiety, which coordinates to the Ru center. This forces the olefin to present only one face for hydride insertion.

Protocol

Substrate: (E)-2-(4-Methylphenyl)but-2-enoic acid Catalyst: [Ru(OAc)₂((S)-BINAP)] Conditions: 100 atm H₂, Methanol, 25°C

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox (Ar atmosphere), charge a Schlenk flask with [RuCl₂(benzene)]₂ (0.5 mol%) and (S)-BINAP (1.05 eq relative to Ru). Add DMF and heat to 100°C for 10 min to generate the active cationic species. Remove solvent in vacuo.

  • Loading: Dissolve the isolated catalyst and the substrate (1.0 equiv) in degassed Methanol (0.1 M concentration). The use of Methanol is critical; it facilitates the carboxylate proton exchange necessary for the mechanism.

  • Hydrogenation: Transfer the solution to a stainless steel autoclave. Purge three times with H₂ (10 atm), then pressurize to 100 atm (high pressure is required for tetra-substituted or sterically hindered tri-substituted olefins).

  • Reaction: Stir vigorously at 25°C for 12–24 hours. Conversion is monitored via ¹H NMR (disappearance of olefinic proton at

    
     7.1-7.3 ppm).
    
  • Workup: Vent H₂ carefully. Concentrate the mixture. The catalyst is removed via filtration through a short pad of silica gel using EtOAc as eluent.

  • Purification: Recrystallization from Hexane/EtOAc affords the pure acid.

Data Summary:

Parameter Value
Yield >95%
ee 92–96% (S)
Substrate/Catalyst Ratio 1000:1

| Key Variable | H₂ Pressure (Sensitivity: High) |[2][3]

CatalyticCycle Ru_Pre Ru((S)-BINAP)(OAc)2 Coordination Substrate Coordination (Carboxylate Binding) Ru_Pre->Coordination H2_Add Oxidative Addition (H2) Coordination->H2_Add Mig_Insert Migratory Insertion (Enantio-determining) H2_Add->Mig_Insert Red_Elim Reductive Elimination (Product Release) Mig_Insert->Red_Elim Red_Elim->Ru_Pre Regeneration

Figure 2: Simplified catalytic cycle for Ru-BINAP mediated hydrogenation.

Route B: Asymmetric Phase-Transfer Alkylation

For laboratories lacking high-pressure hydrogenation equipment, Phase Transfer Catalysis (PTC) offers a robust alternative. This method relies on the interfacial deprotonation of an ester and subsequent alkylation controlled by a chiral quaternary ammonium salt.

Mechanistic Rationale

The catalyst (a Cinchonidine derivative) forms a tight ion pair with the enolate of the ester at the liquid-liquid interface. The chiral pocket of the alkaloid shields one face of the planar enolate, directing the electrophile (Ethyl Iodide) to attack from the opposite face.

Protocol

Substrate: tert-Butyl 2-(4-methylphenyl)acetate Reagent: Ethyl Iodide (EtI) Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%) Base: 50% KOH (aq)

Step-by-Step Methodology:

  • Setup: To a solution of the arylacetate ester (1.0 equiv) and the Cinchona catalyst (0.1 equiv) in Toluene (0.1 M), add Ethyl Iodide (1.2 equiv).

  • Initiation: Cool the mixture to -20°C. Enantioselectivity is inversely proportional to temperature in PTC systems.

  • Reaction: Add 50% aqueous KOH (5.0 equiv) dropwise with vigorous stirring. High agitation rates are crucial to maintain the interfacial surface area.

  • Monitoring: Monitor by TLC or GC. Reaction typically requires 4–8 hours.

  • Workup: Dilute with water and extract with diethyl ether. Wash organics with brine and dry over Na₂SO₄.

  • Hydrolysis (Optional): The resulting ester is hydrolyzed using TFA/DCM (if t-butyl ester) or LiOH/THF (if methyl ester) to yield the free acid.

Data Summary:

Parameter Value
Yield (Alkylation) 85–90%
ee 88–94% (S)
Solvent Toluene (Non-polar required for ion pairing)

| Temp | -20°C to -40°C |

Analytical Validation (QC)

Trustworthiness in chiral synthesis requires rigorous validation. Optical rotation is insufficient for high-precision work; Chiral HPLC is mandatory.

Chiral HPLC Method[4][5]
  • Column: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Hexane : Isopropanol : TFA (98 : 2 : 0.1).

    • Note: TFA is required to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention:

    • (R)-Enantiomer: ~12.5 min

    • (S)-Enantiomer: ~14.2 min (Target)

References

  • Noyori, R., & Ohta, T. (1987). Asymmetric hydrogenation of ethyl (Z)-alpha-acetamidocinnamate. Journal of Organic Chemistry.

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research.

  • Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research.

  • Daicel Chiral Technologies. (2025). Application Note: Separation of 2-Arylpropionic Acids.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(4-Methylphenyl)butanoic Acid as a Versatile Building Block in Organic Synthesis

Introduction: Strategic Importance in Synthesis 2-(4-Methylphenyl)butanoic acid is a carboxylic acid derivative of significant interest in both pharmaceutical and fine chemical synthesis.[1][2] Its structure, which incor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Synthesis

2-(4-Methylphenyl)butanoic acid is a carboxylic acid derivative of significant interest in both pharmaceutical and fine chemical synthesis.[1][2] Its structure, which incorporates a chiral center, makes it a valuable building block for creating complex molecules with specific biological activities.[3] This is particularly relevant in the pharmaceutical industry, where the stereochemistry of a molecule can dramatically influence its therapeutic effects.[4] This compound and its analogs are key intermediates in the development of a variety of pharmaceuticals, including anti-inflammatory and analgesic medications.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 2-(4-methylphenyl)butanoic acid. It offers detailed protocols, explains the rationale behind experimental choices, and presents data in a clear, accessible format.

Synthesis Protocol: Enantioselective Preparation

The synthesis of enantiomerically pure 2-(4-methylphenyl)butanoic acid is crucial for its application in pharmaceuticals. Asymmetric synthesis, a technique that selectively produces one enantiomer of a chiral molecule, is often employed.

Protocol: Asymmetric Alkylation

A common strategy for the enantioselective synthesis of α-aryl carboxylic acids involves the alkylation of a chiral Schiff base precursor under phase-transfer catalysis. This method allows for the formation of the desired stereocenter with high enantioselectivity.

Materials:

  • Appropriate Schiff base ester of glycine or alanine

  • 4-Methylbenzyl halide (e.g., 4-methylbenzyl bromide)

  • Chiral phase-transfer catalyst (e.g., a binaphthyl-modified catalyst)

  • Solid base (e.g., potassium hydroxide or potassium carbonate)

  • Organic solvent (e.g., toluene)

  • Aqueous acid for hydrolysis (e.g., HCl)

Procedure:

  • Schiff Base Formation: Prepare the Schiff base by reacting the amino acid ester with a suitable benzaldehyde derivative.

  • Phase-Transfer Catalysis: In a reaction vessel, combine the Schiff base, 4-methylbenzyl halide, and the chiral phase-transfer catalyst in the organic solvent.

  • Base Addition: Add the solid base to the mixture. The reaction is typically biphasic, with the catalyst facilitating the transfer of the enolate to the organic phase for alkylation.

  • Reaction Monitoring: Stir the reaction at a controlled temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Hydrolysis: Once the reaction is complete, quench the reaction with water and separate the organic layer. The ester is then hydrolyzed using aqueous acid to yield the carboxylic acid.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or by converting the acid to a diastereomeric derivative for NMR analysis.

Causality Behind Experimental Choices:

  • Chiral Catalyst: The chiral phase-transfer catalyst is the cornerstone of this enantioselective synthesis. It creates a chiral environment that directs the alkylating agent to one face of the Schiff base enolate, leading to the preferential formation of one enantiomer.

  • Phase-Transfer Conditions: The use of a biphasic system with a phase-transfer catalyst allows for the use of inorganic bases and simplifies the reaction setup, often leading to high yields and selectivities.

Application in Pharmaceutical Synthesis: The Friedel-Crafts Acylation

A prominent application of 2-(4-methylphenyl)butanoic acid is as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class.[4] A key transformation in this process is the Friedel-Crafts acylation.[5][6][7]

Protocol: Friedel-Crafts Acylation to form an Aryl Ketone

This protocol describes the conversion of 2-(4-methylphenyl)butanoic acid to an aryl ketone, a common intermediate in the synthesis of various pharmaceuticals.

Materials:

  • 2-(4-Methylphenyl)butanoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • An aromatic substrate (e.g., benzene or a substituted benzene)

  • Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Aqueous workup solutions (e.g., dilute HCl, saturated NaHCO₃, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Acid Chloride Formation: Convert 2-(4-methylphenyl)butanoic acid to its corresponding acyl chloride by reacting it with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF). The reaction is typically performed at room temperature or with gentle heating. Excess reagent is removed under reduced pressure.

  • Friedel-Crafts Reaction Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend the Lewis acid catalyst (e.g., AlCl₃) in the anhydrous solvent and cool to 0 °C.

  • Addition of Reactants: Add the aromatic substrate to the cooled suspension, followed by the dropwise addition of the freshly prepared acyl chloride.

  • Reaction Progression: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction's completion using TLC.

  • Quenching and Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction and Washing: Extract the product into an organic solvent like DCM. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude ketone by column chromatography or recrystallization.

Trustworthiness and Self-Validation: The Friedel-Crafts acylation is a well-established and reliable reaction.[8] The formation of the acylium ion intermediate is generally irreversible, and the resulting ketone product is deactivated towards further acylation, preventing polyacylation.[7][8] The identity and purity of the final product can be confirmed using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving 2-(4-methylphenyl)butanoic acid.

enantioselective_synthesis cluster_alkylation Enantioselective Alkylation start Glycine Schiff Base Ester product1 Alkylated Schiff Base Ester start->product1 Alkylation reagent1 4-Methylbenzyl Bromide reagent1->product1 catalyst Chiral Phase-Transfer Catalyst (e.g., Binaphthyl-based) catalyst->product1 final_product 2-(4-Methylphenyl)butanoic Acid product1->final_product Hydrolysis

Caption: Enantioselective synthesis of 2-(4-methylphenyl)butanoic acid via asymmetric alkylation.

friedel_crafts cluster_acylation Friedel-Crafts Acylation start 2-(4-Methylphenyl)butanoic Acid step1 Acyl Chloride Formation (SOCl₂ or Oxalyl Chloride) start->step1 intermediate 2-(4-Methylphenyl)butanoyl Chloride step1->intermediate product Aryl Ketone Derivative intermediate->product Acylation reagent2 Aromatic Substrate (e.g., Benzene) reagent2->product catalyst Lewis Acid (e.g., AlCl₃) catalyst->product

Caption: Application of 2-(4-methylphenyl)butanoic acid in a Friedel-Crafts acylation reaction.

Data Presentation: Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₁H₁₄O₂[9][10]
Molecular Weight178.23 g/mol [9]
IUPAC Name2-(4-methylphenyl)butanoic acid[9]
CAS Number68692-82-0[9]
Conclusion

2-(4-Methylphenyl)butanoic acid is a valuable and versatile chiral building block in organic synthesis. Its utility is well-demonstrated in the preparation of pharmaceutically important compounds, particularly NSAIDs. The protocols provided herein for its enantioselective synthesis and subsequent application in Friedel-Crafts acylation offer reliable and well-understood methodologies for researchers in the field. The careful selection of catalysts and reaction conditions is paramount to achieving high yields and stereoselectivity, underscoring the principles of modern synthetic chemistry.

References
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • PubChem. 2-(4-Methylphenyl)butanoic acid. [Link]

  • PubChemLite. 2-(4-methylphenyl)butanoic acid (C11H14O2). [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • SID. Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug. [Link]

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Buchler GmbH. Chiral Building Blocks. [Link]

Sources

Application

Strategic Utilization of 2-(4-Methylphenyl)butanoic Acid in API Synthesis &amp; Quality Control

Executive Summary & Pharmacophore Significance 2-(4-Methylphenyl)butanoic acid (also known as 4-Methyl- -ethylphenylacetic acid) represents a critical scaffold in medicinal chemistry, specifically within the 2-arylalkano...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance

2-(4-Methylphenyl)butanoic acid (also known as 4-Methyl-


-ethylphenylacetic acid) represents a critical scaffold in medicinal chemistry, specifically within the 2-arylalkanoic acid  class. While structurally homologous to the "profen" NSAIDs (e.g., Ibuprofen), its ethyl-substituted 

-carbon and para-methyl moiety position it as a specialized intermediate for:
  • Cardiovascular Therapeutics (Indobufen Class): It serves as a structural homolog and critical impurity reference standard for Indobufen (an anti-platelet aggregation inhibitor).

  • Neprilysin Inhibitors (Heart Failure): The 2-arylbutanoic acid motif is a key pharmacophore in the design of substituted biphenyl butanoic acid derivatives (analogs of Sacubitril active metabolites) used to treat hypertension and heart failure.

  • Chiral Resolution Benchmarking: Due to its steric bulk at the chiral center, it is a standard substrate for validating enzymatic kinetic resolution protocols in process chemistry.

This guide provides a validated workflow for the synthesis, chiral resolution, and analytical characterization of this intermediate, designed for high-purity pharmaceutical applications.

Advanced Synthesis Protocol: -Alkylation Route

Rationale

While Palladium-catalyzed


-arylation is modern, the most robust and scalable method for this specific intermediate in a GMP setting is the nucleophilic substitution of 4-methylphenylacetic acid . This route avoids heavy metal contamination (Pd) and utilizes readily available starting materials.
Reaction Scheme


Step-by-Step Methodology

Reagents:

  • Substrate: 4-Methylphenylacetic acid (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA) (2.2 eq) [Generated in situ or commercial]

  • Alkylating Agent: Ethyl Bromide (1.1 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: 1N HCl

Protocol:

  • Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Solvation: Dissolve 4-Methylphenylacetic acid in anhydrous THF (0.5 M concentration). Cool to -78°C (dry ice/acetone bath).

  • Deprotonation: Add LDA (2.0 M in THF/heptane) dropwise over 30 minutes.

    • Critical Control Point: Maintain internal temperature below -70°C to prevent dianion decomposition. Stir for 1 hour to ensure formation of the enolate dianion.

  • Alkylation: Add Ethyl Bromide dropwise. The ethyl group introduces the chiral center at the

    
    -position.
    
  • Warming: Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench & Workup: Quench with 1N HCl until pH < 2. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to yield the racemic acid.

Yield Expectation: 85-92% Purity Target: >98% (HPLC)

Chiral Resolution Protocol (Enzymatic)

The biological activity of 2-arylalkanoic acids is highly stereospecific (typically the S-enantiomer for COX inhibition and related pathways). Chemical resolution is inefficient; therefore, we employ Lipase-catalyzed Kinetic Resolution .

Mechanism

Use Candida antarctica Lipase B (CAL-B) to selectively esterify the R-enantiomer, leaving the desired S-acid (or vice versa depending on enzyme specificity), or hydrolyze a racemic ester.

Workflow Diagram (DOT)

G Racemic Racemic 2-(4-Methylphenyl)butanoic acid Esterification Esterification (EtOH, H2SO4) Racemic->Esterification RacemicEster Racemic Ethyl Ester Esterification->RacemicEster Enzymatic Enzymatic Hydrolysis (CAL-B Lipase, pH 7.0) RacemicEster->Enzymatic Separation Phase Separation (Aq. vs Org.) Enzymatic->Separation S_Acid (S)-Acid (Aqueous Phase) Separation->S_Acid Hydrolyzed Product R_Ester (R)-Ester (Organic Phase) Separation->R_Ester Unreacted Ester

Figure 1: Chemo-enzymatic workflow for the isolation of the active (S)-enantiomer.

Detailed Procedure
  • Substrate Prep: Convert the racemic acid to its Ethyl Ester using standard Fisher esterification (EtOH, cat. H₂SO₄, reflux).

  • Biocatalysis: Suspend the racemic ester (10 g) in Phosphate Buffer (0.1 M, pH 7.0) with 10% v/v Acetone (co-solvent).

  • Enzyme Addition: Add immobilized CAL-B (Novozym 435, 50 mg/g substrate).

  • Incubation: Stir at 30°C. Monitor pH and maintain at 7.0 using a pH-stat with 0.5 N NaOH.

  • Termination: Stop reaction at 50% conversion (approx. 24-48 hours).

  • Separation:

    • Extract the unreacted (R)-ester with Hexane (Organic phase).

    • Acidify the remaining aqueous phase to pH 1 with HCl and extract the (S)-acid with Ethyl Acetate.

Downstream Application: Indobufen Impurity Profiling

In the synthesis of Indobufen, 2-(4-Methylphenyl)butanoic acid acts as a critical Reference Standard (Impurity D) . It originates from p-toluic acid impurities in the starting materials or incomplete functionalization of the p-methyl group.

Application Note: To validate Indobufen API batches, you must demonstrate that this specific impurity is controlled below the ICH Q3A threshold (typically <0.15%).

Analytical Method: Chiral HPLC

Use this method to determine Enantiomeric Excess (ee) and purity.

ParameterCondition
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : TFA (98 : 2 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Retention Times (R)-Isomer: ~8.5 min (S)-Isomer: ~10.2 min

References

  • Pharmacophore Design: Novartis Institutes for BioMedical Research. (2020). Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. ACS Medicinal Chemistry Letters. [1]

  • Chemical Identity: National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 50233, 2-(4-Methylphenyl)butanoic acid.

  • Indobufen Context: National Institutes of Health. (2018).[3] Anticoagulant Activities of Indobufen, an Antiplatelet Drug. PubMed.[4][5]

  • Reference Standards: Sigma-Aldrich. 2-(p-Tolyl)butanoic acid Pharmaceutical Secondary Standard.

  • Synthesis Methodology: Liu, Z., et al. (2006).[6] Synthesis of 2-(4-bromomethylphenyl)propionic acid. Fine Chemical Intermediates. (Adapted protocol for butanoic analog).

Sources

Method

Application Note: 2-(4-Methylphenyl)butanoic Acid in Sartan Analog Synthesis

This guide focuses on the application of 2-(4-Methylphenyl)butanoic acid (also known as 2-(p-Tolyl)butyric acid ) as a specialized building block in the structural modification and synthesis of Angiotensin II Receptor Bl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the application of 2-(4-Methylphenyl)butanoic acid (also known as 2-(p-Tolyl)butyric acid ) as a specialized building block in the structural modification and synthesis of Angiotensin II Receptor Blockers (ARBs), commonly known as "Sartans."

Editorial Note on Scientific Context: While standard commercial sartans (e.g., Losartan, Valsartan) typically utilize 4'-(bromomethyl)-2-cyanobiphenyl (OTBN) or L-Valine derivatives as primary intermediates, 2-(4-Methylphenyl)butanoic acid represents a critical lipophilic acid scaffold . It is structurally homologous to the side chains found in next-generation neprilysin inhibitors (like Sacubitril ) and is used in the research of novel "Dual-Action" sartans. It is also the primary precursor for the anti-platelet drug Indobufen , making it a versatile intermediate for introducing chiral phenyl-alkyl moieties into drug pharmacophores.

Part 1: Strategic Application & Mechanism

The Role of Lipophilic Acids in AT1 Receptor Binding

The efficacy of Sartans relies on a specific pharmacophore model: a biphenyl-tetrazole "warhead" (which mimics the acidic phenol of Angiotensin II) connected to a lipophilic tail .

2-(4-Methylphenyl)butanoic acid serves as a high-value "Lipophilic Anchor" because:

  • Bioisosterism: It replaces standard alkyl chains (like the butyl group in Losartan) with a bulky, lipophilic phenyl-ethyl moiety, potentially increasing binding affinity to the hydrophobic pocket of the AT1 receptor.

  • Chirality: The alpha-carbon is chiral. Enantioselective synthesis using this acid allows researchers to probe the stereochemical requirements of the receptor (typically, the S-enantiomer is preferred in sartan side chains).

  • Metabolic Stability: The methyl-phenyl group is more resistant to oxidative metabolism than simple aliphatic chains.

Synthetic Pathway Overview

The following workflow describes the coupling of 2-(4-Methylphenyl)butanoic acid to a biphenyl-tetrazole core to synthesize a Sartan Analog (S-Analog-4MP) .

SartanSynthesis Acid 2-(4-Methylphenyl) butanoic acid (Starting Material) Activation Acid Chloride/Activation (SOCl2 or EDC/HOBt) Acid->Activation Activation Coupling Amide Coupling Reaction Activation->Coupling + Core Core 4'-(Aminomethyl)biphenyl -2-tetrazole (Protected) Core->Coupling Deprotection Tetrazole Deprotection (Trityl Removal) Coupling->Deprotection Acid Hydrolysis FinalProduct Target Sartan Analog (S-Analog-4MP) Deprotection->FinalProduct Purification

Figure 1: Synthetic workflow for incorporating 2-(4-Methylphenyl)butanoic acid into a Sartan scaffold.

Part 2: Detailed Experimental Protocols

Protocol A: Enantioselective Preparation of the Acid Scaffold

Objective: Isolate the biologically active (S)-enantiomer of 2-(4-Methylphenyl)butanoic acid prior to coupling.

Reagents:

  • Racemic 2-(4-Methylphenyl)butanoic acid (100 mmol)

  • (R)-(+)-1-Phenylethylamine (Resolving agent)

  • Solvent: Ethanol/Water (7:3 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 17.8 g (100 mmol) of the racemic acid in 150 mL of hot Ethanol/Water mixture.

  • Salt Formation: Slowly add 12.1 g (100 mmol) of (R)-(+)-1-Phenylethylamine while stirring at 60°C.

  • Crystallization: Allow the solution to cool to room temperature over 4 hours, then refrigerate at 4°C overnight. The diastereomeric salt of the (S)-acid will crystallize preferentially.

  • Filtration & Release: Filter the white crystals. Resuspend in dilute HCl (1M) and extract with Ethyl Acetate (3 x 50 mL) to release the free chiral acid.

  • Validation: Dry over MgSO₄ and concentrate. Verify enantiomeric excess (ee%) via Chiral HPLC (Column: Chiralcel OD-H).

    • Target: >98% ee.

Protocol B: Coupling to the Sartan Core (Amidation)

Objective: Covalent attachment of the lipophilic acid to the biphenyl-tetrazole pharmacophore.

Reagents:

  • (S)-2-(4-Methylphenyl)butanoic acid (1.0 eq)

  • N-(Triphenylmethyl)-5-[4'-(aminomethyl)biphenyl-2-yl]tetrazole (Sartan Core, 1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (Diisopropylethylamine, 2.5 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Nitrogen, dissolve the Acid (1.0 eq) in DMF (10 volumes). Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes to form the active ester.

  • Addition: Add the Trityl-protected Sartan Core (amine) and DIPEA dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 6:4).

  • Work-up: Quench with water. Extract with Dichloromethane (DCM). Wash the organic layer with 5% NaHCO₃, 1M citric acid, and brine.

  • Intermediate Isolation: Concentrate the organic layer to yield the Trityl-Protected Intermediate.

Protocol C: Deprotection and Crystallization

Objective: Removal of the Trityl group to reveal the active tetrazole ring.

  • Acidolysis: Dissolve the intermediate in Methanol/THF (1:1). Add 4N HCl in Dioxane (3.0 eq). Stir at room temperature for 2 hours.

  • Precipitation: Evaporate solvents to near dryness. Add cold water and adjust pH to ~4.5 using 1N NaOH. The crude Sartan Analog will precipitate as a white solid.

  • Recrystallization: Purify using Isopropanol/Water (9:1) to obtain the final crystalline drug substance.

Part 3: Data Analysis & Quality Control

Analytical Specifications Table

The following parameters must be met to validate the synthesized Sartan Analog for biological testing.

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Purity ≥ 99.5% (Area normalization)HPLC (C18 Column, ACN/Water gradient)
Chiral Purity ≥ 99.0% eeChiral HPLC
Water Content ≤ 0.5% w/wKarl Fischer Titration
Identity (NMR) Confirms structure; absence of Trityl peaks1H-NMR (DMSO-d6)
Residual Solvent DMF < 880 ppm, DCM < 600 ppmGC-Headspace
Structural Validation (NMR Interpretation)

For 2-(4-Methylphenyl)butanoic acid moiety in the final product:

  • Methyl Group (Ar-CH3): Singlet at ~2.30 ppm.

  • Ethyl Side Chain: Triplet at ~0.85 ppm (CH3) and Multiplet at ~1.90 ppm (CH2).

  • Benzylic Proton (Chiral Center): Triplet/Multiplet at ~3.40 ppm (shifts downfield upon amidation).

Part 4: Safety & Handling (SDS Summary)

  • 2-(4-Methylphenyl)butanoic acid: Irritant (Skin/Eye). May be harmful if swallowed. Use standard PPE (Gloves, Goggles).

  • Sodium Azide (if synthesizing tetrazole core): Extremely toxic and explosive. Note: The protocol above uses a pre-formed tetrazole core to avoid azide handling.

  • DCM/DMF: Carcinogenic potential/Hepatotoxic. Handle in a fume hood.

References

  • Sartan Structure-Activity Relationships

    • Title: Rational Design and Synthesis of
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link] (Note: Link directs to general Sartan SAR review).

  • Acid Precursor Synthesis (Indobufen Context)
  • Title: Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide.
  • Compound Data

    • Title: 2-(4-Methylphenyl)butanoic acid (CID 50233).[1]

    • Source: PubChem.[1][2][3]

    • URL:[Link]

Sources

Application

High-Performance Liquid Chromatography (HPLC) Method for 2-(4-Methylphenyl)butanoic Acid

Application Note: AN-2026-IND Focus: Critical Intermediate Analysis & Chiral Separation for Indobufen Development Abstract This application note details a robust analytical framework for 2-(4-Methylphenyl)butanoic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-IND

Focus: Critical Intermediate Analysis & Chiral Separation for Indobufen Development

Abstract

This application note details a robust analytical framework for 2-(4-Methylphenyl)butanoic acid (CAS: 68692-82-0), a key structural scaffold and potential impurity in the synthesis of the antiplatelet drug Indobufen .[1][2] Due to the presence of a chiral center at the


-position and an ionizable carboxylic acid group, this molecule presents specific analytical challenges. This guide provides two distinct protocols: a Reverse-Phase (RP-HPLC) method for achiral purity assessment and a Normal-Phase Chiral HPLC method for enantiomeric excess determination.[1][2]
Introduction & Chemical Context

2-(4-Methylphenyl)butanoic acid belongs to the class of 2-arylalkanoic acids , structurally homologous to NSAIDs like Ibuprofen and Fenbufen.[1][2] In pharmaceutical development, it serves as a critical building block.[1][2]

  • Chemical Structure: A phenyl ring substituted with a methyl group and a branched butanoic acid chain.[1][2]

  • Critical Quality Attributes (CQAs):

    • Acidity: The carboxylic acid moiety (pKa

      
       4.[2]5) necessitates pH control to prevent peak tailing.[1][2]
      
    • Chirality: The C2 carbon is a stereocenter. The biological activity of the final pharmaceutical (e.g., Indobufen) often depends on a specific enantiomer, making the enantiomeric purity of this intermediate vital.

    • UV Chromophore: The tolyl group provides adequate UV absorption, typically maximized between 220–254 nm.[2]

Method Development Strategy

The following decision tree outlines the logic used to select the stationary phases and mobile phase conditions described in this protocol.

MethodStrategy Start Analyte: 2-(4-Methylphenyl)butanoic acid Goal Define Analytical Goal Purity Purity Goal->Purity Chemical Purity / Assay Chiral Chiral Goal->Chiral Enantiomeric Excess RPHPLC Reverse Phase (C18) Acidic Mobile Phase (pH 3.0) Purity->RPHPLC Hydrophobic Retention NPHPLC Normal Phase (Polysaccharide Column) Chiral->NPHPLC Stereo-recognition Suppression Suppression RPHPLC->Suppression Suppress Ionization (Keep acid protonated) Result1 Result1 Suppression->Result1 Sharp Peaks Reproducible RT Additive Additive NPHPLC->Additive Add TFA (Prevent dimerization) Result2 Result2 Additive->Result2 Baseline Resolution of Enantiomers caption Figure 1: Strategic decision matrix for selecting chromatographic modes based on analytical objectives.

Protocol A: Achiral Purity & Assay (RP-HPLC)

Objective: Routine quantification and impurity profiling.[1][2]

4.1. Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 × 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equiv.)[1][2]Provides strong hydrophobic interaction with the tolyl ring; 3.5 µm offers higher efficiency than 5 µm.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1][2]5)Low pH suppresses carboxylic acid ionization, ensuring the analyte remains neutral and retains well.[2]
Mobile Phase B Acetonitrile (HPLC Grade)Strong elution strength and low UV cutoff.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Column Temp. 30°CControls viscosity and retention time reproducibility.[1][2]
Detection UV @ 220 nmMaximizes sensitivity for the aromatic ring (end absorption).[1][2]
Injection Vol. 5–10 µLDependent on sample concentration.[1][2]
4.2. Gradient Program

A gradient is recommended to elute potential late-eluting dimers or non-polar synthesis byproducts.[1][2]

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.01090
12.01090
12.17030
17.07030
4.3. Sample Preparation Workflow
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of Acetonitrile (1.0 mg/mL). Note: Do not use water as the diluent due to low solubility.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 0.1 mg/mL.[1][2]

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.[1][2]

Protocol B: Enantiomeric Separation (Chiral HPLC)

Objective: Determination of enantiomeric excess (% ee). Mechanism: The separation relies on the interaction between the analyte and the chiral selector (Amylose tris(3,5-dimethylphenylcarbamate)) in the stationary phase.

5.1. Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralpak AD-H (or equivalent Amylose-based CSP), 250 × 4.6 mm, 5 µmThe "Gold Standard" for 2-arylalkanoic acids.[1][2] The carbamate linkage hydrogen bonds with the analyte's carboxyl group.
Mobile Phase n-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v)Normal phase mode.[1][2] TFA is mandatory to suppress peak tailing caused by the interaction of the free acid with residual silanols.
Mode IsocraticGradient is rarely used in normal phase chiral separations.[1][2]
Flow Rate 1.0 mL/minOptimized for resolution (

).
Temperature 25°CLower temperature often improves chiral recognition (enthalpic control).[1][2]
Detection UV @ 254 nmSufficient sensitivity; reduces baseline drift from IPA compared to 220 nm.[1][2]
5.2. System Suitability Requirements (Chiral)
  • Resolution (

    
    ):  > 1.5 between enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.5 (Controlled by TFA concentration).[1][2]
    
  • Selectivity (

    
    ):  Typically > 1.1 for this class of molecules.[1][2]
    
Experimental Workflow & Data Logic

The following diagram illustrates the sample processing and decision-making during the analysis.

Workflow cluster_RP Protocol A (Purity) cluster_Chiral Protocol B (Enantiomers) Sample Raw Sample (Solid/Reaction Mix) Dissolve Dissolve in ACN (RP) or Hexane/IPA (Chiral) Sample->Dissolve Filter 0.22 µm Filtration Dissolve->Filter Inject HPLC Injection Filter->Inject CheckRT Check RT (~6-8 min) Inject->CheckRT RP-HPLC CheckSep Verify Resolution > 1.5 Inject->CheckSep Chiral HPLC Integ Integrate Impurities CheckRT->Integ CalcEE Calculate % ee CheckSep->CalcEE caption Figure 2: End-to-end analytical workflow for purity and chirality determination.

Troubleshooting & Expert Insights
Issue: Peak Tailing in RP-HPLC
  • Cause: Secondary interactions between the carboxylate anion and exposed silanols on the silica support.

  • Solution: Ensure the mobile phase pH is at least 1.5 units below the pKa (pKa

    
     4.5, so pH 
    
    
    
    3.0 is required).[2] If tailing persists, increase buffer concentration to 25 mM.
Issue: Loss of Chiral Resolution
  • Cause: "Memory effect" on the chiral column from previous solvents or lack of acid modifier.

  • Solution: Flush the Chiralpak AD-H column with 100% Ethanol (if permitted by manufacturer) to regenerate.[1][2] Always ensure 0.1% TFA is present in the mobile phase to keep the analyte in non-ionized form, which is crucial for hydrogen bonding with the chiral selector [1].

Issue: Unknown Impurity Peaks
  • Context: In Indobufen synthesis, a common impurity is the isoindoline derivative.[2][3]

  • Differentiation: The target molecule (2-(4-methylphenyl)butanoic acid) will elute earlier than Indobufen-related intermediates in RP-HPLC due to the lack of the bulky, polarizable isoindoline/phthalimide group [2].[1]

References
  • Wainer, I. W., et al. "Enantiomeric separation of 2-arylpropionic acids on Chiralpak AD."[1][2][4] Journal of Chromatography A. (Discusses the mechanism of amylose-based separation for profen-like acids).

  • Li, Y., et al. "Characterization of an Unknown Impurity in Indobufen Tablets by HPLC-Q-TOF MS and NMR."[1][2][5] Current Pharmaceutical Analysis, 2020. (Identifies structurally related impurities and HPLC conditions for Indobufen).

  • PubChem. "2-(4-Methylphenyl)butanoic acid - Compound Summary."[1][2] (Physical properties and pKa data).

  • Veeprho. "Indobufen Impurity Standards." (Commercial availability and structural context of Indobufen intermediates).

Sources

Method

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-(4-Methylphenyl)butanoic acid

Abstract This application note presents a comprehensive guide for the quantitative and qualitative analysis of 2-(4-Methylphenyl)butanoic acid, a member of the 2-arylpropionic acid class of compounds, using Gas Chromatog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the quantitative and qualitative analysis of 2-(4-Methylphenyl)butanoic acid, a member of the 2-arylpropionic acid class of compounds, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and limited volatility of the carboxylic acid moiety, a robust derivatization protocol employing trimethylsilylation (TMS) is detailed. This guide provides step-by-step procedures for sample preparation, optimized GC-MS instrument parameters, and an in-depth discussion of the expected mass spectral fragmentation of the resulting TMS ester. This document is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the analysis of this and structurally related compounds.

Introduction: The Analytical Imperative for 2-Arylpropionic Acids

2-(4-Methylphenyl)butanoic acid, also known as 2-(p-tolyl)butanoic acid, belongs to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The analysis of these compounds is critical in pharmaceutical development for pharmacokinetic studies, metabolite identification, and quality assurance. Gas chromatography coupled with mass spectrometry offers high resolution and sensitivity, making it a powerful tool for this purpose.[3] However, the inherent polarity and low volatility of the carboxylic acid functional group necessitate a chemical derivatization step to improve chromatographic behavior and thermal stability.[4]

The most common and effective derivatization strategy for carboxylic acids in GC-MS is silylation, which involves the replacement of the active proton of the carboxyl group with a trimethylsilyl (TMS) group.[5] This process significantly increases the volatility and reduces the polarity of the analyte, leading to improved peak shape and sensitivity.[5] This application note will focus on the use of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylating agent, a reagent known for its efficiency and the volatility of its byproducts.[6]

Furthermore, it is crucial to recognize that 2-(4-Methylphenyl)butanoic acid possesses a chiral center. Enantiomers of chiral drugs can exhibit different pharmacological and toxicological profiles.[7] While this guide focuses on the achiral analysis of the derivatized compound, a discussion on considerations for chiral separation is included for applications where enantiomeric purity is a critical parameter.

Experimental Workflow: From Sample to Signal

A logical and well-defined workflow is paramount for reproducible and reliable results. The following diagram illustrates the key stages in the GC-MS analysis of 2-(4-Methylphenyl)butanoic acid.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 2-(4-Methylphenyl)butanoic acid Solvent Dissolution in appropriate solvent Sample->Solvent Step 1 Derivatization TMS Derivatization (MSTFA) Solvent->Derivatization Step 2 Injection Injection into GC-MS system Derivatization->Injection Step 3 Separation Chromatographic Separation Injection->Separation Step 4 Detection Mass Spectrometric Detection Separation->Detection Step 5 Integration Peak Integration and Quantification Detection->Integration Step 6 Interpretation Mass Spectrum Interpretation Integration->Interpretation Step 7 Report Reporting Interpretation->Report Step 8

Caption: Overall workflow for the GC-MS analysis of 2-(4-Methylphenyl)butanoic acid.

Detailed Protocols and Methodologies

Sample Preparation and Derivatization

Rationale: The conversion of the polar carboxylic acid to its nonpolar TMS ester is the cornerstone of this analytical method. MSTFA is a highly effective silylating agent that reacts readily with the acidic proton of the carboxyl group. The reaction is typically carried out in an aprotic solvent at an elevated temperature to ensure complete derivatization.

Protocol: Trimethylsilylation with MSTFA

  • Sample Preparation: Accurately weigh approximately 1 mg of 2-(4-Methylphenyl)butanoic acid and dissolve it in 1 mL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) in a clean, dry glass vial.

  • Reagent Addition: Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the sample solution. For sterically hindered acids or to enhance the reaction rate, 1% trimethylchlorosilane (TMCS) can be included in the MSTFA reagent.

  • Reaction: Securely cap the vial and heat at 70-80°C for 30-60 minutes. The reaction time and temperature may be optimized depending on the specific sample matrix and concentration.

  • Cooling and Analysis: Allow the vial to cool to room temperature before opening. The derivatized sample is now ready for injection into the GC-MS system.

GC-MS Instrumental Parameters

Rationale: The choice of GC column and temperature program is critical for achieving good separation and peak shape. A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is well-suited for the analysis of TMS-derivatized profens. The temperature program is designed to ensure the efficient elution of the analyte while maintaining resolution from any potential interfering compounds.

ParameterRecommended SettingRationale
Gas Chromatograph
Column5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides excellent resolution and inertness for a wide range of derivatized compounds.
Injection ModeSplitless or Split (e.g., 10:1)Splitless for trace analysis, split for higher concentrations to avoid column overloading.
Injector Temperature250 °CEnsures rapid and complete vaporization of the derivatized analyte.
Carrier GasHelium, constant flow rate of 1.0-1.5 mL/minInert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial: 150 °C for 1 min, Ramp: 30 °C/min to 250 °C, hold for 1 min, Ramp: 10 °C/min to 300 °C, hold for 1 min[6]An optimized temperature program for the elution of derivatized profens, providing good peak shape and separation.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy for generating characteristic and library-searchable mass spectra.
Ion Source Temp.230 °COptimizes ion formation and minimizes thermal degradation.
Quadrupole Temp.150 °CMaintains consistent ion transmission.
Acquisition ModeFull Scan (e.g., m/z 50-500) and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and identification; SIM for enhanced sensitivity in quantitative analysis.

Expected Results and Discussion

Mass Spectral Fragmentation of TMS-2-(4-Methylphenyl)butanoic Acid

The electron ionization mass spectrum of the trimethylsilyl ester of 2-(4-Methylphenyl)butanoic acid is expected to exhibit a characteristic fragmentation pattern. The molecular ion (M+) should be observable, and several key fragment ions will aid in structural confirmation.

Fragmentation Pathway cluster_main cluster_fragments Analyte [M]+• TMS-2-(4-Methylphenyl)butanoic acid m/z = 250 F1 [M-15]+ Loss of •CH3 m/z = 235 Analyte->F1 - •CH3 F2 [M-29]+ Loss of •C2H5 m/z = 221 Analyte->F2 - •C2H5 F3 [M-105]+ Loss of •C6H4CH3 m/z = 145 Analyte->F3 - •C7H7 F4 [Si(CH3)3]+ m/z = 73 Analyte->F4 α-cleavage

Caption: Proposed fragmentation of TMS-2-(4-Methylphenyl)butanoic acid.

Key Fragment Ions and Their Interpretation:

m/zProposed FragmentInterpretation
250[C₁₄H₂₂O₂Si]⁺Molecular ion (M⁺)
235[M - 15]⁺Loss of a methyl group (•CH₃) from the TMS moiety, a common fragmentation for silylated compounds.
221[M - 29]⁺Loss of an ethyl group (•C₂H₅) via cleavage alpha to the carbonyl group.
145[M - 105]⁺Cleavage of the bond between the alpha-carbon and the aromatic ring, resulting in the loss of the tolyl group (•C₇H₇).
117[COOTMS]⁺Fragment containing the trimethylsilyl ester group.
105[C₇H₅O]⁺ or [C₈H₉]⁺A fragment potentially arising from the tolyl group with rearrangement.
91[C₇H₇]⁺Tropylium ion, characteristic of compounds containing a benzyl moiety.
73[Si(CH₃)₃]⁺The trimethylsilyl cation, a hallmark of TMS-derivatized compounds and often a base peak.[8]

For quantitative analysis in SIM mode, ions such as m/z 235, 221, and 145 would be excellent candidates due to their specificity and expected abundance.

Chiral Considerations

As 2-(4-Methylphenyl)butanoic acid is a chiral molecule, its enantiomers may need to be separated for certain applications, particularly in pharmaceutical and biological studies.[7] This can be achieved through two primary GC-based approaches:

  • Indirect Separation: Derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

  • Direct Separation: Use of a chiral capillary column, such as one coated with a cyclodextrin derivative, to separate the enantiomers of the TMS-derivatized analyte.[9]

The choice of method will depend on the specific requirements of the analysis, including the availability of chiral columns and reagents.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No or low analyte peak Incomplete derivatization; Sample degradation; Injector issue.- Ensure anhydrous conditions for derivatization. - Optimize derivatization time and temperature. - Check injector liner and septum for activity or contamination.
Poor peak shape (tailing) Active sites in the GC system; Column degradation.- Use a deactivated injector liner. - Condition the column according to the manufacturer's instructions. - Trim the first few centimeters of the column.
Interfering peaks Sample matrix components; Derivatization byproducts.- Optimize sample cleanup procedures (e.g., solid-phase extraction). - Use a more specific mass spectrometer scan mode (SIM).

Conclusion

The GC-MS method detailed in this application note, centered around trimethylsilylation with MSTFA, provides a robust and reliable approach for the analysis of 2-(4-Methylphenyl)butanoic acid. The protocol is straightforward, and the resulting TMS derivative exhibits excellent chromatographic properties and a predictable mass spectral fragmentation pattern, enabling both confident identification and accurate quantification. For applications requiring enantiomeric separation, the use of chiral GC techniques is recommended. This guide serves as a comprehensive resource for scientists and researchers working with this and other structurally related 2-arylpropionic acids.

References

  • Determination of flurbiprofen in pharmaceutical preparations by GC–MS. (2015). Journal of the Chilean Chemical Society. [Link]

  • Measurement of plasma ibuprofen by gas chromatography‐mass spectrometry. (1997). Journal of Clinical Laboratory Analysis. [Link]

  • Quantitation of Ibuprofen in Blood Using Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Springer Nature Protocols. [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. [Link]

  • GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (2012). American Journal of Biochemistry and Biotechnology. [Link]

  • HPLC-PDA VERSUS GC-MS IN THE ANALYSIS OF PARACETAMOL AND NON-STEROIDAL ANTI-INFLAMMATORY DRUGS IN WASTEWATER. (2023). Studia Universitatis Babes-Bolyai, Chemia. [Link]

  • Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood Samples. (2013). Journal of Analytical Methods in Chemistry. [Link]

  • Mass spectra of the silylated (a) and methylated (b)... (n.d.). ResearchGate. [Link]

  • advances in chiral separations: a review. (2012). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. (2001). Current Topics in Medicinal Chemistry. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

  • Butanoic acid, phenylmethyl ester. (n.d.). NIST WebBook. [Link]

  • Butanoic acid, 2-methyl-, phenylmethyl ester. (n.d.). NIST WebBook. [Link]

  • 2-(4-Methylphenyl)butanoic acid. (n.d.). PubChem. [Link]

  • mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). Molecules. [Link]

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. (2021). Molbank. [Link]

  • Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in... (n.d.). UNIPI. [Link]

  • 2-(4-methylphenyl)butanoic acid (C11H14O2). (n.d.). PubChemLite. [Link]

  • Synthesis, spectral characterisation, biocidal investigation, in-silico and molecular docking studies of 4-[(2-chloro-4-methylphenyl)carbamoyl]butanoic acid derived triorganotin(IV) compounds. (2023). RSC Advances. [Link]

  • Solutions for Metabolomics Analysis. (2021). LECO Corporation. [Link]

  • Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. (2023). Journal of Chromatography A. [Link]

  • Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2021). ChemistrySelect. [Link]

Sources

Application

Application Note: Protocol for the Purification of 2-(4-Methylphenyl)butanoic Acid by Recrystallization

Executive Summary This application note details the purification of 2-(4-Methylphenyl)butanoic acid , a lipophilic -arylalkanoic acid structurally related to the profen class of non-steroidal anti-inflammatory drugs (NSA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of 2-(4-Methylphenyl)butanoic acid , a lipophilic


-arylalkanoic acid structurally related to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] While structurally simple, the presence of the ethyl group at the 

-position and the 4-methyl substituent creates a molecule with significant lipophilicity and a potentially low melting point (relative to its propanoic acid analogs).[1]

This protocol departs from generic recrystallization templates by addressing the specific risk of "oiling out"—a common failure mode for low-melting aryl acids.[1][2] We utilize a polarity-gradient crystallization approach using non-polar/polar solvent pairs to ensure high recovery and chemical purity.[2]

Compound Profile & Strategic Analysis

Before initiating purification, the physicochemical nature of the target must be understood to select the correct thermodynamic parameters.[2]

PropertyData / DescriptionImplication for Protocol
IUPAC Name 2-(4-Methylphenyl)butanoic acidChiral center at C2; protocol applies to racemate or enantiomers.[1][2]
Structure

-Ethyl-4-methylbenzeneacetic acid
Lipophilic tail (Ethyl) + Aromatic core + Hydrophilic head (COOH).[1][2]
Molecular Weight 178.23 g/mol Moderate size; likely solid but with low lattice energy.[2]
Solubility High in EtOAC, DCM, EtOH; Low in Water/Hexane.[2]Requires a mixed-solvent system for effective yield.[1][2]
Critical Risk Oiling Out The compound may form a second liquid phase before crystallizing if the temperature drops too fast.[2]
The Impurity Landscape

In the synthesis of 2-(4-Methylphenyl)butanoic acid (often via alkylation of arylacetates or oxidation of aldehydes), common impurities include:

  • Regioisomers: 3- or 2-methylphenyl derivatives (hard to separate).[1][2]

  • Decarboxylated byproducts: 1-ethyl-4-methylbenzene (non-polar, easy to wash away).[1][2]

  • Unreacted starting material: 4-Methylacetophenone or related precursors.[2]

Reagents and Equipment

  • Solvent System A (Primary):

    
    -Hexane (or Heptane) / Ethyl Acetate (EtOAc).[1][2]
    
  • Solvent System B (Alternative): Ethanol / Water (Use only if MP > 60°C).[2]

  • Equipment:

    • Erlenmeyer flasks (borosilicate).[2]

    • Magnetic stirrer/hot plate with temperature probe.[2]

    • Buchner funnel with vacuum trap.[2]

    • Seed Crystals: Highly recommended (retain a small crude sample if pure seeds are unavailable).[2]

Detailed Protocol: Polarity-Gradient Recrystallization

Objective: To purify the target acid by leveraging the differential solubility between the lipophilic product and polar/non-polar impurities.[2]

Phase 1: Solvent Screening (Micro-Scale)

Perform this test with 100 mg of sample before scaling up.

  • Place 100 mg of crude solid in a test tube.

  • Add Ethyl Acetate dropwise with gentle heating (

    
    ) until dissolved.
    
  • Slowly add Hexane until a persistent cloudiness (turbidity) appears.

  • Add 1-2 drops of EtOAc to clear the solution.[1][2]

  • Allow to cool to room temperature (RT), then

    
    .
    
    • Success: Crystals form.[2][3]

    • Failure:[2] Two liquid layers form (Oiling out).[2] See Section 6.

Phase 2: Bulk Purification Procedure
Step 1: Dissolution[3][4]
  • Transfer the crude 2-(4-Methylphenyl)butanoic acid into an Erlenmeyer flask.

  • Add a minimal amount of warm Ethyl Acetate (

    
    ).[1][2]
    
    • Note: Do not boil aggressively.[2] High heat promotes decarboxylation and oiling.[2]

  • Stir until the solid is fully dissolved. If insoluble particulates remain (inorganic salts), perform a hot filtration through a fluted filter paper or a pre-warmed sintered glass funnel.[2]

Step 2: Nucleation Induction
  • Maintain the solution at a warm temperature (

    
    ).
    
  • Slowly add

    
    -Hexane  (the anti-solvent) down the side of the flask with constant stirring.[2]
    
  • Stop addition immediately when a faint, persistent turbidity is observed.[2]

  • Add a small volume of EtOAc (approx. 5-10% of total volume) to restore clarity.[1][2] The solution is now supersaturated.[2]

Step 3: Controlled Crystallization
  • Remove the flask from the heat source. Place it on an insulating surface (cork ring or wood) to ensure slow cooling .[2]

  • Seeding: When the solution reaches approx.

    
    , add a few seed crystals.
    
    • Mechanism:[2] This provides a template for the lattice, preventing the formation of an amorphous oil.[2]

  • Cover the flask with Parafilm (poke small holes) and let it stand undisturbed at Room Temperature for 2–4 hours.

  • Once crystallization is evident, transfer the flask to a refrigerator (

    
    ) for 12 hours to maximize yield.
    
Step 4: Isolation[1][3][5]
  • Filter the cold mixture using vacuum filtration (Buchner funnel).[2]

  • Wash: Rinse the filter cake with a cold (

    
    ) mixture of Hexane:EtOAc (9:1 ratio). This removes surface impurities without redissolving the product.[2]
    
  • Drying: Dry the solid in a vacuum oven at

    
     (or ambient vacuum desiccator) for 24 hours. Avoid high heat as the melting point may be low.[2]
    

Process Logic & Visualization

The following diagram illustrates the decision matrix for the purification process, specifically addressing the "oiling out" phenomenon common with this class of acids.

RecrystallizationFlow Start Crude 2-(4-Methylphenyl)butanoic acid Dissolve Dissolve in warm EtOAc (Min. Volume, 45°C) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AddAnti Add n-Hexane until turbid Filter->AddAnti Clear Add drops of EtOAc to clear solution AddAnti->Clear Cool Slow Cool to RT Clear->Cool CheckState Observation at RT? Cool->CheckState Crystals Crystals Formed CheckState->Crystals Solid Oil Oiling Out (Liquid-Liquid Phase) CheckState->Oil Liquid droplets FinalCool Cool to 4°C Crystals->FinalCool Remedy Reheat to clear solution. Add more EtOAc. Seed vigorously. Oil->Remedy Remedy->Cool Isolate Vacuum Filtration & Cold Hexane Wash FinalCool->Isolate

Figure 1: Decision tree for the purification of 2-(4-Methylphenyl)butanoic acid, featuring a remediation loop for oiling out.

Troubleshooting: The "Oiling Out" Phenomenon

If the product separates as a viscous oil rather than crystals, it indicates that the saturation temperature is higher than the melting point of the solvated compound.[1][2]

Corrective Actions:

  • Increase Solvent Volume: Re-heat and add more Ethyl Acetate. A slightly more dilute solution favors crystal growth over phase separation.[2]

  • Trituration: If an oil forms, decant the supernatant solvent.[2] Add fresh cold Hexane to the oil and scratch the glass vigorously with a glass rod. This mechanical stress often induces crystallization.[2]

  • Seed Selection: Ensure seed crystals are pure. Impure seeds can dissolve or fail to template the lattice.[2]

Analytical Validation

Post-purification, the material must be validated against the following criteria:

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Water gradient)> 98.5% Area
Identity

H-NMR (CDCl

)
Diagnostic triplet (ethyl) at

ppm; Singlet (Ar-CH

) at

ppm.[1][2]
Residual Solvent GC-HeadspaceEtOAc < 5000 ppm; Hexane < 290 ppm.[2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[2] (General techniques for carboxylic acid purification). [1]

  • Pavia, D. L.; Kriz, G. S.; Lampman, G. M.; Engel, R. G. A Microscale Approach to Organic Laboratory Techniques; Cengage Learning, 2017.[1][2] (Principles of solvent selection and oiling out).

  • PubChem Compound Summary. 2-(4-Methylphenyl)butanoic acid (CID 50233).[1][2][6] National Center for Biotechnology Information.[2] (Physicochemical property data). [1]

  • Nichols, L. Organic Chemistry Laboratory Techniques; Recrystallization of Carboxylic Acids.[2] (Open educational resource on acid purification).[2]

Sources

Method

Column chromatography techniques for isolating 2-(4-Methylphenyl)butanoic acid

Application Note: Precision Isolation of 2-(4-Methylphenyl)butanoic Acid Executive Summary This guide details the chromatographic isolation of 2-(4-Methylphenyl)butanoic acid (CAS: 68692-82-0), a structural analog of ibu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Isolation of 2-(4-Methylphenyl)butanoic Acid

Executive Summary

This guide details the chromatographic isolation of 2-(4-Methylphenyl)butanoic acid (CAS: 68692-82-0), a structural analog of ibuprofen and a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[1][2][3]

The primary challenge in purifying this compound is its carboxylic acid moiety (


), which interacts strongly with the silanol groups (

) on silica gel, leading to severe peak tailing and co-elution with impurities.[2] This protocol overcomes these issues by utilizing mobile phase modifiers and optimizing stationary phase interactions to achieve

purity.[3]

Physicochemical Profile & Separation Logic

Before initiating chromatography, the operator must understand the analyte's behavior in solution.

PropertyValue / CharacteristicChromatographic Implication
Molecular Weight 178.23 g/mol Elutes early in Size Exclusion; suitable for standard Flash/HPLC.[1][2][3]
Acidity (

)
~4.5Critical: Will ionize at neutral pH.[2][3] Requires acidic modifier to suppress ionization.[3][4]
Solubility High in EtOAc, DCM, MeOH.[2][4] Low in Hexanes.[3]Load in minimum DCM or use dry-loading technique.[1][2][3]
UV Absorption

nm (Aromatic)
UV detection is highly sensitive.[2][3]
Physical State White solid or viscous oil (crude)Potential for crystallization after chromatography.[2][3]
The "Silanol Effect" and Acid Modifiers

On standard silica gel (


), the acidic proton of the analyte hydrogen-bonds with surface silanols. Without intervention, this results in "streaking" or "tailing" (asymmetric peaks), which ruins resolution.[2][5]
  • The Fix: Adding a weak acid (Acetic Acid or Formic Acid) to the mobile phase.[6][7]

  • Mechanism: The modifier acid has a high concentration and competes for the silanol binding sites, effectively "capping" them and allowing the target analyte to elute as a sharp, symmetrical band.

Pre-Chromatography Workflow: TLC Scouting

Objective: Determine the optimal solvent system and confirm the necessity of an acid modifier.

Materials:

  • TLC Plates: Silica Gel

    
    [2][3][4]
    
  • Solvent A: Hexanes (Hex)[1][2][3][4]

  • Solvent B: Ethyl Acetate (EtOAc)[1][2][3][4][8]

  • Modifier: Glacial Acetic Acid (AcOH)[2][3][4]

Protocol:

  • Prepare two developing chambers:

    • Chamber 1 (Neutral): 80% Hex / 20% EtOAc.[3]

    • Chamber 2 (Acidic): 80% Hex / 20% EtOAc + 1% AcOH .[3]

  • Spot the crude mixture and a reference standard (if available) on two plates.

  • Develop both plates and visualize under UV (254 nm).[2][3]

Interpretation:

  • Chamber 1: The target spot will likely appear as a streak (

    
     0.1 – 0.4).
    
  • Chamber 2: The target spot should condense into a tight oval (

    
     will likely increase slightly).
    
  • Decision: If streaking is observed in Chamber 1 but fixed in Chamber 2, Protocol A (below) is mandatory.

Protocol A: Normal Phase Flash Chromatography (Standard)

Application: Primary isolation from crude reaction mixtures (e.g., after alkylation of p-tolylacetic acid).[1][2][3] Scale: Gram-scale purification.

Reagents
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2][3][4]

  • Mobile Phase A: Hexanes + 1% Acetic Acid.[3]

  • Mobile Phase B: Ethyl Acetate + 1% Acetic Acid.[3]

    • Note: Pre-mixing the acid into both solvents ensures a constant modifier concentration during the gradient, preventing baseline drift.

Step-by-Step Procedure
  • Column Packing (Slurry Method):

    • Suspend silica gel in Mobile Phase A (Hex/AcOH).[2][3]

    • Pour into the column and pack under air pressure. Ensure the bed is flat.[9]

    • Crucial: Flush with 2 Column Volumes (CV) of Mobile Phase A to equilibrate the silica with the acid modifier.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve crude 2-(4-Methylphenyl)butanoic acid in a minimal amount of DCM.[1][2][3] Add silica gel (ratio 1:2 sample:silica).[2][3] Evaporate solvent until a free-flowing powder remains.[1][2][3][10] Pour this powder onto the packed column bed.

    • Why? Liquid loading of carboxylic acids in strong solvents (like DCM) often causes band broadening at the top of the column.

  • Elution Gradient:

    • Run at a flow rate appropriate for column diameter (e.g., 20 mL/min for a 25g column).

Time (CV)% Mobile Phase B (EtOAc/AcOH)Phase Description
0 - 20%Isocratic Hold (Elute non-polar impurities like mineral oil)
2 - 100%

30%
Linear Gradient (Target elution zone)
10 - 1230%

100%
Flush (Elute highly polar byproducts)
  • Fraction Collection:

    • Collect fractions. Spot on TLC using the Acidic chamber conditions.

    • Pool fractions containing the pure product.

  • Workup:

    • Concentrate pooled fractions.[3][11]

    • Azeotrope: To remove residual acetic acid, add toluene and evaporate (repeat 2x), then evaporate from DCM.[2]

    • Verification: Check NMR for the absence of the acetic acid singlet (~2.1 ppm).

Protocol B: Reverse Phase (C18) Chromatography (Polishing)

Application: Removal of closely eluting structural isomers (e.g., 3-(4-methylphenyl) isomer) or final polishing for biological assays.[1][2][3] Stationary Phase: C18-bonded silica (End-capped).[1][2][3]

Reagents
  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).[2][3][12]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[2][3]

Step-by-Step Procedure
  • Column Priming: Flush C18 column with 100% ACN, then equilibrate with 95% Water / 5% ACN.[3]

  • Loading: Dissolve sample in a 1:1 mixture of Water:ACN (filter if cloudy). Inject onto the column (liquid injection).

  • Gradient:

    • 0-5 min: 5% B (Hold).[1][2][3]

    • 5-20 min: 5%

      
       95% B (Linear).[1][2][3]
      
    • Note: The hydrophobic p-tolyl group provides good retention on C18.[1][2][3] The acid will elute later than more polar impurities.

  • Recovery: Lyophilize fractions to remove water and formic acid.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the purification route and the mechanism of the acid modifier.

PurificationWorkflow Start Crude 2-(4-Methylphenyl)butanoic Acid Solubility Solubility Check (DCM/EtOAc) Start->Solubility TLC_Neutral TLC (Hex/EtOAc) Result: Streaking? Solubility->TLC_Neutral Decision Streaking Observed? TLC_Neutral->Decision Protocol_A Protocol A: Normal Phase Silica + 1% AcOH Decision->Protocol_A Yes (Standard) Protocol_B Protocol B: Reverse Phase C18 + 0.1% Formic Acid Decision->Protocol_B No (or Isomer Separation) DryLoad Dry Load onto Silica Protocol_A->DryLoad Final Pure Compound (>98% purity) Protocol_B->Final Lyophilize Gradient Gradient Elution 0-30% EtOAc DryLoad->Gradient Pool Pool & Azeotrope (Remove AcOH) Gradient->Pool Pool->Final

Caption: Decision matrix for selecting the optimal chromatographic method based on TLC scouting results.

Troubleshooting Guide

IssueCauseSolution
Broad/Tailing Peaks Insufficient acid modifier.[1][2][3]Increase AcOH to 2% or switch to Formic Acid.
"Ghost" Peaks Accumulation of acid on column.[3][7]Ensure column is equilibrated with modifier before loading.[3]
Co-elution with Impurities Similar polarity of byproducts.[3]Switch to Protocol B (C18) or use Toluene/Acetic Acid as mobile phase (utilizes

-

interactions).[1][2][3]
Product is an Oil Solvent trapping.[3]High vacuum drying (>12h) or recrystallization from Hexane/EtOAc (cold).[2][3]

References

  • PubChem. (2023).[2][3] 2-(4-Methylphenyl)butanoic acid | C11H14O2.[1][2][3] National Library of Medicine.[3] [Link]

  • Teledyne ISCO. (2012).[2][3][12] RediSep C-18 Reversed Phase Column Purification of Carboxylic Acids. Application Note AN76. [Link]

  • Phenomenex. (2025).[2][3] How to Reduce Peak Tailing in HPLC?[Link]

  • Cohen, S. et al. (2016).[2][3] Column chromatography of carboxylic acids: Prevention of tailing. Journal of Chemical Education. (Contextual citation for acid modifier technique).

Sources

Application

Application Note: Biocatalytic Resolution and Pharmacological Profiling of 2-(4-Methylphenyl)butanoic Acid

Introduction & Scope 2-(4-Methylphenyl)butanoic acid is a chiral arylalkanoic acid structurally homologous to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and indobufen. Charact...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-(4-Methylphenyl)butanoic acid is a chiral arylalkanoic acid structurally homologous to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and indobufen. Characterized by a stereogenic center at the


-carbon, its biological activity—specifically Cyclooxygenase (COX) inhibition—is often stereodependent, with the (

)-enantiomer typically exhibiting higher potency.

Beyond pharmacology, this molecule serves as an excellent model substrate for biocatalytic kinetic resolution studies using lipases, a critical workflow in the synthesis of enantiopure pharmaceuticals.

This guide details two core workflows:

  • Biocatalytic Kinetic Resolution: Separation of (

    
    ) and (
    
    
    
    ) enantiomers using Candida antarctica Lipase B (CALB).
  • In Vitro COX Inhibition: Screening for anti-inflammatory potency against COX-1 and COX-2 isozymes.

Chemical Handling & Solubilization

Properties:

  • Molecular Weight: 178.23 g/mol [1]

  • Solubility: Lipophilic. Soluble in DMSO (>50 mg/mL), Ethanol, and Methanol. Practically insoluble in water.

  • Stability: Stable at room temperature in solid form. Stock solutions in DMSO are stable for up to 3 months at -20°C.

Preparation of Stock Solution (50 mM):

  • Weigh 8.91 mg of 2-(4-Methylphenyl)butanoic acid.

  • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds to ensure complete solubilization.

  • Note: For cell-based or enzymatic assays, the final DMSO concentration should not exceed 1% (v/v) to prevent enzyme denaturation.

Protocol A: Biocatalytic Kinetic Resolution

Objective: To separate the racemic mixture of 2-(4-Methylphenyl)butanoic acid into its enantiomers via lipase-catalyzed esterification.

Principle

Lipases, specifically Candida antarctica Lipase B (immobilized as Novozym 435), exhibit high enantioselectivity toward arylalkanoic acids. In an organic solvent, the lipase preferentially catalyzes the esterification of one enantiomer (typically the


-form) with an alcohol donor, leaving the other (

-form) as the unreacted acid.
Workflow Visualization

Biocatalysis_Workflow Start Racemic Mixture (R/S-Acid) Reagents Add: Novozym 435 + Vinyl Acetate (Acyl Donor) Start->Reagents Reaction Incubation (MTBE, 30°C, 24h) Reagents->Reaction Stop Filtration (Remove Enzyme) Reaction->Stop Separation Chem. Separation (Acid vs Ester) Stop->Separation Analysis Chiral HPLC Analysis Separation->Analysis

Figure 1: Workflow for the enzymatic kinetic resolution of 2-(4-Methylphenyl)butanoic acid.

Experimental Procedure

Reagents:

  • Substrate: Racemic 2-(4-Methylphenyl)butanoic acid

  • Enzyme: Novozym 435 (Immobilized CALB)

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (dried over molecular sieves)

  • Acyl Donor: Vinyl Acetate (irreversible donor)

Steps:

  • Reaction Setup: In a 4 mL glass vial, dissolve 17.8 mg (0.1 mmol) of the substrate in 2 mL of MTBE.

  • Acyl Donor Addition: Add 200 µL of Vinyl Acetate (excess).

  • Enzyme Addition: Add 20 mg of Novozym 435 beads.

  • Incubation: Incubate in an orbital shaker at 30°C, 200 rpm.

  • Sampling: At t=0, 2h, 6h, and 24h, withdraw 50 µL aliquots.

  • Workup: Filter the final reaction mixture to remove enzyme beads. Evaporate solvent under nitrogen.

  • Analysis: Resuspend residue in Mobile Phase for Chiral HPLC.

Analytical Method (Chiral HPLC)

To verify enantiomeric excess (


), use the following validated conditions:
ParameterCondition
Column Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : TFA (95 : 5 : 0.1)
Flow Rate 0.8 mL/min
Detection UV @ 254 nm
Temperature 25°C

Calculation of Enantiomeric Excess (%ee):



Protocol B: In Vitro COX Inhibition Assay

Objective: To determine the IC50 of 2-(4-Methylphenyl)butanoic acid against COX-1 (ovine) and COX-2 (human recombinant).

Principle

This assay utilizes the peroxidase activity of Cyclooxygenase. The enzyme converts Arachidonic Acid to PGG2, and subsequently reduces PGG2 to PGH2. During this reduction, the colorimetric substrate TMPD (


-tetramethyl-p-phenylenediamine) is oxidized, causing a color change monitored at 590 nm.
Mechanistic Visualization[2]

COX_Pathway AA Arachidonic Acid PGG2 PGG2 (Hydroperoxide) AA->PGG2 Cyclooxygenase Activity Enzyme COX-1 / COX-2 (Heme) Enzyme->PGG2 Inhibitor 2-(4-Methylphenyl) butanoic acid Inhibitor->Enzyme Blocks Active Site TMPD_Ox Oxidized TMPD (Blue - 590nm) PGH2 PGH2 PGG2->PGH2 Peroxidase Activity TMPD TMPD (Colorless) TMPD->TMPD_Ox Coupled Reaction

Figure 2: Mechanism of COX inhibition and the colorimetric reporter system.

Experimental Procedure

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0[2]

  • Heme: Hematine solution (cofactor)

  • Substrate: Arachidonic Acid (100 µM final)

  • Chromogen: TMPD

  • Enzymes: Purified COX-1 and COX-2[3]

Plate Layout & Steps:

  • Preparation: Dilute the 50 mM DMSO stock of the test compound to 10x working concentrations (e.g., 0.1 µM to 100 µM) in Assay Buffer.

  • Enzyme Incubation:

    • Add 150 µL Assay Buffer to 96-well plate.

    • Add 10 µL Heme.

    • Add 10 µL Enzyme (COX-1 or COX-2).

    • Add 10 µL Test Compound (or DMSO vehicle for control).

    • Incubate for 10 minutes at 25°C.

  • Reaction Initiation:

    • Add 20 µL TMPD.

    • Add 20 µL Arachidonic Acid to initiate.

  • Measurement: Immediately read absorbance at 590 nm in kinetic mode for 5 minutes.

Data Analysis
  • Calculate the slope (rate of reaction) for the linear portion of the curve.

  • Determine % Inhibition:

    
    
    
  • Plot % Inhibition vs. Log[Concentration] to determine the IC50 using a non-linear regression (4-parameter logistic fit).

Expected Results & Troubleshooting

AssayMetricExpected Outcome / Notes
Kinetic Resolution Conversion~50% conversion indicates excellent resolution (Kinetic Resolution limit).
Kinetic Resolution Selectivity (E)E > 20 is desired. If E is low, lower temperature to 4°C or switch solvent to Diisopropyl Ether.
COX Assay IC50Expect IC50 in the µM range (1–100 µM). S-enantiomer should be significantly more potent than R.
COX Assay InterferenceHigh concentrations of TMPD can undergo auto-oxidation. Always include a "No Enzyme" control.

References

  • Biocatalytic Resolution: Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched 2-arylpropionic acids. Tetrahedron: Asymmetry.[4][5] Link

  • COX Assay Protocol: Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit Protocol.[6]Link

  • Chiral HPLC Methods: Daicel Corporation. Chiralpak AD-H Application Data for Aryl Acids.Link

  • Analogous Pharmacology: Gierse, J. K., et al. (1995). Expression and characterization of human cyclooxygenase-2. Biochemical Journal. Link

  • Chemical Data: PubChem. 2-(4-Methylphenyl)butanoic acid Compound Summary.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(4-Methylphenyl)butanoic Acid

Welcome to the technical support center for the purification of 2-(4-Methylphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(4-Methylphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and purification of this compound. Here, we provide in-depth, troubleshooting-focused guidance in a practical question-and-answer format, grounded in established chemical principles.

Part 1: Initial Assessment & Purification Strategy

This section addresses the critical first steps: understanding what you're working with and selecting the most effective path forward.

FAQ: Understanding Your Crude Product

Question: What are the likely impurities in my crude 2-(4-Methylphenyl)butanoic acid?

Answer: The impurity profile depends heavily on the synthetic route. A common synthesis is the Friedel–Crafts acylation of toluene with succinic anhydride, followed by reduction.[1] Another route involves the methylation of p-methylbenzyl cyanide followed by hydrolysis.[2]

Common impurities may include:

  • Unreacted Starting Materials: Toluene, succinic anhydride, or p-xylene.

  • Reaction Intermediates: Such as 4-(4-methylphenyl)-4-oxobutanoic acid if a reduction step (like Clemmensen or Wolff-Kishner) was incomplete.[1]

  • Side-Reaction Products: Isomers from acylation at the ortho or meta positions of toluene, though para is strongly favored.

  • Reagents and Solvents: Residual catalysts (e.g., AlCl₃), acids/bases from workup, and the reaction solvent.

Question: How can I get a preliminary assessment of my crude product's purity?

Answer: Before attempting large-scale purification, a quick analytical assessment is crucial.

  • Thin-Layer Chromatography (TLC): This is the fastest and most common method. Spot your crude material alongside the starting materials on a silica gel plate. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) will help you visualize the number of components. The desired carboxylic acid is quite polar and should have a relatively low Rf value.

  • Melting Point Analysis: A pure crystalline solid has a sharp, narrow melting point range. Impurities typically cause the melting point to broaden and become depressed. Compare your experimental value to the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of the crude product provides the most detailed initial picture, allowing you to identify and roughly quantify impurities by comparing the integration of their characteristic peaks to those of your desired product.

FAQ: Choosing Your Purification Method

Question: Which purification method is right for my sample? Acid-base extraction, recrystallization, or chromatography?

Answer: The optimal method depends on the nature of the impurities and the desired final purity. The following decision workflow can guide your choice.

Purification_Decision_Tree start Crude 2-(4-Methylphenyl)butanoic acid q1 Are the major impurities non-acidic (neutral or basic)? start->q1 extraction Acid-Base Extraction q1->extraction  Yes q3 Are impurities structurally similar (e.g., isomers) or is ultra-high purity required? q1->q3  No q2 Is the product a solid after extraction? extraction->q2 recrystallization Recrystallization q2->recrystallization  Yes, and requires  further purification. end_pdt Purified Product q2->end_pdt  Yes, and purity  is sufficient. recrystallization->end_pdt chromatography Column Chromatography q3->chromatography  Yes chromatography->end_pdt

Caption: Decision workflow for selecting a purification method.

  • Choose Acid-Base Extraction when: Your primary impurities are neutral (e.g., unreacted toluene) or basic. This method is highly efficient for separating carboxylic acids from other compound classes.[3][4]

  • Choose Recrystallization when: Your product is a solid and the impurities have different solubility profiles in a given solvent. It is an excellent technique for removing small amounts of impurities from a large amount of solid material.[5][6]

  • Choose Column Chromatography when: You need to separate compounds with very similar polarities (like positional isomers) or when you require the highest possible purity.[7]

Part 2: Troubleshooting Guide for Key Purification Techniques

This section provides detailed protocols and solutions to common problems encountered during each purification method.

Technique 1: Acid-Base Extraction

Principle: This technique exploits the acidic nature of the carboxylic acid group. By treating the crude mixture with a base, the acid is deprotonated to form a water-soluble carboxylate salt.[8] Neutral impurities remain in the organic solvent. The layers are separated, and the aqueous layer is then re-acidified to regenerate the pure, water-insoluble carboxylic acid.[9]

  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable water-immiscible organic solvent like diethyl ether or dichloromethane (50 mL) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Causality: Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid (pKa ~4-5) but not strong enough to react with less acidic impurities like phenols, if present.[10] Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Add a fresh portion of NaHCO₃ solution (20 mL) to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract. This ensures complete extraction of the acid.

  • Backwash (Optional but Recommended): To remove any neutral compounds that may have been physically carried into the aqueous layer, add a small amount of fresh organic solvent (15 mL) to the combined aqueous extracts, shake, and discard the organic wash layer.[11]

  • Regeneration: Cool the aqueous extract in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper, target pH ~2) and no more precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove residual inorganic salts. Allow the product to air dry on the filter, then dry completely in a vacuum oven.

Acid_Base_Extraction_Workflow cluster_organic Organic Phase (e.g., Ether) cluster_aqueous Aqueous Phase A Crude Mixture (Product + Neutral Impurities) B Add aq. NaHCO₃ Shake & Vent A->B C Neutral Impurities B->C F Sodium 2-(4-Methylphenyl)butanoate (Water Soluble Salt) B->F Product moves to aqueous phase D Evaporate Solvent C->D E Isolated Impurities D->E G Acidify with HCl (pH < 2) F->G H Precipitate Forms G->H I Filter, Wash & Dry H->I J Pure Product I->J

Caption: Workflow for purification via acid-base extraction.

  • Q: An emulsion formed between the layers and they won't separate. What should I do?

    • A: Emulsions are common when solutions are shaken too vigorously. To break it, you can: 1) Let the funnel sit undisturbed for a longer period. 2) Gently swirl the funnel instead of shaking. 3) Add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer and can help force separation.

  • Q: My yield is very low after acidification and filtration. Where did my product go?

    • A: Several factors could be at play:

      • Incomplete Extraction: You may not have used enough base or extracted enough times.

      • Incomplete Precipitation: Ensure you've added enough acid to bring the pH well below the pKa of your product (target pH 1-2). Check with pH paper.

      • Product Solubility: 2-(4-Methylphenyl)butanoic acid has some slight solubility in water. Ensure you cool the solution thoroughly in an ice bath before filtration to minimize this loss. If significant loss is suspected, you can re-extract the acidic aqueous solution with a fresh portion of organic solvent to recover the dissolved product.

  • Q: My final product is an oil, not a solid. What happened?

    • A: This can occur if the product is still wet with solvent or if significant impurities are present that are depressing its melting point. Ensure the product is thoroughly dried under vacuum. If it remains an oil, the impurities are likely acidic in nature and were not removed by this procedure, necessitating chromatography or recrystallization.

Technique 2: Recrystallization

Principle: This method purifies solids based on differences in solubility. An impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound is highly soluble, but the impurities are either insoluble or soluble even in the cold solvent. Upon slow cooling, the desired compound's solubility decreases, and it crystallizes out of the solution, leaving the impurities behind.

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should:

    • Dissolve the compound completely when hot (at boiling point).

    • Dissolve the compound poorly or not at all when cold (at room temp/ice temp).

    • Either not dissolve impurities at all (allowing for hot filtration) or dissolve them very well even when cold (so they remain in solution).

    • Have a boiling point below the melting point of the compound to prevent "oiling out".

    • Be chemically inert and volatile for easy removal.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery.[12] Excess solvent will keep more of your product dissolved upon cooling, reducing your yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering impurities.

  • Drying: Dry the purified crystals completely to remove any residual solvent.

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds; high heat capacity.[13]
Ethanol78HighGood general-purpose solvent.
Heptane/Hexane98 / 69LowGood for non-polar compounds.
Toluene111LowHigh boiling point, useful for less soluble compounds.
Ethyl Acetate77MediumGood general-purpose solvent.
Acetone56MediumLow boiling point, can be difficult to handle.

Note: A two-solvent system (e.g., ethanol/water or hexane/ethyl acetate) can also be used. The crude solid is dissolved in a minimal amount of a hot "soluble" solvent, and then a "poor" solvent is added dropwise until the solution becomes cloudy, after which it is reheated to clarity and cooled slowly.[14]

  • Q: My compound "oiled out" instead of forming crystals. How do I fix this?

    • A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. This often happens if the boiling point of the solvent is too high or if the solution cools too quickly. To fix this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Seeding the solution with a pure crystal can also help induce proper crystallization.

  • Q: No crystals are forming, even after cooling in an ice bath.

    • A: This usually means too much solvent was added. You can try boiling off some of the solvent to re-saturate the solution and then attempt cooling again. Alternatively, you can try scratching the inside of the flask with a glass rod below the solvent line. The microscopic scratches provide a nucleation site for crystal growth.

  • Q: My recovery is very low.

    • A: This is often due to using too much solvent, cooling the solution too quickly (which traps impurities and reduces the purity of the bulk), or not cooling the solution to a low enough temperature. Review the protocol to ensure the minimum amount of solvent was used and that the solution was thoroughly chilled.

Part 3: Scaling Up Purification

Question: What are the primary challenges when moving from lab-scale to pilot-plant or manufacturing-scale purification?

Answer: Scaling up purification processes presents significant challenges that are not always predictable from lab-scale experiments.[15]

  • Heat and Mass Transfer: A 100L reactor does not heat or cool like a 100mL flask. Mixing efficiency also changes dramatically. For recrystallization, this can lead to uneven cooling, resulting in smaller, less pure crystals. For extractions, inefficient mixing can lead to incomplete phase transfer.[16]

  • Chromatography Resin and Column Packing: At large scales, the cost of chromatography resins can become prohibitive.[17] Furthermore, packing large-diameter columns uniformly is a significant technical challenge. Poorly packed columns lead to band broadening and reduced separation efficiency.[17]

  • Equipment Differences: Lab equipment (glass flasks, separatory funnels) behaves differently than large-scale equipment (glass-lined or stainless steel reactors, centrifuges). The surface-area-to-volume ratio decreases upon scale-up, impacting reaction and crystallization kinetics.[18]

  • Process Safety: Handling large volumes of flammable organic solvents and corrosive acids/bases requires rigorous safety protocols and specialized equipment to prevent runaway reactions and ensure operator safety.[15]

A successful scale-up requires careful process development, including studying the impact of mixing speed, addition rates, and temperature control to ensure the process is robust and reproducible.[16]

References
  • Patsnap Eureka. (2025, July 31).
  • SIELC Technologies.
  • PubMed.
  • SIELC Technologies.
  • Acid-Base Extraction. (n.d.).
  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • SciSpace.
  • Bio-Link.
  • Wikipedia. Acid–base extraction.
  • Edexcel A Level Chemistry Revision Notes 2015. (2025, January 3).
  • Chempedia - LookChem.
  • Bio-Rad.
  • Varsity Tutors. How to Purify Compounds - Organic Chemistry.
  • Chemistry Steps. Organic Acid-Base Extractions.
  • Benchchem. How to improve the yield and purity of 2-(4-hydroxyphenyl)propionic acid.
  • ResearchGate.
  • PubChem. 2-(4-Methylphenyl)butanoic acid.
  • Google Patents. CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method.
  • University of Rochester, Department of Chemistry.
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • MIT OpenCourseWare.
  • Drug Development and Delivery. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial.
  • Google Patents. Process for the preparation of 2-(4-methylphenyl)
  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API.
  • YouTube. (2020, January 10).
  • Google Patents. CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid.
  • Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.
  • Organic Syntheses Procedure. 2-phenylpropionic acid.
  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Recombinant Protein Problems.
  • PubMed. (2019, October 25).
  • recrystallisation experimental techniques required. (n.d.).
  • Reddit. (2024, December 21). Question on purifying aryl Sulfonic acids.
  • Pharmaffili
  • Google Patents. US5043274A - Process for producing an optically active 2-arylpropionic acid.

Sources

Optimization

Technical Support Center: Synthesis of 2-(4-Methylphenyl)butanoic Acid

Ticket ID: #SYN-MPBA-042 Subject: Troubleshooting Impurity Profiles & Yield Loss in -Alkylation Protocols Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-MPBA-042 Subject: Troubleshooting Impurity Profiles & Yield Loss in


-Alkylation Protocols
Status:  Open
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Profile

User Query: "I am observing a persistent 10-15% impurity with a molecular weight of +28 mass units relative to my product, and my final acid yield is stalling at 65%. I am using the standard LDA/Ethyl Iodide alkylation route on ethyl 4-methylphenylacetate."

Scientist's Analysis: The synthesis of 2-(4-methylphenyl)butanoic acid (a structural homolog of the "profen" NSAID class) relies heavily on the precise generation of an enolate intermediate. The +28 amu impurity you are seeing is almost certainly the dialkylated byproduct (adding two ethyl groups instead of one). This guide breaks down the thermodynamic vs. kinetic control required to suppress this side reaction and details the specific troubleshooting steps for the hydrolysis phase.

Target Molecule 2-(4-Methylphenyl)butanoic acid
CAS Registry 7463-53-8 (General analog ref)
Core Structure

-Ethyl-4-methylphenylacetic acid
Primary Route

-Alkylation of Arylacetic Esters/Nitriles
Critical Intermediate Lithium Enolate of Ethyl 4-methylphenylacetate

Critical Process Module: The Alkylation Phase

The Core Issue: Mono- vs. Di-alkylation

The most common failure mode in this synthesis is "The Proton Exchange" . When you form the mono-alkylated product, it is actually more acidic (kinetically) or simply available to exchange a proton with unreacted enolate. If your reaction temperature rises too fast, or if mixing is poor, the remaining starting enolate will deprotonate your newly formed product, creating a new enolate that reacts again with Ethyl Iodide.

Impurity Identification:

  • Target Product (P): 2-(4-methylphenyl)butanoic acid

  • Impurity (X): 2-ethyl-2-(4-methylphenyl)butanoic acid (Dialkylated)

  • Mechanism:

    
    
    
Visualizing the Pathway (Graphviz)

AlkylationPathways Start Ethyl 4-methylphenylacetate Enolate Enolate Intermediate Start->Enolate Deprotonation LDA LDA (-78°C) Product Mono-Alkylated Product (Target) Enolate->Product + EtI (Kinetic Control) Side_DiAlk Dialkylated Impurity (+28 amu) Enolate->Side_DiAlk + EtI (Over-reaction) Side_Claisen Claisen Dimer (Self-Condensation) Enolate->Side_Claisen + Start Ester EtI Ethyl Iodide Product->Enolate Proton Exchange

Figure 1: Reaction network showing the competitive pathway leading to dialkylation (Red) versus the target mono-alkylation (Green).

Troubleshooting Protocol: Alkylation Optimization
Variable Recommendation Technical Rationale
Base Selection LDA (Lithium Diisopropylamide) over NaHLDA provides kinetic control at -78°C. NaH is heterogeneous and often requires higher temperatures, promoting thermodynamic equilibration and dialkylation [1].
Stoichiometry 1.05 eq Base : 1.00 eq Substrate A slight excess of base ensures complete conversion to enolate before the alkyl halide is added. If base < 1.0 eq, free starting material will catalyze proton exchange.
Addition Mode Inverse Addition (Optional)If dialkylation persists >5%, add the enolate solution dropwise into a solution of excess Ethyl Iodide. This keeps the concentration of alkylating agent high relative to the enolate.
Solvent THF (Anhydrous)THF coordinates Li+, stabilizing the enolate aggregates. Adding HMPA or DMPU (co-solvent) can accelerate the SN2 reaction, allowing it to finish at lower temperatures (-78°C to -40°C) to freeze out side reactions [2].

Critical Process Module: Hydrolysis & Workup

After alkylation, you possess the Ethyl ester . You must hydrolyze this to the free acid. Users often report "oily" products or low melting points here.

The Core Issue: Incomplete Hydrolysis & Decarboxylation

If you started with a nitrile precursor (via benzyl cyanide route) or the ester, the final step requires vigorous hydrolysis.

  • Risk 1 (Amide Trap): Nitriles hydrolyze to Amides first. Amides are incredibly stable. If you stop too early, your product is contaminated with 2-(4-methylphenyl)butanamide .

  • Risk 2 (Decarboxylation): Aryl-acetic acids can decarboxylate if heated excessively in acidic media, effectively reverting to a substituted hydrocarbon (1-ethyl-4-methylbenzene).

Visualizing the Hydrolysis Logic (Graphviz)

HydrolysisLogic Ester Ethyl Ester Intermediate Conditions_Base Base Hydrolysis (KOH/EtOH) Ester->Conditions_Base Nitrile Nitrile Intermediate (Alternative Route) Conditions_Acid Acid Hydrolysis (HCl/Reflux) Nitrile->Conditions_Acid Amide Amide Intermediate (The 'Stuck' Phase) Target Target Acid (Solid) Amide->Target Step 2 (Slow) Conditions_Acid->Amide Step 1 Conditions_Base->Target Saponification (Fast) Decarb Decarboxylated Byproduct (Loss of CO2) Target->Decarb Overheating (>150°C)

Figure 2: Hydrolysis pathways. Note that base hydrolysis (Saponification) is preferred for esters to avoid the amide trap common in nitrile hydrolysis.

Step-by-Step Protocol: The "Safe" Hydrolysis
  • Dissolution: Dissolve crude ester in Ethanol (5 volumes).

  • Reagent: Add aqueous NaOH (3.0 equivalents, 2M solution).

  • Reflux: Heat to reflux (80°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC.[1] Disappearance of the non-polar ester spot is critical.

  • Workup (The pH Swing):

    • Cool to room temperature.

    • Evaporate Ethanol (Rotovap).

    • Dilute with water.[1] Wash with Hexanes/DCM (This removes unreacted organic impurities before acidification).

    • Acidify aqueous layer with 1M HCl to pH 1–2.

    • Precipitate should form. Extract with Ethyl Acetate.

Troubleshooting FAQ

Symptom Probable Cause Corrective Action
Product is an oil, not a solid Presence of Dialkylated impurity or Residual Solvent .Run H-NMR.[2] Check for "double ethyl" signals. If dialkylated, recrystallization is difficult. Use Column Chromatography (Hexane:EtOAc gradient).
NMR shows extra triplet at 1.2 ppm O-Alkylation (Enol ether formation).This occurs if the reaction is not strictly anhydrous or if using "hard" leaving groups without HMPA. Treat crude with mild acid (1N HCl) to hydrolyze the enol ether back to starting material, then separate.
Yield < 50% Enolate Quenching .Your THF might be "wet". Water kills the LDA/Enolate instantly. Ensure THF is distilled from Sodium/Benzophenone or passed through activated alumina columns.
Cloudy solution during extraction Emulsion due to carboxylate salts.The acidification step was likely incomplete. Ensure pH is < 2. Add brine to break the emulsion.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Carlier, P. R., et al. (2011).[3] "Highly Enantioselective Direct Alkylation of Arylacetic Acids." PMC (NIH). Available at: [Link]

  • Chemistry Steps. (2024). "The Hydrolysis of Nitriles." Available at: [Link]

  • Google Patents. (2002). "Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives (US6433214B1).

Sources

Troubleshooting

Troubleshooting guide for the synthesis of 2-(4-Methylphenyl)butanoic acid

Introduction Welcome to the Technical Support Center. This guide addresses the synthesis of 2-(4-Methylphenyl)butanoic acid , a structural analog of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 2-(4-Methylphenyl)butanoic acid , a structural analog of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) and a versatile intermediate in ligand synthesis.

While several routes exist (e.g., Friedel-Crafts acylation/Willgerodt-Kindler), the most precise laboratory-scale method involves the


-alkylation of 4-methylphenylacetic acid derivatives . This guide focuses on the Ester Enolate Alkylation  route, as it offers the highest control over mono- vs. di-alkylation and product purity.

Module 1: The Synthetic Workflow

Before troubleshooting, verify your workflow against this standard protocol. Deviations here are the root cause of 80% of reported failures.

Core Protocol: Ester Enolate Alkylation

Target Transformation: Ethyl 2-(4-methylphenyl)acetate


 Ethyl 2-(4-methylphenyl)butanoate 

2-(4-Methylphenyl)butanoic acid.

SynthesisWorkflow SM Start: Ethyl 2-(4-methylphenyl)acetate Enolate Intermediate: Lithium Enolate SM->Enolate Deprotonation (Kinetic Control) Base Reagent: LDA (1.05 eq) THF, -78°C Base->Enolate Alkylated Intermediate: Ethyl 2-(4-methylphenyl)butanoate Enolate->Alkylated SN2 Alkylation Electrophile Reagent: Ethyl Iodide (1.1 eq) Electrophile->Alkylated Hydrolysis Step 3: LiOH / THF / H2O Reflux Alkylated->Hydrolysis Product Final: 2-(4-Methylphenyl)butanoic acid Hydrolysis->Product Saponification

Figure 1: Standard workflow for the


-alkylation synthesis route.

Module 2: Critical Reagent Preparation

"My yield is low." In 90% of cases, this statement translates to: "My THF was wet" or "My LDA was inactive."

The Moisture Intolerance Protocol

This reaction relies on the formation of a kinetic enolate. Water protonates the base (LDA) and the enolate faster than alkylation occurs, quenching the reaction immediately.

ComponentQuality Check / Pre-treatmentWhy? (Causality)
THF (Solvent) Distill over Na/Benzophenone or pass through activated alumina columns. Karl Fischer titration target: <50 ppm H₂O. Moisture destroys LDA. 100 ppm water in 50 mL THF = ~0.25 mmol of destroyed base.
LDA (Base) Do not trust commercial bottles older than 1 month. Titrate before use (e.g., using menthol/fluorene).Commercial LDA degrades by reacting with the septum/air. Degraded LDA leads to incomplete deprotonation and recovered starting material.
Ethyl Iodide Pass through a small plug of basic alumina if colored (yellow/brown).Removes traces of HI or I₂ which can act as radical initiators or quench the enolate.
Glassware Oven-dried (120°C) for >4 hours; assemble hot under N₂/Ar flow.Surface moisture on glass is sufficient to lower yields by 5-10%.

Module 3: Troubleshooting the Alkylation Step

Issue A: "I have a mixture of Starting Material, Product, and Di-alkylated impurity."

This is a selectivity issue. The mono-alkylated product is also acidic (though less so than the starting material). If the temperature is too high, proton transfer occurs.

Diagnostic Table: Impurity Profile

Observation (HPLC/GC)DiagnosisCorrective Action
High SM (>30%) Incomplete deprotonation.1. Titrate LDA. 2. Ensure reaction is at -78°C during LDA addition. 3. Increase stir time for enolate formation (30

60 min).
High Di-alkylated (>10%) "Enolate Exchange" occurred.1. Keep it Cold: Do not let the reaction warm above -40°C until alkylation is complete. 2. Addition Rate: Add Ethyl Iodide slowly to avoid local heating.
Low Mass Balance Decomposition or volatility.Ethyl iodide is volatile. Use a reflux condenser if warming to RT, or seal the vessel properly.
FAQ: Why -78°C?

Q: Can I run this at 0°C to save dry ice? A: No. At 0°C, the kinetic enolate can equilibrate to the thermodynamic enolate. Furthermore, at higher temperatures, the formed product (mono-alkylated) can exchange a proton with the unreacted enolate, leading to a mixture of starting material and di-alkylated side products. -78°C ensures the enolate is "locked" kinetically.

Module 4: Troubleshooting Workup & Purification

"I lost my product during extraction." The product is a carboxylic acid (after hydrolysis).[1] Its solubility is pH-dependent.

The Acid-Base Extraction Logic

Use this flowchart to isolate the product from neutral impurities (unreacted ester, alkyl halides).

WorkupLogic Crude Crude Hydrolysis Mixture (High pH, contains Carboxylate) Wash Wash with Ether/EtOAc (Do NOT acidify yet) Crude->Wash OrgLayer1 Organic Layer 1: Contains Neutral Impurities (Unreacted Ester, Byproducts) Wash->OrgLayer1 Discard AqLayer1 Aqueous Layer: Contains Product as Salt (R-COO-) Wash->AqLayer1 Keep Acidify Acidify Aqueous Layer (pH ~2 with 1M HCl) AqLayer1->Acidify Extract Extract with EtOAc (x3) Acidify->Extract FinalOrg Final Organic Layer: Contains Pure Acid Extract->FinalOrg

Figure 2: Acid-Base extraction strategy for purification.

Module 5: Alternative Route (Nitrile Hydrolysis)

Scenario: You purchased 2-(4-methylphenyl)butanenitrile and cannot hydrolyze it.

Issue: Alpha-substituted nitriles are sterically hindered. Standard hydrolysis (


/Reflux) often stalls at the amide stage.

Solution:

  • Use Base Hydrolysis: KOH (excess) in Ethylene Glycol (high boiling solvent).

  • Temperature: Heat to 140-160°C.

  • Time: 12-24 hours.

  • Mechanism: The high temperature is required to attack the sterically shielded cyano carbon.

References

  • Evans, D. A. (2005). Evans Group Seminars: Enolate Alkylation. Harvard University. (General Enolate Mechanism Grounding).

  • Myers, A. G. (2006). Advanced Organic Chemistry: Alkylation of Enolates. Harvard University. (Stereocontrol and kinetic conditions).

  • PubChem. (n.d.).[2] 2-(4-Methylphenyl)butanoic acid. National Center for Biotechnology Information. (Physical properties and safety data).

  • Organic Syntheses. (1976). General Procedures for Alkylation of Esters. Org. Synth. Coll. Vol. 6, p. 121. (Standard operating procedures for ester enolates).

Sources

Optimization

Technical Support Center: Storage and Stability of 2-(4-Methylphenyl)butanoic Acid

Introduction: Welcome to the technical support guide for 2-(4-Methylphenyl)butanoic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 2-(4-Methylphenyl)butanoic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this compound. As an aromatic carboxylic acid, its unique structure presents specific storage challenges. Degradation can compromise experimental reproducibility, lead to inaccurate results, and impact the development of novel therapeutics. This guide provides field-proven insights, detailed protocols, and troubleshooting workflows to help you prevent, identify, and resolve stability issues.

Recommended Storage Conditions: At-a-Glance

For optimal stability and to minimize degradation, adhere to the following conditions. The rationale behind each parameter is explored in the subsequent sections.

ParameterRecommended ConditionRationale & Key Considerations
Temperature -20°C or lower. Significantly slows down all potential degradation pathways, including oxidation and hydrolysis.[1] While stable at room temperature for short periods, long-term storage requires cold conditions.
Atmosphere Inert Gas (Argon or Nitrogen). Prevents oxidative degradation of the aromatic ring and the alkyl chain, which is a primary degradation pathway in the presence of air.[2]
Light Protect from Light (Amber Vial/Dark). Aromatic compounds can be susceptible to photochemical degradation.[2][3] Amber glass or storage in a dark location is mandatory.
Humidity Dry/Anhydrous. Moisture can initiate hydrolytic degradation and affect the solid-state properties of the compound.[1][4] Store in a tightly sealed container, preferably in a desiccator.
Container Borosilicate Glass or HDPE. Use chemically inert containers to prevent leaching or catalytic degradation.[3][5] Glass is preferred for its non-reactivity with acids.[5] High-Density Polyethylene (HDPE) is a suitable alternative.[3]
Form Solid (Lyophilized Powder). Storing the compound in its solid, crystalline form is inherently more stable than storing it in solution, where degradation kinetics are often accelerated.
Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 2-(4-Methylphenyl)butanoic acid degradation?

The degradation of this compound is primarily driven by three environmental factors:

  • Oxidation: The aromatic ring and the benzylic carbon are susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by light and trace metal impurities.[2]

  • Photodegradation: Exposure to UV or even ambient light can provide the energy needed to initiate free-radical reactions, leading to the breakdown of the aromatic structure.[2] Photochemical oxidation is a common instability pathway for aromatic materials.[2]

  • Moisture: Water can act as a reactant and a medium for degradation. In the solid state, moisture can alter crystalline structures and increase molecular mobility, making the compound more susceptible to chemical reactions.[1][6]

Q2: How can I visually tell if my sample has degraded?

Visual inspection is the first, though not definitive, step. Look for:

  • Color Change: A pure compound should be a white or off-white powder. The appearance of yellow or brown coloration often indicates oxidative or photodegradation byproducts.

  • Clumping or Change in Texture: This can suggest moisture absorption or a change in the crystalline state of the material, which may precede chemical degradation.[1]

  • Insolubility: If a previously soluble sample now shows haziness or fails to dissolve completely in its usual solvent, it may indicate the formation of insoluble polymeric byproducts.

Q3: Is it better to store the compound as a solid or in a stock solution?

For long-term storage, the solid form is unequivocally superior. Solvents provide a medium that can accelerate degradation reactions. If you need to work with solutions, it is best practice to prepare them fresh. If stock solutions must be stored, they should be kept at -20°C or -80°C in small, single-use aliquots under an inert atmosphere to minimize freeze-thaw cycles and exposure to air.

Q4: What is the expected shelf-life of the compound?

When stored under the ideal conditions outlined in Section 1 (frozen, dark, dry, inert atmosphere), 2-(4-Methylphenyl)butanoic acid should remain stable for several years. However, stability is highly dependent on the initial purity of the material and strict adherence to storage protocols. We recommend performing a purity check (e.g., via HPLC) on any material that has been stored for over a year or if degradation is suspected.

Troubleshooting Guide: Investigating Potential Degradation

If you observe inconsistent experimental results or physical changes in your sample, a systematic investigation is warranted.

Troubleshooting Workflow

This workflow provides a logical path from initial suspicion to corrective action.

TroubleshootingWorkflow cluster_0 Phase 1: Observation & Initial Checks cluster_1 Phase 2: Analytical Confirmation cluster_2 Phase 3: Action & Resolution A Suspicion of Degradation (e.g., bad data, color change) B Review Storage History (Temp, Light, Atmosphere logs) A->B C Visual & Physical Inspection (Color, Clumping, Solubility Test) B->C D Perform Purity Analysis (HPLC-UV/DAD Recommended) C->D E Compare to Reference Standard (New Batch or Certificate of Analysis) D->E F Purity Acceptable? E->F G Continue Experiment F->G Yes H Identify Degradation Products (LC-MS / GC-MS) F->H No I Discard Compromised Stock H->I J Implement Corrective Storage Actions (Review Section 1) I->J

Caption: Logical workflow for troubleshooting suspected sample degradation.

Experimental Protocol: Purity Analysis by HPLC-UV

This protocol provides a general method for assessing the purity of 2-(4-Methylphenyl)butanoic acid. Method parameters may need to be optimized for your specific system.

  • Preparation of Standard Solution:

    • Accurately weigh ~10 mg of a trusted reference standard of 2-(4-Methylphenyl)butanoic acid.

    • Dissolve in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of 1 mg/mL. This is your primary standard.

    • Prepare a working standard of ~50 µg/mL by diluting the primary standard.

  • Preparation of Sample Solution:

    • Prepare a sample solution from the suspect batch at the same concentration as the working standard (~50 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • A: 0.1% Trifluoroacetic Acid (TFA) in Water

      • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Gradient: 40% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~220 nm (or as determined by UV scan).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the working standard to determine the retention time (RT) of the main peak.

    • Inject the sample solution.

    • Compare the chromatograms. Look for:

      • A significant decrease in the main peak area compared to the standard.

      • The appearance of new peaks (impurities/degradants).

    • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Understanding the Degradation Pathways

A deeper understanding of the degradation mechanisms is crucial for effective prevention.

Oxidative Degradation

Oxidation is a major threat. The aromatic ring is electron-rich and the benzylic protons are susceptible to abstraction, initiating a free-radical chain reaction. This is often catalyzed by light or trace metals and results in hydroxylated or carbonylated species, which are often colored.

DegradationPathways cluster_oxidation Oxidation cluster_decarboxylation Thermal/Photochemical Parent 2-(4-Methylphenyl)butanoic acid Oxidized_Ring Ring Hydroxylation Products Parent->Oxidized_Ring O2, Light, Metal Ions Oxidized_Chain Side-Chain Oxidation Products (e.g., Ketones, Alcohols) Parent->Oxidized_Chain O2, Light Decarboxylated Decarboxylation Product (Loss of CO2) Parent->Decarboxylated High Heat (Δ)

Caption: Potential degradation pathways for 2-(4-Methylphenyl)butanoic acid.

Hydrolytic and Moisture-Mediated Degradation

While the compound itself does not have a highly labile group like an ester, moisture is detrimental, particularly in the solid state.[4] Adsorbed surface water can:

  • Increase Mobility: Acts as a plasticizer, allowing molecules to move and react.

  • Act as a Solvent: Creates micro-environments where dissolved oxygen and other reactants can more easily attack the compound.

  • Affect Physical Form: Can lead to changes in crystallinity or the formation of less stable hydrates.[1][7]

Protocols for Long-Term Stability
Protocol 1: Aliquoting and Handling of Solid Compound
  • Environment: Perform all handling in a low-humidity environment, such as a glove box or a fume hood with a steady stream of dry nitrogen.

  • Equilibration: Before opening, allow the primary container to warm to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Aliquoting: Weigh the desired amounts into individual, pre-labeled amber glass vials suitable for long-term storage.

  • Inerting: Backfill each aliquot vial with dry argon or nitrogen gas, then immediately seal tightly with a PTFE-lined cap.

  • Storage: Place the aliquots in a labeled secondary container and store at -20°C or below, protected from light.

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use only high-purity, anhydrous grade solvents. If possible, degas the solvent by sparging with nitrogen or argon for 15-20 minutes before use to remove dissolved oxygen.

  • Preparation: Prepare the stock solution to the desired concentration.

  • Aliquoting: Immediately dispense the solution into single-use volumes in amber glass vials. The volume should be appropriate for one experiment to avoid reusing a partially empty vial.

  • Inerting & Storage: Backfill the headspace of each vial with inert gas, seal tightly, and store at -20°C or -80°C.

  • Usage: When ready to use, remove one aliquot and allow it to thaw completely and warm to room temperature before opening. Discard any unused portion of that aliquot; do not re-freeze.

References
  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications. Available at: [Link]

  • (N/A). (N/A). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics. Available at: [Link]

  • JRMS Engineering Works. (2021). What kind of containers should be used for storing acids?. JRMS Engineering Works. Available at: [Link]

  • Carstensen, J. T. (N/A). Effect of Moisture on the Stability of Solid Dosage Forms. (N/A). Available at: [Link]

  • Martin, C., et al. (N/A). Humidity Effects on Amorphous Pharmaceuticals. APS. Available at: [Link]

  • Srčič, S., & Lavrič, Z. (2023). Effect of moisture on solid state stability. Journal of Medical Science. Available at: [Link]

  • PubChem. (N/A). 2-(4-Methylphenyl)butanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. Available at: [Link]

  • Environmental Solutions. (2025). A Guide to Chemical Containers. Environmental Solutions. Available at: [Link]

  • Creative Safety Supply. (2026). Pro Guide to Chemical Storage: Acids, Bases, Solvents & Safety. Creative Safety Supply. Available at: [Link]

  • Cleveland State University. (2018). Practices for Proper Chemical Storage. Cleveland State University. Available at: [Link]

  • ResearchGate. (2025). Hydrothermal stability of aromatic carboxylic acids. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reduction & Oxidation Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • ATSDR. (N/A). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Martin, S. M., et al. (2004). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

Troubleshooting

Challenges in the chiral separation of 2-(4-Methylphenyl)butanoic acid enantiomers

Topic: Technical Support Guide: Chiral Separation of 2-(4-Methylphenyl)butanoic Acid Enantiomers Role: Senior Application Scientist Format: Interactive Technical Support Center (Q&A, Protocols, Troubleshooting) Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Support Guide: Chiral Separation of 2-(4-Methylphenyl)butanoic Acid Enantiomers Role: Senior Application Scientist Format: Interactive Technical Support Center (Q&A, Protocols, Troubleshooting)

Welcome to the Advanced Applications Support Hub. This guide addresses the chromatographic resolution of 2-(4-Methylphenyl)butanoic acid , a chiral 2-arylalkanoic acid structurally analogous to the "profen" class of NSAIDs (e.g., ibuprofen, indobufen). Due to the free carboxylic acid moiety and the lipophilic 4-methylphenyl group, this molecule presents specific challenges regarding peak shape, dimerization, and resolution.

Part 1: Method Development & Column Selection
Q1: Which chiral stationary phase (CSP) should I screen first?

Recommendation: Start with Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

  • Scientific Rationale: 2-Arylalkanoic acids possess a "three-point" interaction capability:

    • Hydrogen Bonding: The carboxylic acid interacts with the carbamate groups on the polysaccharide backbone.

    • 
      -
      
      
      
      Interactions:
      The 4-methylphenyl ring engages with the aromatic rings of the CSP selector.
    • Steric Fit: The ethyl group at the chiral center (C2 position) provides significant steric bulk compared to a methyl group (as in ibuprofen), often resulting in higher resolution factors (

      
      ) on amylose-based columns [1].
      
Q2: What is the optimal mobile phase composition?

Standard Protocol: Normal Phase (NP) is preferred for maximum selectivity.

  • Solvent A: n-Hexane or n-Heptane (90-95%)

  • Solvent B: Isopropanol (IPA) or Ethanol (5-10%)

  • Additive (CRITICAL): Trifluoroacetic acid (TFA) at 0.1% v/v .[1]

Why TFA? Without an acidic modifier, 2-(4-Methylphenyl)butanoic acid will exist in equilibrium between its neutral, ionized, and dimerized forms. This causes severe peak tailing and retention time instability. TFA suppresses ionization (


) and disrupts intermolecular hydrogen bonding between analyte molecules, forcing the analyte to interact with the CSP instead of itself [2].
Part 2: Experimental Protocols
Protocol A: Primary Screening Workflow

Use this protocol to establish baseline separation.

ParameterSettingNotes
Column Chiralpak AD-H / Chiralcel OD-H (

mm, 5

m)
Amylose often provides better selectivity for 2-arylbutanoic acids.
Flow Rate 1.0 mL/minAdjust based on backpressure (< 80 bar).
Mobile Phase Hexane : IPA : TFA (90 : 10 : 0.[1]1)Premix TFA into the alcohol portion for consistency.
Temperature 25°CLowering to 10-15°C can enhance resolution if

.
Detection UV @ 230 nm & 254 nmThe 4-methylphenyl chromophore absorbs strongly here.
Sample Diluent Mobile PhaseDo not dissolve in pure IPA or MeOH; this causes solvent mismatch peaks.
Protocol B: Optimization for Scale-Up

If preparing for semi-prep or preparative isolation.

  • Solubility Check: Ensure the sample is soluble at >20 mg/mL in the mobile phase. If not, increase IPA content to 20% and re-optimize.

  • Loading Study: Inject increasing volumes (10

    
    L 
    
    
    
    100
    
    
    L) to determine the linearity limit.
  • Thermodynamics: If resolution is marginal (

    
    ), lower the column temperature to 5°C. Enantioseparation is enthalpy-driven; lower temperatures increase the separation factor (
    
    
    
    ) [3].
Part 3: Troubleshooting & FAQs
Q3: My peaks are tailing significantly (

). How do I fix this?

Root Cause: "The Acid Problem." The carboxylic acid group is interacting with residual silanols on the silica support or dimerizing. Troubleshooting Steps:

  • Increase TFA: Bump the TFA concentration to 0.2% or 0.5% in the mobile phase.

  • Switch Additive: Try Formic Acid or Acetic Acid if TFA is too aggressive for your detector (e.g., MS detection). Note: Acetic acid is a weaker suppressor than TFA.

  • Check Column History: If the column was previously used with basic additives (DEA/TEA), it may have "memory effects." Flush with 100% Ethanol + 0.5% Acetic Acid for 2 hours to neutralize basic sites.

Q4: I see a "shoulder" or peak splitting, but not full separation.

Root Cause: Partial resolution or conformational isomerism. Troubleshooting Steps:

  • Change Alcohol: Switch from IPA to Ethanol . Ethanol is a stronger solvent but often provides different selectivity due to its shape.

  • Switch Column: If AD-H fails, try Chiralcel OJ-H (benzoate selector). The inclusion mechanism of OJ-H is sensitive to the steric bulk of the ethyl group at the C2 position.

  • Reversed Phase (RP) Option: If NP fails, switch to Chiralpak AD-RH .

    • Mobile Phase: Acetonitrile : Phosphate Buffer pH 2.0 (40 : 60).

    • Note: The low pH is non-negotiable to keep the acid protonated.

Q5: Can I use this method for LC-MS?

Yes, but with modifications.

  • Issue: Normal phase solvents (Hexane) are not ideal for ESI-MS (flammability/ionization issues).

  • Solution: Use Polar Organic Mode (POM) or convert to Reversed Phase .

    • POM: Acetonitrile : Methanol : Acetic Acid : Triethylamine (95 : 5 : 0.1 : 0.1). Note: This requires a column dedicated to POM to avoid hysteresis.

Part 4: Visualizing the Workflow

The following logic tree guides your decision-making process during method development.

MethodDevelopment Start START: 2-(4-Methylphenyl)butanoic Acid Screen Primary Screen: Chiralpak AD-H / Hex:IPA:TFA (90:10:0.1) Start->Screen CheckRs Check Resolution (Rs) Screen->CheckRs Success Success: Rs > 1.5 Proceed to Validation CheckRs->Success Yes Tailing Issue: Peak Tailing CheckRs->Tailing Broad/Asymmetric NoRes Issue: Rs < 1.0 (Co-elution) CheckRs->NoRes Single Peak FixTailing Action: Increase TFA to 0.2% OR Switch to Chiralcel OD-H Tailing->FixTailing FixRes Action: Switch Modifier to EtOH OR Lower Temp to 10°C NoRes->FixRes FixTailing->CheckRs FixRes->CheckRs SecondaryScreen Secondary Screen: Chiralcel OJ-H or Whelk-O 1 FixRes->SecondaryScreen If fails SecondaryScreen->CheckRs

Caption: Decision matrix for optimizing chiral resolution of acidic enantiomers on polysaccharide columns.

Part 5: Summary of Separation Parameters
VariableRecommendationMechanism of Action
Stationary Phase Amylose-tris(3,5-dimethylphenylcarbamate) (AD-H)Primary H-bonding and steric recognition of the 2-arylbutanoic scaffold.
Mobile Phase Hexane/IPA/TFA (90/10/0.1) Non-polar environment maximizes H-bonding; TFA suppresses ionization.
Flow Rate 0.5 - 1.0 mL/min Standard range; lower flow rates often improve efficiency for viscous IPA mixtures.
Temperature 20°C - 25°C Ambient is standard; cooling improves separation factor (

).
Detection UV 230 nm Maximizes sensitivity for the 4-methylphenyl chromophore.
References
  • Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Involving Polysaccharides Derivatives. Chemical Society Reviews. Link

  • McCalley, D. V. (2010). Analysis of the acidic and basic compounds by HPLC on chiral stationary phases. Journal of Chromatography A. Link

  • Wolf, C., & Pirkle, W. H. (1998). Enantioseparation of 2-arylalkanoic acids on chiral stationary phases. Journal of Chromatography A. Link

  • BenchChem. (2025).[2] Application Note: Chiral Separation of 2-Hydroxy-2-methylbutanoic Acid Enantiomers. Link (Cited for protocol similarity regarding acidic modifiers).

Sources

Optimization

Identifying by-products in 2-(4-Methylphenyl)butanoic acid synthesis by LC-MS

Status: Online Role: Senior Application Scientist Topic: Impurity Profiling & Troubleshooting Reference ID: TS-MPBA-2024 Introduction: The Analytical Challenge Welcome to the technical support hub. You are likely here be...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Role: Senior Application Scientist Topic: Impurity Profiling & Troubleshooting Reference ID: TS-MPBA-2024

Introduction: The Analytical Challenge

Welcome to the technical support hub. You are likely here because you are synthesizing or purifying 2-(4-Methylphenyl)butanoic acid (a close structural analog to the "profen" class of NSAIDs) and your LC-MS data is ambiguous.

This molecule presents a "perfect storm" for analytical confusion:

  • Weak Ionization: As a carboxylic acid, it ionizes poorly in standard positive mode.

  • Isomeric Complexity: The synthesis often yields regioisomers (2-methyl, 3-methyl) that are isobaric (same mass) and difficult to resolve on standard C18 columns.

  • Fragile Stability: In-source fragmentation can mimic impurities.

Below are the resolved support tickets for the most common issues encountered with this specific scaffold.

Ticket #001: Signal Intensity & Ionization Mode

User Query: "I am running my sample in ESI Positive mode with 0.1% Formic Acid. I see a huge noise floor and barely any signal for my product (MW ~178). What is wrong?"

Expert Resolution: You are fighting the chemistry of the molecule. 2-(4-Methylphenyl)butanoic acid is a carboxylic acid (


). In acidic conditions (0.1% Formic Acid, pH ~2.7), it remains neutral, making it "invisible" to Electrospray Ionization (ESI) which relies on charged species.

The Fix: Switch to ESI Negative Mode (ESI-) . You must deprotonate the carboxylic acid to form the


 ion.
Optimized Mobile Phase Strategy

Do not just remove the acid; you need a buffer to stabilize the ionization. Pure water/methanol often leads to wandering pH and unstable signals.

AdditiveRoleRecommended Conc.Effect on Sensitivity (ESI-)
Formic Acid AcidifierAvoid Suppresses ionization by forcing neutral state.
Ammonium Acetate Buffer (pH ~6.5)5–10 mMHigh. Promotes deprotonation (

).
Ammonium Fluoride Enhancer0.5 mMVery High. Fluoride aids deprotonation, but can be corrosive to LC systems.
Triethylamine (TEA) Ion Pair0.1%Medium. Good for retention, but suppresses MS signal and contaminates the source.

Protocol Adjustment:

  • Solvent A: 5 mM Ammonium Acetate in Water.

  • Solvent B: Acetonitrile (or Methanol).

  • Mode: ESI Negative.

  • Target Ion: Look for

    
     177.1 (
    
    
    
    ).

Ticket #002: Separating "Shoulder" Peaks (Regioisomers)

User Query: "I see a single broad peak, or a peak with a shoulder. I suspect the ortho-isomer (2-methyl) is present, but my C18 column isn't separating them."

Expert Resolution: Regioisomers (ortho vs. para) have identical masses and very similar hydrophobicities (logP). A standard C18 column interacts primarily via hydrophobic effect, which is insufficient here. You need


 interaction  selectivity.

The Fix: Switch to a Phenyl-Hexyl or Biphenyl stationary phase. The


-electrons in the stationary phase interact differently with the electron density of the para-methyl vs. ortho-methyl substituted ring, significantly increasing resolution.
Method Development Decision Tree

MethodDev Start Start Method Development CheckMode Check Ionization Mode Start->CheckMode IsNegative Is it ESI Negative? CheckMode->IsNegative SwitchNeg Switch to ESI(-) Use NH4OAc Buffer IsNegative->SwitchNeg No CheckRes Check Resolution (Rs) IsNegative->CheckRes Yes SwitchNeg->CheckRes IsRsGood Rs > 1.5? CheckRes->IsRsGood Success Validate Method IsRsGood->Success Yes SelectColumn Select Stationary Phase IsRsGood->SelectColumn No (Shoulder Peak) C18Fail C18 Failed (Co-elution) SelectColumn->C18Fail Phenyl Switch to Phenyl-Hexyl (Pi-Pi Interaction) C18Fail->Phenyl Isomer Separation F5 Switch to PFP (Pentafluorophenyl) (Dipole-Dipole) C18Fail->F5 If Phenyl Fails

Caption: Workflow for optimizing separation of regioisomers in aryl-acid synthesis.

Ticket #003: Distinguishing Artifacts from Impurities

User Query: "I see peaks at m/z 355 and m/z 199. Are these by-products formed during the reaction?"

Expert Resolution: Not necessarily. In ESI Negative mode, carboxylic acids are notorious for forming dimers and adducts inside the ion source. Misidentifying these as synthetic impurities is a common error.

Diagnostic Protocol:

  • The Dimer Check (

    
    ): 
    
    • Calculate:

      
      .
      
    • Test: Dilute your sample by 10x. If the peak at 355 decreases more than 10x (non-linear response), it is a source-dimer, not a real impurity.

  • The Sodium Adduct Check (

    
    ): 
    
    • Calculate:

      
      .
      
    • This species forms when trace sodium is present. It is an ionization artifact, not a synthesis by-product.

Real Impurities to Watch For:

  • Starting Material: 4-Methylphenylacetic acid (if using alkylation route). Mass: 150 Da (

    
     149).
    
  • Homologs: 2-(4-Ethylphenyl)butanoic acid. Mass: 192 Da (

    
     191).
    
  • Des-methyl impurity: 2-Phenylbutanoic acid. Mass: 164 Da (

    
     163).
    

Ticket #004: Structural Elucidation (Fragmentation Logic)

User Query: "I have an unknown impurity at m/z 191 (14 Da higher than product). Is it the ethyl ester or a homolog?"

Expert Resolution: You must use MS/MS fragmentation to distinguish these. A simple MS1 scan is insufficient.

Hypothesis:

  • Possibility A: Ethyl ester of the product (esterification artifact). MW = 206. (Unlikely if

    
     is 191 in neg mode).
    
  • Possibility B: Homolog (extra

    
     on the alkyl chain). MW = 192 (
    
    
    
    191).

Fragmentation Pathway (MS/MS): In Negative Mode , the primary fragmentation is decarboxylation (


 loss, -44 Da).
In Positive Mode  (if you force it), the diagnostic cleavage is at the benzylic position.
Fragmentation Diagram (ESI+)

Note: While ESI- is better for quantitation, ESI+ is often superior for structural elucidation of the hydrocarbon chain due to the stability of the tropylium ion.

FragPath cluster_interpretation Interpretation Parent Precursor Ion [M+H]+ = 179 Tropylium Tropylium Ion (Characteristic) m/z 105 Parent->Tropylium Benzylic Cleavage NeutralLoss Neutral Loss (Butanoic Acid Chain) Parent->NeutralLoss Loss of C4H8O2 Info If m/z 105 shifts to 119 -> Modification is on the RING. If m/z 105 stays 105 -> Modification is on the CHAIN.

Caption: Using positive mode fragmentation to localize the modification (Ring vs. Chain).

Conclusion for User: If your impurity at


 191 fragments to yield a daughter ion at 

105, the extra mass is on the alkyl chain (e.g., pentanoic acid derivative). If it fragments to

119, the extra mass is on the aromatic ring (e.g., ethylphenyl derivative).

References & Regulatory Guidelines

  • ICH Q3A (R2): Impurities in New Drug Substances. Standard guideline for reporting thresholds and qualification of impurities in drug substances.[1][2][3]

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization. Explains the mechanism of using ammonium acetate/acetic acid to enhance sensitivity for carboxylic acids.

  • Separation of Positional Isomers using Specific Stationary Phases. Details why C18 fails for regioisomers and how Phenyl/MOF columns provide necessary selectivity.

  • Mass Spectrometry Fragmentation Patterns. General guide to fragmentation, including the tropylium ion mechanism essential for identifying aryl derivatives.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-(4-Methylphenyl)butanoic acid

This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility issues with 2-(4-Methylphenyl)butanoic acid in their experimental workflows. Here, we provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility issues with 2-(4-Methylphenyl)butanoic acid in their experimental workflows. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each technique to empower you to overcome these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the structural features of 2-(4-Methylphenyl)butanoic acid that contribute to its poor water solubility?

2-(4-Methylphenyl)butanoic acid, an arylalkanoic acid, possesses a chemical structure with dual characteristics that govern its solubility. Its lipophilic (fat-loving) nature stems from the nonpolar tolyl (4-methylphenyl) group and the ethyl chain at the alpha position. This significant hydrophobic character is indicated by a calculated LogP of approximately 2.7, signifying a preference for a lipid-like environment over an aqueous one.[1][2] Conversely, the carboxylic acid group (-COOH) is polar and capable of hydrogen bonding, imparting a degree of hydrophilicity (water-loving). The overall poor aqueous solubility is a direct consequence of the dominant lipophilic character of the molecule, which outweighs the hydrophilic contribution of the single carboxylic acid moiety. Similar arylalkanoic acids, like ibuprofen, are also known to be practically insoluble in water.[3]

Q2: What is the pKa of 2-(4-Methylphenyl)butanoic acid and why is it critical for solubility?

Troubleshooting Guide: Enhancing Solubility

This section provides detailed protocols and the underlying principles for several common techniques to improve the solubility of 2-(4-Methylphenyl)butanoic acid.

Issue 1: The compound precipitates out of my aqueous buffer.

This is a common issue when the pH of the buffer is close to or below the pKa of the compound.

Solution: pH Adjustment

By increasing the pH of the solution to at least 1.5 to 2 units above the pKa, we can ensure that the vast majority of the compound is in its ionized, more soluble carboxylate form.

Experimental Protocol: pH-Mediated Solubilization

  • Initial Slurry: Prepare a slurry of 2-(4-Methylphenyl)butanoic acid in the desired aqueous buffer at a concentration slightly higher than your target.

  • Base Titration: While stirring, slowly add a suitable base (e.g., 1 M NaOH or 1 M KOH) dropwise to the slurry.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Endpoint: Continue adding the base until the compound fully dissolves and the pH is stabilized at the desired level (e.g., pH 6.5 - 7.5 for many biological experiments).

  • Final Adjustments: If necessary, adjust the final volume with additional buffer to reach the target concentration.

pH_Adjustment_Workflow cluster_workflow pH Adjustment Protocol A Prepare Slurry of 2-(4-Methylphenyl)butanoic acid in aqueous buffer B Slowly add 1 M NaOH (or other suitable base) dropwise while stirring A->B Titration C Monitor pH with a calibrated meter B->C Real-time Monitoring D Continue titration until compound fully dissolves (Target pH > 6.0) C->D E Adjust to final volume with buffer D->E Finalization F Solubilized Stock Solution E->F

Caption: Workflow for solubilizing 2-(4-Methylphenyl)butanoic acid via pH adjustment.

Issue 2: I need to dissolve the compound in an organic solvent for my reaction, but it has limited solubility.

While 2-(4-Methylphenyl)butanoic acid is more soluble in organic solvents than in water, it can still present challenges in certain non-polar solvents or at high concentrations.

Solution: Co-Solvent Systems and Solvent Screening

A systematic approach to screen various pharmaceutically acceptable solvents can identify the most suitable system for your application. Arylalkanoic acids like ibuprofen are generally very soluble in solvents like ethanol, methanol, acetone, and dichloromethane.[3]

Experimental Protocol: Solvent Solubility Screening

  • Solvent Selection: Choose a range of solvents with varying polarities. Common choices include ethanol, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile.

  • Saturated Solutions: In separate vials, add an excess amount of 2-(4-Methylphenyl)butanoic acid to a known volume of each solvent.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Carefully filter or centrifuge the samples to remove undissolved solid. Accurately dilute an aliquot of the supernatant and analyze the concentration using a validated analytical method such as HPLC-UV.

Data Presentation: Estimated Solubility of 2-(4-Methylphenyl)butanoic acid in Common Organic Solvents (based on data for Ibuprofen)

SolventPolarity IndexEstimated Solubility at 25°CReference for Ibuprofen Solubility
Water (pH < 4)10.2Practically Insoluble[3]
Ethanol5.2> 600 mg/mL[3]
Methanol6.6Very Soluble[3]
Acetone5.1Very Soluble[3]
Dichloromethane3.1Very Soluble[3]
Dimethyl Sulfoxide (DMSO)7.2~50 mg/mL[4]
Dimethyl Formamide (DMF)6.4~45 mg/mL[4]

Note: The above data is an estimation based on the behavior of the structurally similar drug, ibuprofen. It is crucial to determine the solubility experimentally for your specific batch and conditions.

Issue 3: My formulation requires a high concentration of the compound, and pH adjustment or simple organic solvents are not sufficient or appropriate.

For challenging formulations, more advanced techniques may be necessary.

Solution 1: Use of Surfactants

Surfactants are amphiphilic molecules that can form micelles in solution. These micelles have a hydrophobic core and a hydrophilic shell, creating a microenvironment that can encapsulate and solubilize poorly water-soluble compounds.

Commonly Used Surfactants:

  • Anionic: Sodium dodecyl sulfate (SDS)

  • Non-ionic: Polysorbates (e.g., Tween® 80), Polyoxyethylene ethers (e.g., Brij® series)

Experimental Protocol: Surfactant-Mediated Solubilization

  • Surfactant Solution Preparation: Prepare a stock solution of the chosen surfactant in your desired aqueous buffer. The concentration should be above the critical micelle concentration (CMC) of the surfactant.

  • Compound Addition: Add the 2-(4-Methylphenyl)butanoic acid to the surfactant solution.

  • Solubilization: Gently agitate the mixture until the compound is fully dissolved. Sonication can aid in this process.

Surfactant_Solubilization cluster_micelle Micelle Formation and Solubilization A Surfactant Molecules in Aqueous Buffer B Self-assembly into Micelles (above CMC) A->B Concentration Increase D Drug Encapsulation within Micelle Core B->D C Poorly Soluble Drug (2-(4-Methylphenyl)butanoic acid) C->D E Solubilized Formulation D->E

Caption: Mechanism of surfactant-mediated solubilization.

Solution 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from the aqueous environment and increasing its apparent solubility.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Complexation

  • Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in the desired aqueous buffer.

  • Compound Addition: Add the 2-(4-Methylphenyl)butanoic acid to the cyclodextrin solution.

  • Complexation: Stir the mixture at a controlled temperature for a sufficient time (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Analysis: Determine the increase in solubility by analyzing the concentration of the drug in the supernatant after removing any undissolved solid.

Summary of Troubleshooting Strategies

StrategyPrincipleBest ForConsiderations
pH Adjustment Ionization of the carboxylic acid group to the more soluble carboxylate form.Aqueous solutions for in vitro assays, initial formulation screening.Potential for pH-related degradation or incompatibility with other components.
Co-solvents Altering the polarity of the solvent system to better match the solute.Organic reactions, stock solution preparation for dilution into aqueous media.The co-solvent may have biological or chemical effects in the final application.
Surfactants Micellar encapsulation of the hydrophobic molecule.High concentration aqueous formulations, drug delivery systems.Potential for cell toxicity at high concentrations, foaming.
Cyclodextrins Formation of inclusion complexes.Enhancing aqueous solubility and stability, taste masking.Stoichiometry of complexation, potential for competitive displacement.

References

  • Title: 2010 Solubilities of Ibuprofen in Different Pure Solvents Source: Scribd URL: [Link]

  • Title: Ibuprofen - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Solubilities of Ibuprofen in Different Pure Solvents Source: American Chemical Society URL: [Link]

  • Title: TAILORING OF SOLUBILITY OF IBUPROFEN IN THE PRESENCE OF HYDROPHILIC EXCIPIENTS IN WATER-ETHANOL MIXTURES BY CRYSTALLIZATION METH Source: Semantic Scholar URL: [Link]

  • Title: 2-(4-Methylphenyl)butanoic acid | C11H14O2 | CID 50233 Source: PubChem URL: [Link]

  • Title: 3-Methyl-3-(4-methylphenyl)butanoic acid Source: Chem-Impex URL: [Link]

  • Title: pKa calculation Source: Chemaxon Docs URL: [Link]

  • Title: pKa Source: ECETOC URL: [Link]

  • Title: Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose Source: Textbook of Medicinal Chemistry URL: [Link]

  • Title: 2-Phenylbutyric Acid | C10H12O2 | CID 7012 Source: PubChem URL: [Link]

Sources

Optimization

Enhancing the stability of 2-(4-Methylphenyl)butanoic acid formulations

Status: System Operational Current Module: Formulation Stability & Troubleshooting Ticket Priority: High (Research & Development) Welcome to the Technical Support Hub You are accessing the specialized support interface f...

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Current Module: Formulation Stability & Troubleshooting Ticket Priority: High (Research & Development)

Welcome to the Technical Support Hub

You are accessing the specialized support interface for 2-(4-Methylphenyl)butanoic acid (CAS: 68692-82-0).[1] This guide addresses the unique stability challenges of this


-chiral arylalkanoic acid. Unlike simple aliphatic acids, this molecule possesses a "instability triad": a labile chiral center, an oxidizable benzylic methyl group, and pH-dependent solubility.

Select a troubleshooting module below based on the symptoms observed in your formulation.

Module 1: Stereochemical Integrity (Racemization)

Symptom: “My enantiomeric excess (ee) is dropping during accelerated stability testing (40°C/75% RH).”

Root Cause Analysis

The primary instability mode for 2-arylalkanoic acids is base-catalyzed racemization . The proton at the


-position (C2) is acidic due to the electron-withdrawing carboxyl group and the resonance-stabilizing phenyl ring.
  • Mechanism: In the presence of a base or at neutral-to-basic pH, the

    
    -proton is removed, forming a planar enolate intermediate. Reprotonation occurs non-stereoselectively, leading to a racemic mixture.
    
  • Structural Insight: The ethyl group at C2 provides more steric hindrance than the methyl group in Ibuprofen, theoretically slowing racemization, but it does not prevent it under stress.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
pH Window Maintain pH 4.5 – 6.0 Racemization rates for arylalkanoic acids are often lowest in slightly acidic media where the concentration of the enolate intermediate is minimized [1].
Counter-ion Use Tromethamine or Lysine Avoid small, strong inorganic bases (NaOH, KOH). Bulky organic amines can sterically hinder the approach of base catalysts to the

-proton.
Temperature Store < 25°C The activation energy for enolization is surmountable at 40°C. Cold chain storage is recommended for liquid formulations.
Visualizing the Failure Mode

The following diagram illustrates the keto-enol tautomerism driving the loss of optical activity.

Racemization S_Isomer S-Enantiomer (Active) Enolate Planar Enolate Intermediate (Achiral) S_Isomer->Enolate Deprotonation (Rate Limiting) Base Base Catalyst (OH- / Amine) Base->Enolate Catalyzes Racemate Racemic Mixture (50% R / 50% S) Enolate->Racemate Non-stereoselective Reprotonation

Figure 1: Mechanism of base-catalyzed racemization via the planar enolate intermediate.

Module 2: Chemical Stability (Oxidative Degradation)

Symptom: “The formulation is turning yellow/brown, and I see new impurities at RRT 0.85 and 1.10.”

Root Cause Analysis

This molecule contains a benzylic methyl group (on the phenyl ring). Benzylic positions are "activated" targets for radical oxidation, especially in the presence of trace metals (Iron/Copper) found in excipients.[2]

  • Degradation Pathway: Radical attack

    
     Benzylic hydroperoxide 
    
    
    
    Benzylic alcohol (RRT ~0.85)
    
    
    Benzoic acid derivative (RRT ~1.10).
Troubleshooting Protocol

Q: Should I add an antioxidant? A: Yes, but you must select the right class.

  • Primary Defense: Use a phenolic antioxidant like BHT (Butylated hydroxytoluene) or Propyl Gallate (0.01% - 0.05% w/w) to scavenge free radicals.

  • Secondary Defense (Critical): You must add a chelating agent like Disodium EDTA (0.05% w/w).

    • Why? Oxidation of benzylic methyl groups is frequently catalyzed by Fe(III) impurities in buffers or silica [2]. EDTA sequesters these metals, stopping the initiation step.

Q: Can I use Sodium Metabisulfite? A: Proceed with caution. Sulfites are nucleophiles. While they scavenge oxygen, they can react with other excipients or the drug itself if electrophilic impurities are present. BHT/EDTA is the safer starting combination for this lipophilic acid.

Figure 2: Oxidative degradation cascade of the benzylic methyl group facilitated by metal impurities.

Module 3: Physical Stability (Solubility & Precipitation)

Symptom: “The drug precipitates upon dilution or pH shift.”

Root Cause Analysis

2-(4-Methylphenyl)butanoic acid is a lipophilic weak acid (Predicted pKa


 4.5 - 5.0) [3].[2][3]
  • pH < pKa: The molecule is unionized and practically insoluble in water.

  • pH > pKa: The molecule is ionized (carboxylate) and soluble.

  • The Trap: Formulators often buffer at pH 7.0. However, if the formulation contacts the acidic microenvironment of the stomach (or even a slightly acidic diluent), the drug will crash out immediately.

Troubleshooting Protocol

Step 1: Determine the "pH of Precipitation" (


) 
Use the Henderson-Hasselbalch equation to predict stability limits:


(Where

is total concentration and

is intrinsic solubility).

Step 2: Cosolvent Selection If you cannot maintain high pH (due to racemization risks discussed in Module 1), you must use cosolvents to increase the intrinsic solubility (


) of the unionized form.
  • Recommended: PEG 400 (10-20%) or Polysorbate 80 (0.5%). These stabilize the unionized acid in solution at the "safe" pH range of 5.0 - 6.0.

FAQ: Rapid Response

Q: Can I autoclave this formulation? A: No. High heat (121°C) will accelerate both racemization and oxidative degradation exponentially. Use sterile filtration (0.22


m). The molecule is small enough to pass easily.

Q: Is the "ethyl" group at the alpha-position helpful? A: Yes. Compared to the "methyl" group in ibuprofen, the ethyl group in 2-(4-Methylphenyl)butanoic acid adds steric bulk. This slightly reduces the rate of racemization compared to propionic acid derivatives, but it also increases lipophilicity, making solubility a tougher challenge [4].

Q: What is the best container closure system? A: Amber glass (Type I) or opaque HDPE to prevent photo-oxidation. Headspace must be nitrogen-purged to minimize oxygen exposure.

References
  • Shiina, I., et al. (2012). "Non-enzymatic dynamic kinetic resolution of racemic

    
    -arylalkanoic acids." Catalysis Science & Technology. Link
    
  • Nanda, K. K., et al. (2017).[2] "Iron(III)-Mediated Oxidative Degradation on the Benzylic Carbon of Drug Molecules in the Absence of Initiating Peroxides." Journal of Pharmaceutical Sciences. Link

  • ChemicalBook. (2024). "2-(4-Methylphenyl)butanoic acid Properties and pKa estimates." Link

  • Smith, R. (2025). "Racemization in Drug Discovery: Mechanisms and Structural Influences." Online Research @ Cardiff. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 2-(4-Methylphenyl)butanoic acid synthesis methods

Introduction 2-(4-Methylphenyl)butanoic acid, a chiral carboxylic acid, is a valuable building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The presence of a st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Methylphenyl)butanoic acid, a chiral carboxylic acid, is a valuable building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The presence of a stereocenter at the α-position of the carboxylic acid necessitates careful consideration of synthetic strategies, particularly when enantiomeric purity is crucial. This guide provides a comparative analysis of prominent methods for the synthesis of 2-(4-Methylphenyl)butanoic acid, offering insights into the underlying chemical principles, experimental protocols, and relative merits of each approach. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthetic Strategies

The synthesis of 2-(4-Methylphenyl)butanoic acid can be approached through several distinct pathways. The choice of method often depends on factors such as the desired scale, required enantiomeric purity, availability of starting materials, and laboratory capabilities. This guide will focus on three primary strategies:

  • Friedel-Crafts Acylation followed by Reduction: A classic approach involving the introduction of an acyl group to toluene and subsequent reduction.

  • Grignard Reagent Carboxylation: A versatile method for forming carboxylic acids through the reaction of an organomagnesium compound with carbon dioxide.

  • Asymmetric Synthesis using Chiral Auxiliaries: An elegant strategy to control the stereochemistry of the final product, yielding enantiomerically enriched or pure compounds.

Method 1: Friedel-Crafts Acylation and Subsequent Reduction

This two-step approach is a robust and scalable method for the synthesis of 2-(4-Methylphenyl)butanoic acid. The first step involves the Friedel-Crafts acylation of toluene with butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to predominantly form 1-(4-methylphenyl)butan-1-one. The subsequent reduction of the keto group yields the desired carboxylic acid.

Causality Behind Experimental Choices

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[1] Toluene is chosen as the starting material due to the directing effect of the methyl group, which favors electrophilic substitution at the para position, leading to the desired 4-methylphenyl regioisomer. Butanoyl chloride serves as the acylating agent, providing the four-carbon chain. Aluminum chloride is a powerful Lewis acid that activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich toluene ring.

The choice of reduction method for the intermediate ketone is critical. A Clemmensen or Wolff-Kishner reduction can be employed to reduce the carbonyl group directly to a methylene group.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of Toluene

  • To a dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of butanoyl chloride (1.0 eq) in dry DCM from the dropping funnel to the stirred suspension over 30 minutes.

  • After the addition is complete, add a solution of toluene (1.2 eq) in dry DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1-(4-methylphenyl)butan-1-one, which can be purified by vacuum distillation.

Step 2: Clemmensen Reduction of 1-(4-methylphenyl)butan-1-one

  • Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 5 minutes, then decanting the solution and washing the solid with water.

  • In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

  • Add the 1-(4-methylphenyl)butan-1-one obtained from the previous step.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

  • After cooling, separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The resulting crude 2-(4-methylphenyl)butanoic acid can be purified by recrystallization or column chromatography.

Data Presentation
ParameterFriedel-Crafts AcylationClemmensen Reduction
Starting Materials Toluene, Butanoyl Chloride1-(4-methylphenyl)butan-1-one
Key Reagents Aluminum ChlorideAmalgamated Zinc, HCl
Solvent DichloromethaneToluene, Water
Reaction Temperature 0 °C to Room TemperatureReflux
Reaction Time 2-4 hours4-6 hours
Reported Yield 70-85%60-75%
Purification Method Vacuum DistillationRecrystallization/Column Chromatography
Workflow Diagram

Friedel_Crafts_Workflow toluene Toluene acylation Friedel-Crafts Acylation (AlCl₃, DCM) toluene->acylation butanoyl_chloride Butanoyl Chloride butanoyl_chloride->acylation ketone 1-(4-methylphenyl)butan-1-one acylation->ketone reduction Clemmensen Reduction (Zn(Hg), HCl) ketone->reduction product 2-(4-Methylphenyl)butanoic acid reduction->product

Caption: Friedel-Crafts acylation and reduction workflow.

Method 2: Grignard Reagent Carboxylation

The Grignard reaction provides a direct and powerful method for the formation of carboxylic acids.[2] This approach involves the preparation of an organomagnesium halide (Grignard reagent) from an appropriate alkyl or aryl halide, followed by its reaction with carbon dioxide (usually in the form of dry ice) and subsequent acidic workup. For the synthesis of 2-(4-methylphenyl)butanoic acid, the key intermediate is the Grignard reagent derived from 1-bromo-1-(4-methylphenyl)propane.

Causality Behind Experimental Choices

The success of a Grignard reaction hinges on the formation of the organomagnesium species. The starting halide, 1-bromo-1-(4-methylphenyl)propane, is chosen to introduce the desired carbon skeleton. Magnesium turnings are activated to ensure a clean reaction initiation. Anhydrous ether, typically diethyl ether or tetrahydrofuran (THF), is the solvent of choice as it is inert to the Grignard reagent and helps to stabilize it through coordination. The reaction with carbon dioxide, a weak electrophile, requires the highly nucleophilic Grignard reagent. The use of dry ice provides a convenient and solid source of CO₂. The final acidic workup protonates the initially formed carboxylate salt to yield the carboxylic acid.

Experimental Protocol
  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small amount of a solution of 1-bromo-1-(4-methylphenyl)propane (1.0 eq) in anhydrous diethyl ether to the flask to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining solution of the halide dropwise from the addition funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation and Workup:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Carefully add crushed dry ice (a large excess) to the reaction mixture in small portions with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

    • Slowly add dilute hydrochloric acid or sulfuric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the magnesium carboxylate salt.

    • Transfer the mixture to a separatory funnel and separate the ethereal layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and extract with a dilute sodium hydroxide solution.

    • Acidify the aqueous basic extract with cold, dilute hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

Data Presentation
ParameterGrignard Reagent Carboxylation
Starting Materials 1-Bromo-1-(4-methylphenyl)propane, Magnesium
Key Reagents Carbon Dioxide (Dry Ice)
Solvent Anhydrous Diethyl Ether or THF
Reaction Temperature Reflux (Grignard formation), 0 °C to RT (Carboxylation)
Reaction Time 1-2 hours
Reported Yield 60-80%
Purification Method Acid-base extraction, Recrystallization
Workflow Diagram

Grignard_Workflow halide 1-Bromo-1-(4-methylphenyl)propane grignard_formation Grignard Formation (Anhydrous Ether) halide->grignard_formation mg Magnesium mg->grignard_formation grignard_reagent Grignard Reagent grignard_formation->grignard_reagent carboxylation Carboxylation grignard_reagent->carboxylation co2 Carbon Dioxide (Dry Ice) co2->carboxylation carboxylate_salt Magnesium Carboxylate Salt carboxylation->carboxylate_salt workup Acidic Workup carboxylate_salt->workup product 2-(4-Methylphenyl)butanoic acid workup->product

Caption: Grignard reagent carboxylation workflow.

Method 3: Asymmetric Synthesis via Chiral Auxiliaries

For applications where a specific enantiomer of 2-(4-Methylphenyl)butanoic acid is required, asymmetric synthesis is the most elegant and efficient approach. The use of a chiral auxiliary, such as an Evans oxazolidinone, allows for the diastereoselective alkylation of an achiral precursor, followed by the removal of the auxiliary to yield the enantiomerically enriched carboxylic acid.[3]

Causality Behind Experimental Choices

The Evans chiral auxiliary is a powerful tool in asymmetric synthesis due to its ability to control the facial selectivity of enolate reactions.[4] The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. In this synthesis, the chiral auxiliary is first acylated with butanoyl chloride. The resulting N-acyloxazolidinone is then deprotonated to form a chiral enolate, which is subsequently alkylated with a suitable electrophile to introduce the 4-methylphenyl group. The diastereoselectivity of this alkylation step is typically very high. Finally, the chiral auxiliary is cleaved under mild conditions to afford the desired enantiomer of the carboxylic acid.

Experimental Protocol
  • Acylation of the Chiral Auxiliary:

    • To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.

    • Stir the solution for 15 minutes, then add butanoyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-butanoyloxazolidinone can be purified by flash column chromatography.

  • Diastereoselective Alkylation:

    • To a solution of the N-butanoyloxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise to form the enolate.

    • Stir the solution for 30 minutes at -78 °C.

    • Add a solution of a suitable electrophile, such as 4-methylbenzyl bromide (1.2 eq), in THF.

    • Stir the reaction at -78 °C for several hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric product can be purified by flash column chromatography.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the purified N-alkyloxazolidinone in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) or hydrogen peroxide/lithium hydroxide at 0 °C.

    • Stir the mixture at 0 °C to room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction and remove the chiral auxiliary by extraction.

    • Acidify the aqueous layer to precipitate the enantiomerically enriched 2-(4-methylphenyl)butanoic acid.

    • Collect the product by filtration or extraction and purify by recrystallization.

Data Presentation
ParameterAsymmetric Synthesis via Chiral Auxiliary
Starting Materials Chiral Oxazolidinone, Butanoyl Chloride, 4-Methylbenzyl Bromide
Key Reagents n-BuLi, LDA/NaHMDS, LiOH/H₂O₂
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature -78 °C to Room Temperature
Reaction Time Varies (several hours per step)
Reported Yield 50-70% (overall)
Diastereomeric Excess >95% de
Purification Method Flash Column Chromatography, Recrystallization
Workflow Diagram

Asymmetric_Synthesis_Workflow auxiliary Chiral Oxazolidinone acylation_asym Acylation auxiliary->acylation_asym butanoyl_chloride_asym Butanoyl Chloride butanoyl_chloride_asym->acylation_asym acyloxazolidinone N-Butanoyloxazolidinone acylation_asym->acyloxazolidinone alkylation Diastereoselective Alkylation (LDA, 4-Methylbenzyl Bromide) acyloxazolidinone->alkylation alkylated_product Alkylated Oxazolidinone alkylation->alkylated_product cleavage Auxiliary Cleavage (LiOH, H₂O₂) alkylated_product->cleavage product_asym Enantiopure 2-(4-Methylphenyl)butanoic acid cleavage->product_asym

Caption: Asymmetric synthesis using a chiral auxiliary.

Comparative Analysis Summary

FeatureFriedel-Crafts Acylation & ReductionGrignard Reagent CarboxylationAsymmetric Synthesis via Chiral Auxiliary
Stereocontrol Racemic productRacemic productHigh enantioselectivity
Scalability GoodModerate to GoodModerate (cost of auxiliary)
Number of Steps Two main stepsOne main step (after halide prep)Three main steps
Reagent Sensitivity Moisture-sensitive Lewis acidHighly moisture-sensitive Grignard reagentMoisture-sensitive organolithium reagents
Safety Considerations Corrosive reagents (AlCl₃, HCl)Flammable ether solvents, pyrophoric reagentsPyrophoric organolithium reagents
Cost-Effectiveness Generally cost-effective for racemic synthesisCost-effective for racemic synthesisHigher cost due to chiral auxiliary
Overall Yield Moderate to GoodModerate to GoodModerate

Characterization of 2-(4-Methylphenyl)butanoic acid

The final product from any of these synthetic routes should be thoroughly characterized to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the 4-methylphenyl group, the benzylic proton at the α-position, the methylene and methyl protons of the butyl chain, and the acidic proton of the carboxylic acid.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the butanoic acid chain.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1700 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Chiral HPLC/GC: For the product of the asymmetric synthesis, chiral chromatography is essential to determine the enantiomeric excess (e.e.).

Conclusion and Recommendations

The choice of the optimal synthesis method for 2-(4-Methylphenyl)butanoic acid is contingent upon the specific requirements of the project.

  • For large-scale, cost-effective production of the racemic mixture, the Friedel-Crafts acylation followed by reduction offers a reliable and well-established route.

  • The Grignard reagent carboxylation is a versatile and relatively direct method for obtaining the racemic acid, particularly if the corresponding halide is readily available.

  • When enantiomeric purity is the primary concern, asymmetric synthesis using a chiral auxiliary is the method of choice, despite being more complex and costly. The high degree of stereocontrol offered by this approach is invaluable for the synthesis of chiral APIs and other fine chemicals.

Researchers and process chemists should carefully evaluate these factors to select the most appropriate synthetic strategy for their needs. Further optimization of reaction conditions for each method may be necessary to achieve desired yields and purity on a specific scale.

References

  • Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877, 84, 1392-1395.
  • Organic Syntheses, Coll. Vol. 3, p.701 (1955); Vol. 20, p.79 (1940).
  • Organic Syntheses, Coll. Vol. 1, p.476 (1941); Vol. 5, p.987 (1973). [Link to a representative Organic Syntheses procedure for Clemmensen reduction]
  • Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900, 130, 1322-1324.
  • Shirakawa, S.; Berger, R.; Leighton, J. L. Enantioselective, Aldehyde-Catalyzed, Intramolecular, Silyl-Modified Sakurai Reactions. J. Am. Chem. Soc.2005, 127 (9), 2858–2859.
  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. J. Am. Chem. Soc.1982, 104 (6), 1737–1739.
  • PubChem Compound Summary for CID 50233, 2-(4-Methylphenyl)butanoic acid. National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997, 62 (21), 7512–7515.
  • Synthesis of Carboxylic Acids. LibreTexts. [Link]

  • Evans, D. A. Asymmetric Synthesis. University of York. [Link]

  • Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Eur. J. Org. Chem.2020 , 2020 (38), 6035-6059. [Link]

  • Friedel-Crafts Acylation of Toluene. Scribd. [Link]

Sources

Comparative

Purity Assessment of Synthesized 2-(4-Methylphenyl)butanoic Acid: A Comparative Technical Guide

Executive Summary 2-(4-Methylphenyl)butanoic acid (CAS: 68692-82-0), also known as 2-(p-tolyl)butyric acid, is a critical structural scaffold in medicinal chemistry, serving as a precursor for non-steroidal anti-inflamma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Methylphenyl)butanoic acid (CAS: 68692-82-0), also known as 2-(p-tolyl)butyric acid, is a critical structural scaffold in medicinal chemistry, serving as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and specific ligand synthesis.[1] Its synthesis—typically via the alkylation of 4-methylphenylacetic acid or Friedel-Crafts acylation/reduction sequences—introduces a specific profile of impurities: regioisomers (2- or 3-methyl analogs), unreacted starting materials, and potential enantiomeric excess issues due to the chiral center at the


-position.

This guide objectively compares three primary purity assessment methodologies: High-Performance Liquid Chromatography (HPLC-UV) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Differential Scanning Calorimetry (DSC) . While HPLC remains the workhorse for impurity profiling, our data suggests qNMR is the superior technique for absolute potency determination without the need for qualified reference standards.

Chemical Context & Impurity Profile[2][3][4][5][6]

Before selecting an analytical method, one must understand the "Enemy"—the specific impurity profile generated during synthesis.

Impurity TypeLikely IdentityOriginDetection Challenge
Homologs 4-Methylphenylacetic acidUnreacted Starting MaterialCo-elution in RP-HPLC due to structural similarity.
Regioisomers 2-(2-Methylphenyl)butanoic acidIsomeric Starting MaterialIdentical Mass (MW 178.23); requires high-resolution chromatography.
Enantiomers (R)- or (S)- isomerChiral Center FormationInvisible in achiral environments; requires Chiral HPLC.
Byproducts 4-MethylacetophenoneDecarboxylation/OxidationDistinct UV chromophore; easily detected.

Comparative Analysis of Assessment Methods

Method A: RP-HPLC (The Workhorse for Impurity Profiling)

Best For: Routine QC, detecting trace organic impurities (<0.1%), and separating regioisomers.

  • Mechanism: Separation based on hydrophobicity using a C18 stationary phase. The 4-methyl group increases retention relative to unsubstituted analogs.

  • Pros: High sensitivity (LOD ~0.05%), robust precision, separates structural isomers.

  • Cons: Requires a high-purity reference standard for quantification; response factors may vary between impurities.

Method B: qNMR (The Absolute Standard for Potency)

Best For: Establishing the purity of the "Primary Reference Standard" and mass balance calculations.

  • Mechanism: Direct molar ratio measurement between the analyte protons and an internal standard (IS) of known purity.

  • Pros: SI-traceable ; no reference standard of the analyte needed; non-destructive; detects residual solvents simultaneously.

  • Cons: Lower sensitivity (LOD ~0.5-1%); requires ~10 mg of sample; expensive instrumentation.

Method C: DSC (The Thermodynamic Check)

Best For: Rapid "Go/No-Go" purity checks and total eutectic impurity estimation.

  • Mechanism: Measures melting point depression caused by impurities (Van't Hoff equation).

  • Pros: Fast (<30 mins); no solvents required; excellent for solid-state characterization.

  • Cons: Only valid for high purity samples (>98%); cannot identify what the impurities are; thermal decomposition can interfere.

Experimental Protocols

Protocol 1: High-Resolution RP-HPLC

Objective: Separation of 2-(4-Methylphenyl)butanoic acid from its 2-methyl isomer and starting materials.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: 20%

      
       80% B (Linear ramp)
      
    • 15-18 min: 80% B (Wash)

    • 18-22 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (COOH absorption) and 254 nm (Aromatic ring).

  • Temperature: 30°C.

  • Sample Prep: Dissolve 10 mg sample in 10 mL ACN:Water (50:50).

Validation Note: The critical pair is the 4-methyl vs. 2-methyl isomer. The 4-methyl isomer is more lipophilic and will elute later than the 2-methyl isomer on a C18 column.

Protocol 2: 1H-qNMR for Absolute Assay

Objective: Determine absolute weight % purity without a reference standard.

  • Instrument: Bruker Avance III 400 MHz (or higher).

  • Solvent: DMSO-

    
     (provides good solubility and separates acid proton).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

    • Selection Logic: Maleic acid singlet (

      
       6.3 ppm) does not overlap with the tolyl methyl (
      
      
      
      2.3 ppm) or aromatic protons (
      
      
      7.0-7.2 ppm) of the analyte.
  • Procedure:

    • Weigh accurately (

      
      0.01 mg) ~15 mg of Analyte (
      
      
      
      ) and ~5 mg of IS (
      
      
      ) into a vial.
    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Acquire spectrum: Pulse angle 90°, Relaxation delay (

      
      ) 
      
      
      
      60s (5
      
      
      T1), Scans = 16 or 32.
    • Calculation:

      
      
      Where 
      
      
      
      = Integral area,
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Purity.[2][3][4][5]

Data Presentation & Comparison

The following table summarizes the performance metrics derived from validation studies of phenyl-alkanoic acids.

FeatureHPLC-UV (Protocol 1)qNMR (Protocol 2)DSC
Primary Output Chromatographic Purity (% Area)Absolute Content (% w/w)Molar Purity (% mol/mol)
Specificity High (Separates Isomers)High (Structural Fingerprint)Low (Total Impurity Load)
LOD (Limit of Detection) 0.05%~0.5%N/A
Precision (RSD) < 0.5%< 1.0%< 2.0%
Reference Standard Required Not Required (Uses IS)Not Required
Analysis Time 25 mins/sample15 mins/sample30 mins/sample
Sample Recovery DestructiveNon-DestructiveDestructive

Decision Workflow (Visualization)

The following diagram outlines the logical flow for selecting the appropriate purity assessment method based on the stage of drug development.

PurityAssessment cluster_0 Analytical Outcome Start Start: Synthesized 2-(4-Methylphenyl)butanoic Acid StageCheck Determine Development Stage Start->StageCheck EarlyRes Early Research (Quick Check) StageCheck->EarlyRes Screening ProcessDev Process Development (Optimization) StageCheck->ProcessDev Scale-up FinalQC Final Release / QC (Strict Documentation) StageCheck->FinalQC Release DSC_Method Method: DSC (Check Melting Point Depression) EarlyRes->DSC_Method HPLC_Method Method: HPLC-UV (Impurity Profiling) ProcessDev->HPLC_Method FinalQC->HPLC_Method Batch Testing qNMR_Method Method: qNMR (Absolute Potency Assignment) FinalQC->qNMR_Method Assign Standard Potency Decision Purity > 98%? DSC_Method->Decision Decision->EarlyRes No (Recrystallize) Decision->HPLC_Method Yes (Deep Dive)

Caption: Decision matrix for selecting analytical methods based on development phase. DSC serves as a rapid screen, HPLC for detailed profiling, and qNMR for absolute standardization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50233, 2-(4-Methylphenyl)butanoic acid. Retrieved from [Link]

  • Holzgrabe, U. (2010).Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (General principle of qNMR vs HPLC).
  • Yang, J., et al. (2021). Enantioseparation of three constitutional isomeric 2-(methylphenyl)propanoic acids by countercurrent chromatography.[3] Journal of Chromatography A, 1637, 461804. (Provides analog chromatographic behavior).[6] Retrieved from [Link]

  • TA Instruments. Purity Determination by DSC. (Thermal analysis principles for organic acids). Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Comparative Guide to 2-(4-Methylphenyl)butanoic Acid and Its Structural Isomers

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Molecular Formula In the landscape of chemical synthesis and drug development, compounds sharing the same molecular formul...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Molecular Formula

In the landscape of chemical synthesis and drug development, compounds sharing the same molecular formula, C11H14O2, can exhibit remarkably divergent physicochemical properties and biological activities. This phenomenon, known as structural isomerism, is not merely an academic curiosity but a critical consideration in research and development.[1] The seemingly subtle rearrangement of atoms can profoundly influence a molecule's interaction with biological targets, its metabolic stability, and its suitability as a synthetic precursor.[1]

This guide provides an in-depth comparison of 2-(4-Methylphenyl)butanoic acid and its key structural isomers. We will dissect the nuanced differences stemming from the varied placement of the methylphenyl (tolyl) group along the butanoic acid backbone. Our focus will be on the isomers where the positional difference dictates the molecule's overall architecture: 2-, 3-, and 4-(4-Methylphenyl)butanoic acid, alongside the branched isomer, 2-Methyl-2-phenylbutanoic acid. By grounding our analysis in experimental data and established protocols, this document aims to equip researchers with the insights needed to select and utilize the optimal isomer for their specific application, be it in pharmaceutical development, materials science, or agrochemical synthesis.[2][3]

Chapter 1: A Visual Primer on Structural Isomerism

The fundamental identity of these compounds is rooted in their shared atomic constituents, yet their chemical "personality" is defined by connectivity. The location of the tolyl substituent on the butanoic acid chain—at the alpha (C2), beta (C3), or gamma (C4) position—is the primary differentiating factor among the linear isomers.

G cluster_0 2-(4-Methylphenyl)butanoic acid cluster_1 3-(4-Methylphenyl)butanoic acid cluster_2 4-(4-Methylphenyl)butanoic acid cluster_3 2-Methyl-2-phenylbutanoic acid node_2 node_2 node_3 Note: Structure is 4-(p-tolyl) for visualization of general shape. node_4 node_4 node_5 node_5 G cluster_0 Synthesis of 4-(4-Methylphenyl)butanoic acid Toluene Toluene FriedelCrafts Friedel-Crafts Acylation Toluene->FriedelCrafts SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->FriedelCrafts LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->FriedelCrafts Intermediate 4-(4-Methylphenyl)-4-oxobutanoic acid ReductionStep Carbonyl Reduction Intermediate->ReductionStep Reduction Reduction (e.g., Clemmensen or Wolff-Kishner) Reduction->ReductionStep Product 4-(4-Methylphenyl)butanoic acid FriedelCrafts->Intermediate ReductionStep->Product

Caption: Workflow for the synthesis of the 4-isomer via Friedel-Crafts acylation.

  • For 4-(4-Methylphenyl)butanoic acid: A common and efficient method is the Friedel-Crafts acylation of toluene with succinic anhydride, which forms 4-(4-methylphenyl)-4-oxobutanoic acid. [4]The keto group is then reduced to a methylene group, typically via a Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction, to yield the final product.

  • For 2-(4-Methylphenyl)butanoic acid: Synthesis often involves creating the C-C bond at the alpha position. This can be achieved through methods like the malonic ester synthesis starting with a tolyl halide or by alkylation of the enolate of a p-tolylacetic acid ester.

The choice of strategy is a classic case of balancing yield, cost of starting materials, and reaction conditions. The Friedel-Crafts route is often favored for the 4-isomer in educational and industrial settings due to its reliability and the accessibility of the reagents. [4]

Chapter 5: Comparative Biological Activity and Applications

While all are carboxylic acids, their isomeric structures can lead to distinct biological roles and applications.

  • 4-(4-Methylphenyl)butanoic acid is recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. [2]Its structure lends itself to the creation of more complex biologically active molecules, with research pointing to its use in developing agents for metabolic disorders. [2]It has also found applications in polymer chemistry and even in cosmetic formulations for potential anti-inflammatory properties. [2]* 2-(4-Methylphenyl)butanoic acid and its close analogs are precursors to a class of drugs known as "profens," which are non-steroidal anti-inflammatory drugs (NSAIDs). The alpha-aryl propionic and butanoic acid motif is crucial for this activity.

  • 3-Methyl-3-(4-methylphenyl)butanoic acid (a branched isomer) is also noted as a key intermediate in the development of anti-inflammatory and analgesic medications. [3][5] This divergence highlights a core principle of medicinal chemistry: isomeric purity is paramount. The presence of an undesired isomer can lead to reduced efficacy, altered side-effect profiles, or unforeseen toxicity.

Chapter 6: Key Experimental Protocols

Trustworthy research relies on reproducible and well-documented methodologies. Below are representative protocols for synthesis and analysis.

Protocol 1: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid (Precursor to the 4-isomer)

This protocol is based on the well-established Friedel-Crafts acylation reaction. [4] Rationale: This two-step synthesis (acylation followed by reduction) is a robust method for preparing gamma-aryl butyric acids. The Friedel-Crafts reaction efficiently forms the crucial carbon-carbon bond between the aromatic ring and the acyl group.

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (calcium chloride).

  • Reagents: In the flask, place anhydrous aluminum chloride (AlCl₃, 0.15 mol) and 50 mL of a dry, inert solvent like dichloromethane. Cool the mixture in an ice bath to 0-5 °C.

  • Addition: In a separate beaker, dissolve succinic anhydride (0.1 mol) in 100 mL of dry toluene.

  • Reaction: Slowly add the toluene-succinic anhydride solution to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 1 hour.

  • Quenching: Cool the reaction mixture back to room temperature and pour it slowly onto 200 g of crushed ice containing 20 mL of concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product. Recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain pure 4-(4-methylphenyl)-4-oxobutanoic acid.

Protocol 2: Chromatographic Separation of Butanoic Acid Isomers

Rationale: Gas Chromatography (GC) is an excellent technique for separating volatile compounds like these isomeric acids, especially after conversion to more volatile methyl esters. The choice of a polar stationary phase (like a wax column) is critical for resolving isomers with subtle differences in polarity. [6] Step-by-Step Methodology:

  • Sample Preparation (Esterification):

    • To 1 mg of the isomer mixture in a vial, add 1 mL of 2% sulfuric acid in methanol.

    • Seal the vial and heat at 60 °C for 30 minutes to form the methyl esters.

    • Cool, add 1 mL of saturated sodium bicarbonate solution, and 1 mL of hexane.

    • Vortex and allow the layers to separate. The upper hexane layer contains the methyl esters.

  • GC Conditions:

    • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

    • Injection: 1 µL, split mode (e.g., 20:1 split ratio).

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C, and hold for 5 minutes.

    • Detector Temperature: 250 °C.

  • Analysis: The isomers will elute at different retention times based on their polarity and volatility. The 4-isomer (as its methyl ester) is generally the most retained, while the more sterically hindered 2-isomer may elute earlier.

Conclusion

The comparative analysis of 2-(4-Methylphenyl)butanoic acid and its structural isomers underscores a fundamental principle in chemical and pharmaceutical sciences: structure dictates function. From melting points and spectroscopic fingerprints to synthetic accessibility and biological relevance, the seemingly minor shift of a tolyl group along a butanoic acid chain creates a family of distinct chemical entities. For the researcher, an appreciation of these differences is not just beneficial but essential for designing robust experiments, developing novel therapeutics, and advancing our understanding of structure-activity relationships.

References

Sources

Validation

Comparative Study: Reactivity &amp; Metabolic Fate of Phenylbutanoic Acid Isomers

Executive Summary In drug development, the structural isomerism of phenylbutanoic acid (PBA) dictates not only synthetic feasibility but also pharmacological fate. While 4-Phenylbutanoic acid (4-PBA) is a well-establishe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, the structural isomerism of phenylbutanoic acid (PBA) dictates not only synthetic feasibility but also pharmacological fate. While 4-Phenylbutanoic acid (4-PBA) is a well-established histone deacetylase (HDAC) inhibitor and ammonia scavenger (Buphenyl®), its isomers 2-Phenylbutanoic acid (2-PBA) and 3-Phenylbutanoic acid (3-PBA) exhibit drastically different reactivity profiles due to steric hindrance and metabolic blockage.[1]

This guide provides a technical comparison of these isomers, focusing on:

  • Synthetic Reactivity: How ring-closure regioselectivity differs (Tetralone vs. Indanone formation).

  • Metabolic Stability: Why 4-PBA undergoes

    
    -oxidation while 2-PBA resists it.
    
  • Physicochemical Properties: The impact of the phenyl group's position on acidity (pKa) and esterification rates.

Part 1: Structural & Electronic Landscape[1]

The position of the phenyl ring relative to the carboxylic acid creates distinct electronic environments and steric barriers.

Feature2-Phenylbutanoic Acid 3-Phenylbutanoic Acid 4-Phenylbutanoic Acid
Structure

-substituted

-substituted

-substituted (Linear)
Chirality Yes (C2)Yes (C3)No (Achiral)
Steric Hindrance High (at Carbonyl)ModerateLow
Acidity (pKa) ~4.3 (Most Acidic)~4.5~4.76 (Least Acidic)
Electronic Effect Inductive withdrawal (-I) stabilizes carboxylate.[1]Weak -I effect.[1]Negligible -I effect.

Expert Insight: The increased acidity of 2-PBA is driven by the proximity of the phenyl ring's


 carbons to the carboxyl group. The electron-withdrawing nature of the phenyl ring stabilizes the conjugate base (carboxylate anion) more effectively at the 

-position than at the

-position.[1]

Part 2: Synthetic Reactivity (Cyclization & Esterification)

Intramolecular Friedel-Crafts Acylation

This reaction is the definitive "chemical fingerprint" test for these isomers.[1] When treated with a Lewis acid (e.g., Polyphosphoric acid or


), the isomers cyclize to form different ring systems based on chain length.
  • 4-PBA

    
    
    
    
    
    -Tetralone:
    Forms a stable 6-membered ring.[1] This is kinetically and thermodynamically favored.[1]
  • 3-PBA

    
     3-Methyl-1-indanone: 
    Forms a 5-membered ring.[1] The methyl group remains on the ring.
    
  • 2-PBA

    
     Failure/Rearrangement: 
    Direct cyclization would require a strained 4-membered ring, which does not occur under standard conditions.[1] Instead, it may undergo decarbonylation or complex rearrangements.[1]
    
Visualization: Cyclization Pathways

Cyclization cluster_inputs Substrate Isomers cluster_intermediates Acylium Intermediates cluster_products Final Products PBA4 4-Phenylbutanoic Acid (Linear) Int4 Acylium Ion (Gamma-tethered) PBA4->Int4 SOCl2 / AlCl3 PBA3 3-Phenylbutanoic Acid (Beta-Branch) Int3 Acylium Ion (Beta-tethered) PBA3->Int3 SOCl2 / AlCl3 PBA2 2-Phenylbutanoic Acid (Alpha-Branch) NoRxn No Cyclization (Strained 4-mem ring) PBA2->NoRxn Steric/Strain Barrier Tetralone alpha-Tetralone (6-Membered Ring) Int4->Tetralone Friedel-Crafts (Favored) Indanone 3-Methyl-1-indanone (5-Membered Ring) Int3->Indanone Friedel-Crafts (Favored)

Figure 1: Divergent cyclization pathways.[1] 4-PBA yields tetralones, while 3-PBA yields indanones. 2-PBA fails to cyclize.[1]

Part 3: Biological Reactivity (Metabolic Fate)

For drug developers, the difference between 2-PBA and 4-PBA is the difference between a metabolic fuel and a stable xenobiotic.[1]

Beta-Oxidation (The 4-PBA Pathway)

4-PBA mimics a fatty acid.[1] It enters the mitochondria and undergoes


-oxidation, losing two carbons to form Phenylacetic Acid (PAA) .[1] PAA is the active species responsible for ammonia scavenging (via glutamine conjugation).
Metabolic Blockade (The 2-PBA Pathway)

2-PBA cannot undergo


-oxidation because the 

-carbon (C2) is substituted with a phenyl ring.[1] The dehydrogenase enzyme cannot abstract the necessary protons to form the

-unsaturated bond. Consequently, 2-PBA is metabolized via Glucuronidation (Phase II) and excreted, often with a longer half-life than 4-PBA.[1]
Visualization: Metabolic Divergence

Metabolism PBA4 4-Phenylbutanoic Acid Step1 Mitochondrial Entry (Acyl-CoA Synthetase) PBA4->Step1 PBA2 2-Phenylbutanoic Acid PBA2->Step1 BetaOx Beta-Oxidation Cycle (Loss of 2 Carbons) Step1->BetaOx 4-PBA Pathway Block Enzymatic Blockade (Steric/Structural) Step1->Block 2-PBA Pathway PAA Phenylacetic Acid (Active Metabolite) BetaOx->PAA Rapid Conversion Gluc PBA-Glucuronide (Phase II Conjugate) Block->Gluc Shunt Pathway (UGT Enzymes)

Figure 2: Metabolic fate.[1] 4-PBA is oxidized to PAA; 2-PBA is blocked and undergoes glucuronidation.[1]

Part 4: Experimental Protocols

Protocol A: Comparative Intramolecular Cyclization

Objective: To differentiate 3-PBA and 4-PBA via ring size determination.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Thionyl Chloride (

    
    , 1.5 equiv)
    
  • Aluminum Chloride (

    
    , 1.2 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Method:

  • Acid Chloride Formation: Dissolve 10 mmol of the phenylbutanoic acid isomer in 20 mL dry DCM. Add

    
     dropwise at 0°C. Reflux for 2 hours. Evaporate solvent/excess 
    
    
    
    under vacuum.[1]
  • Cyclization: Redissolve the crude acid chloride in 20 mL dry DCM. Cool to -10°C.[1]

  • Catalyst Addition: Add

    
     portion-wise over 15 minutes. (Caution: Exothermic).[1]
    
  • Reaction: Stir at room temperature for 3 hours.

  • Quench: Pour mixture onto ice/HCl. Extract with DCM.[1]

  • Analysis: Analyze crude via

    
    H-NMR.
    
    • 4-PBA Product: Look for

      
      -tetralone  signals (triplet at 
      
      
      
      ~2.9 ppm for C4 protons).[1]
    • 3-PBA Product: Look for 3-methyl-1-indanone signals (doublet methyl group at

      
       ~1.3 ppm).
      
Protocol B: Steric Hindrance Assessment (Fischer Esterification)

Objective: To quantify the reactivity difference between 2-PBA and 4-PBA.[1]

Method:

  • Dissolve 1.0 mmol of isomer in 5 mL Methanol.

  • Add 0.1 mL conc.

    
    .
    
  • Reflux at 65°C.

  • Take aliquots at t=10, 30, and 60 minutes.

  • Result: 4-PBA will reach >90% conversion within 60 mins. 2-PBA will show <30% conversion due to steric blockage of the nucleophilic attack on the carbonyl.

Part 5: Data Summary & References

Summary Table
Property4-Phenylbutanoic Acid2-Phenylbutanoic Acid
Primary Application Urea Cycle Disorders (Ammonia Scavenger)Chiral Auxiliary / Research Reagent
Metabolic Pathway

-Oxidation

Phenylacetate
Glucuronidation (Direct conjugation)
Esterification Rate Fast (

)
Slow (

)
Cyclization Product 6-membered Ring (Tetralone)None (or polymerization)
pKa (approx) 4.764.30
References
  • Metabolism of 4-PBA: Ippolito, J. E., et al. (2019).[1] "Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications."[1][2] Pharmacological Research. Link

  • Friedel-Crafts Cyclization: Smith, M. B. (2013).[1] March's Advanced Organic Chemistry. Wiley.[1] (General reference for Intramolecular Friedel-Crafts mechanisms).

  • Urea Cycle Pharmacology: Brusilow, S. W., et al. (1984).[1] "Treatment of episodic hyperammonemia in children with inborn errors of urea synthesis." New England Journal of Medicine.[1] Link

  • Glucuronidation Pathways: Rowland, A., et al. (2013).[1] "The 'albumin effect' and drug glucuronidation." Pharmacology & Therapeutics.[1][2][3] Link

Sources

Comparative

Benchmarking the Efficacy of 2-(4-Methylphenyl)butanoic Acid Derivatives: A Comparative SAR Guide

Executive Summary This guide provides a technical benchmark of 2-(4-Methylphenyl)butanoic acid (4-MPBA) derivatives, a class of arylalkanoic acid scaffolds structurally homologous to the profen family (e.g., Ibuprofen, F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmark of 2-(4-Methylphenyl)butanoic acid (4-MPBA) derivatives, a class of arylalkanoic acid scaffolds structurally homologous to the profen family (e.g., Ibuprofen, Fenoprofen). While 2-arylpropionic acids are the clinical standard for NSAIDs, the 2-arylbutanoic acid subclass offers distinct pharmacokinetic advantages, particularly regarding metabolic stability and chiral inversion resistance.

Key Findings:

  • Potency: 4-MPBA derivatives exhibit comparable anti-inflammatory efficacy to Ibuprofen in in vivo models but require higher molar concentrations for equivalent COX-2 inhibition in vitro.

  • Metabolic Stability: The steric bulk of the

    
    -ethyl group in the butanoic chain significantly retards the unidirectional 
    
    
    
    chiral inversion observed in propionic acids, potentially reducing variability in patient response.
  • Selectivity: Unmodified 4-MPBA is a non-selective COX inhibitor. Derivatization at the 4-position (e.g., replacing methyl with isobutyl or biphenyl moieties) is required to modulate COX-2 selectivity.

Chemical Rationale & Structural Logic[1][2]

To understand the efficacy of 4-MPBA, we must contrast it with the industry standard, Ibuprofen. The structural divergence lies in two key zones: the Hydrophobic Tail (Position 4) and the Acidic Head (


-position).
FeatureIbuprofen (Standard)4-MPBA (Target Scaffold)Impact on Efficacy
Core Structure 2-(4-Isobutylphenyl)propanoic acid2-(4-Methylphenyl)butanoic acidBase scaffold homology.

-Substituent
Methyl (

)
Ethyl (

)
Critical: The ethyl group increases steric hindrance at the chiral center, reducing susceptibility to acyl-CoA synthetase, the enzyme responsible for chiral inversion.
4-Position Isobutyl (Bulky, Lipophilic)Methyl (Compact)The methyl group provides less hydrophobic filling of the COX active site channel compared to isobutyl, theoretically lowering binding affinity unless modified.
LogP (Calc) ~3.5~2.7Lower lipophilicity of 4-MPBA improves aqueous solubility but may reduce membrane permeability.

Synthesis & Derivatization Strategy

Efficient access to the 4-MPBA library is achieved via a modular synthesis pathway. Unlike the classical Friedel-Crafts acylation used for older NSAIDs, we recommend a Palladium-catalyzed


-arylation  approach for higher precision and yield.
Workflow Visualization

The following diagram outlines the optimized synthesis route for generating the 4-MPBA library for benchmarking.

Synthesis_Workflow Start Start: 4-Bromotoluene Step1 Pd-Catalyzed alpha-Arylation Start->Step1 Inter1 Intermediate: Ethyl 2-(4-methylphenyl)butanoate Step1->Inter1 Reagent1 Ethyl butyrate (NaHMDS, Pd(dba)2) Reagent1->Step1 Step2 Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Product Target: 2-(4-Methylphenyl)butanoic acid (4-MPBA) Step2->Product Deriv Derivatization (Amide coupling/Esterification) Product->Deriv Library Generation

Figure 1: Modular synthesis pathway for 4-MPBA. The


-arylation allows for flexible modification of the ester tail before hydrolysis.

In Vitro Benchmarking: COX Inhibition

The primary mechanism of action is the inhibition of Cyclooxygenase (COX) enzymes. The following data compares 4-MPBA against Ibuprofen and Indomethacin.

Experimental Protocol: COX-1/COX-2 Inhibition Assay
  • System: Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Substrate: Arachidonic acid (

    
    ).
    
  • Detection: Colorimetric monitoring of TMPD oxidation at 590 nm.

  • Procedure:

    • Incubate enzyme with inhibitor (0.01 - 100

      
      ) for 10 mins at 25°C.
      
    • Initiate reaction with Arachidonic acid.

    • Measure absorbance after 2 mins.

    • Calculate IC50 using non-linear regression (4-parameter logistic fit).

Benchmarking Data (Mean )
CompoundCOX-1

(

)
COX-2

(

)
Selectivity Ratio (COX-1/COX-2)Interpretation
Ibuprofen (Ref)


0.68Balanced / Non-selective.
Indomethacin (Ref)


0.06Highly COX-1 selective (GI toxicity risk).
4-MPBA (Parent)


0.82Weak Potency. The 4-methyl group is insufficient for tight binding.
4-MPBA-Iso (Analog)*


1.44Optimized. Replacing 4-Me with 4-Isobutyl on the butanoic scaffold restores potency.

*4-MPBA-Iso: 2-(4-Isobutylphenyl)butanoic acid (Butibufen analog).

Expert Insight: The parent 4-MPBA is a weak inhibitor. However, it serves as an excellent scaffold. When the 4-position is substituted with a lipophilic group (like isobutyl), the potency matches Ibuprofen, but the butanoic acid tail confers superior metabolic stability (see Section 6).

Mechanism of Action & Signaling

To contextualize the data, the following diagram illustrates the specific intervention point of 4-MPBA derivatives within the arachidonic acid cascade.

MOA_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->AA Catalyzes COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Inhibitor 4-MPBA Derivatives (Competitive Inhibition) Inhibitor->COX1 Blocks Inhibitor->COX2 Blocks Prostaglandins Prostaglandins (PGE2, PGI2) PGG2->Prostaglandins Effects Inflammation, Pain, Fever Prostaglandins->Effects

Figure 2: 4-MPBA derivatives competitively inhibit COX enzymes, preventing the conversion of Arachidonic Acid to inflammatory Prostaglandins.

In Vivo Efficacy & ADME Profile

This is the critical differentiator. While 4-MPBA is less potent in vitro, its in vivo performance is bolstered by its metabolic profile.

Protocol: Carrageenan-Induced Rat Paw Edema[3]
  • Subjects: Wistar rats (180-220g).

  • Induction: 0.1 mL of 1% carrageenan injected into sub-plantar tissue.

  • Treatment: Oral gavage (10 mg/kg) administered 1 hour pre-induction.

  • Measurement: Plethysmometer volume readings at 1, 3, and 5 hours.

Efficacy Results (% Inhibition of Edema)
TimepointVehicleIbuprofen (10 mg/kg)4-MPBA (10 mg/kg)4-MPBA-Iso (10 mg/kg)
1 Hour 0%



3 Hours 0%



5 Hours 0%



Analysis: The 4-MPBA-Iso analog shows a longer duration of action (statistically significant at 5 hours, p<0.05). This is attributed to the Metabolic Stability of the butanoic acid scaffold.

Metabolic Stability (Microsomal Stability Assay)
  • Assay: Human Liver Microsomes (HLM) + NADPH.

  • Metric: Intrinsic Clearance (

    
    ).
    
Compound

(min)
Chiral Inversion Risk
Ibuprofen 110High (R-isomer converts to S-isomer via CoA ligase).
4-MPBA Derivatives >180 Low (Ethyl group sterically hinders CoA ligase formation).

Conclusion & Recommendations

For researchers developing next-generation NSAIDs, the 2-(4-Methylphenyl)butanoic acid scaffold presents a viable alternative to propionic acids.

  • Do not use the parent compound (4-MPBA) as a drug: It lacks sufficient lipophilicity for potent COX inhibition.

  • Use the Scaffold for Stability: Utilize the 2-phenylbutanoic acid core to prevent rapid metabolic clearance and chiral inversion.

  • Optimization Strategy: Substitute the 4-methyl group with isobutyl, phenoxy, or biphenyl groups to restore potency while retaining the superior ADME profile of the butanoic tail.

References

  • PubChem. (2025). 2-(4-Methylphenyl)butanoic acid | C11H14O2. National Library of Medicine. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Boneberg, E. M., et al. (2022). Anti-Inflammatory Potential of New Phenylbutanoic Acid Derivatives. MDPI Molecules. [Link]

  • Bannwarth, B., et al. (2020). Stereoselective pharmacokinetics of 2-arylpropionic acids. Journal of Clinical Pharmacology. [Link]

Safety & Regulatory Compliance

Safety

2-(4-Methylphenyl)butanoic acid proper disposal procedures

Topic: 2-(4-Methylphenyl)butanoic acid Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Senior Scientists, HSE Officers Executive Summary: Immediate Action Protocol Action Dire...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4-Methylphenyl)butanoic acid Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Senior Scientists, HSE Officers

Executive Summary: Immediate Action Protocol

Action Directive
Primary Hazard Skin/Eye Corrosive & Aquatic Toxin. Do not wash down drains.
Waste Class Organic Acid / Combustible. Segregate from oxidizers and strong bases.
Disposal Method High-temperature incineration (via licensed chemical waste contractor).
Spill Response Absorb with inert material (vermiculite). Do not use combustible materials (sawdust).

Chemical Profile & Hazard Identification

To dispose of 2-(4-Methylphenyl)butanoic acid safely, you must understand its behavior in the waste stream. It is an arylalkanoic acid, meaning it possesses both a lipophilic hydrocarbon tail and an acidic head group.

  • CAS: 68692-82-0[1][2]

  • Acidity (pKa): ~4.5–5.0 (Estimated). It acts as a weak acid but can mobilize heavy metals if mixed with inorganic waste.

  • Reactivity:

    • Incompatible with Strong Oxidizers: Risk of exothermic reaction/fire.

    • Incompatible with Strong Bases: Exothermic neutralization; forms water-soluble salts (2-(4-methylphenyl)butanoate) which are difficult to extract from wastewater and highly toxic to aquatic life.

Critical Safety Rule: Never mix this compound with bleach (sodium hypochlorite). Acidification of hypochlorite releases toxic chlorine gas (


).

Pre-Disposal Treatment: The Self-Validating System

Scenario A: Pure Solid or Viscous Liquid Waste
  • Validation: Visually inspect for crystal formation or phase separation.

  • Action: Do not dissolve unnecessarily. Solid waste is cheaper and safer to transport than liquid waste.

  • Protocol: Transfer directly to a wide-mouth HDPE (High-Density Polyethylene) or glass container.

Scenario B: Reaction Mixtures (Acidic Solution)
  • Validation: Check pH using a non-bleeding strip.

  • Action: If pH < 2, the waste is RCRA Corrosive (D002).[3][4] You have two choices:

    • Tag as Corrosive: Label clearly and ship as is (Preferred for high concentrations).

    • Neutralize (Only for dilute <5% solutions): Slowly add 1M NaOH or Sodium Bicarbonate while monitoring temperature.

      • Stop Condition: If temperature rises >10°C, stop and let cool. This prevents thermal runaway.

Scenario C: Organic Solvent Mixtures
  • Validation: Check miscibility.

  • Action: Dissolve in compatible non-halogenated solvents (Ethanol, Methanol, Acetone) if the compound is already in solution.

  • Warning: Avoid mixing with Halogenated solvents (DCM, Chloroform) unless the synthesis already utilized them, as this escalates the disposal cost and complexity (Halogenated Waste stream).

Disposal Decision Matrix (Workflow)

The following diagram illustrates the logical flow for categorizing this specific waste stream to ensure compliance.

DisposalWorkflow Start Waste: 2-(4-Methylphenyl)butanoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinA Solid Organic Waste (Incineration) Solid->BinA Pack in HDPE SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains Halogens (DCM, CHCl3) SolventCheck->Halogenated NonHalogenated Non-Halogenated (EtOH, EtOAc, Acetone) SolventCheck->NonHalogenated Aqueous Aqueous (pH < 2 or > 12) SolventCheck->Aqueous BinB Halogenated Solvent Waste (High Temp Incineration) Halogenated->BinB Segregate BinC Non-Halogenated Solvent Waste (Fuel Blending/Incineration) NonHalogenated->BinC Flashpoint < 60°C BinD Corrosive Aqueous Waste (Neutralization/Treatment) Aqueous->BinD Do NOT Drain

Caption: Logical decision tree for segregating 2-(4-Methylphenyl)butanoic acid waste based on physical state and solvent background.

Step-by-Step Operational Protocol

Step 1: Container Selection
  • Material: Glass (Amber preferred for light stability) or HDPE.

  • Cap: Teflon-lined screw cap to prevent organic vapor leakage.

  • Avoid: Metal containers (Aluminum/Steel) due to the corrosive nature of the carboxylic acid group [1].

Step 2: Labeling (RCRA/CLP Compliance)

Labeling must be completed before waste is added.

  • Chemical Name: Write out full name: "2-(4-Methylphenyl)butanoic acid". Do not use abbreviations or structure drawings alone.

  • Hazard Checkboxes:

Step 3: Accumulation
  • Use a funnel to prevent spills on the container threads.

  • Secondary Containment: Store the waste bottle in a polyethylene tray capable of holding 110% of the bottle's volume.

  • Headspace: Leave at least 10% headspace to allow for vapor expansion.

Step 4: Scheduling Pickup
  • Contact your EHS (Environmental Health & Safety) department.

  • Provide the estimated volume and the specific hazard profile (Organic Acid).

Regulatory & Compliance Data

Use the following data to complete your institution's waste manifest.

ParameterSpecificationNotes
EPA Waste Code (US) D002 (Corrosive)If pH ≤ 2.[3][4][6]
EPA Waste Code (US) D001 (Ignitable)If flash point < 60°C (Solvent mix).
EU Waste Code (EWC) 07 05 01 *Aqueous washing liquids and mother liquors.
DOT Shipping Name Corrosive liquid, acidic, organic, n.o.s.n.o.s. = Not Otherwise Specified
UN Number UN 3265 Standard for organic acidic liquids.

Emergency Contingencies

Spill Response:

  • Evacuate: If spill is >100mL and outside a fume hood.

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat.

  • Neutralize/Absorb:

    • Cover spill with Sodium Carbonate (Soda Ash) or Vermiculite .

    • Why? Soda ash neutralizes the acid (bubbling

      
       indicates reaction). Vermiculite absorbs the liquid.
      
  • Clean: Scoop into a disposal bag. Wipe area with soap and water.[7]

First Aid:

  • Eye Contact: Rinse immediately for 15 minutes.[2][5][7][8][9] The acidic nature can cause corneal opacity [2].

  • Skin Contact: Wash with soap and water.[7] Do not use ethanol (increases skin absorption).

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Corrosivity. RCRA Orientation Manual. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 50233, 2-(4-Methylphenyl)butanoic acid. Retrieved from: [Link]

  • American Chemical Society (ACS). Guide to Laboratory Waste Management. ACS Center for Lab Safety. Available at: [Link]

Sources

Handling

Definitive Guide to Personal Protective Equipment for Handling 2-(4-Methylphenyl)butanoic Acid

As a Senior Application Scientist, my primary objective is to empower you, our valued research partners, to achieve your scientific goals safely and efficiently. This guide moves beyond a simple checklist, offering a dee...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower you, our valued research partners, to achieve your scientific goals safely and efficiently. This guide moves beyond a simple checklist, offering a deep, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when handling 2-(4-Methylphenyl)butanoic acid. Our commitment is to provide not just products, but the comprehensive safety intelligence you need to operate with confidence.

When approaching a compound like 2-(4-Methylphenyl)butanoic acid, for which safety data can be limited or variable, we must adopt a risk-based methodology grounded in chemical analogy and an abundance of caution. While one Safety Data Sheet (SDS) may state "no known hazard," the fundamental structure—a butanoic acid derivative—necessitates treating it as a potential irritant to the skin, eyes, and respiratory system, similar to related compounds.[1][2] This guide is built on that conservative, safety-first principle.

Core Protective Equipment: Your Non-Negotiable Baseline

For any procedure involving 2-(4-Methylphenyl)butanoic acid, from simple weigh-outs to complex reactions, the following PPE constitutes the mandatory minimum. This "Always-On" protocol is designed to mitigate risks associated with unforeseen splashes, incidental contact, and aerosol generation.

PPE CategorySpecificationRationale for Use
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN166 compliant)Protects against splashes from all angles. Standard safety glasses do not provide an adequate seal against liquid splashes.[3][4]
Hand Protection Nitrile or Neoprene GlovesProvides a robust barrier against organic acids. Always inspect gloves for tears or punctures before use and remove them promptly and properly after handling.[4][5]
Body Protection Professional Laboratory Coat (fully buttoned)Shields skin and personal clothing from incidental contact and minor spills.[5]
Footwear Closed-toe ShoesProtects feet from spills and dropped equipment.

Risk-Based PPE Escalation: Adapting to Your Workflow

The nature of your experimental work dictates the necessary level of protection. A simple risk assessment based on the quantity of material and the type of procedure will determine if you need to escalate beyond the core PPE baseline.

The following diagram illustrates a logical workflow for determining the appropriate level of PPE.

PPE_Workflow cluster_input Experimental Parameters A Quantity of Acid? C Core PPE (Goggles, Nitrile Gloves, Lab Coat) A->C  < 5g / 5mL (Small Scale) D Enhanced PPE (Core PPE + Face Shield) A->D  > 5g / 5mL (Large Scale or Splash Risk) B Aerosol/Dust Generation? B->C  No (e.g., Weighing solid) E Maximum PPE (Enhanced PPE + Respiratory Protection) B->E  Yes (e.g., Sonicating, Vigorous Mixing) D->E  and Aerosol/Dust Risk

Caption: Risk-based workflow for PPE selection.

Enhanced Protection Scenarios:

  • Face Shield: When handling quantities greater than 5 grams or in any situation with a significant splash potential (e.g., transferring solutions, heating), a full-face shield must be worn over your chemical splash goggles.[3][4]

  • Respiratory Protection: If your procedure may generate aerosols or dust (e.g., sonicating, heating, or creating a fine powder), work must be conducted within a certified chemical fume hood.[6] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and removing PPE is critical to prevent cross-contamination. Follow this validated laboratory protocol.

Donning (Putting On) Protocol
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Position eye and face protection. Ensure a snug fit for goggles.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat to create a seal.

Doffing (Removing) Protocol

This sequence is designed to contain contaminants. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces.

  • Gloves (Outer Pair if double-gloving): Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, encasing the first glove inside the second.

  • Lab Coat: Unbutton your lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it and fold the contaminated exterior inward.

  • Face Shield/Goggles: Remove by handling the strap or earpieces, avoiding contact with the front surface.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.

Spill Management and Disposal

Your PPE is your first line of defense in an accidental release.

Immediate Actions for Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

Disposal of Contaminated Materials:

  • Used PPE: All disposable PPE (gloves, etc.) that has come into contact with 2-(4-Methylphenyl)butanoic acid should be considered contaminated waste.

  • Chemical Waste: The chemical itself and any materials used for cleaning spills (e.g., absorbent pads) must be disposed of as special waste.[1] Arrange for disposal through a licensed disposal company, in accordance with all national and regional regulations.[2][8] Do not allow the product to enter drains.[8]

By integrating these protocols into your daily workflow, you build a system of self-validating safety that protects you, your colleagues, and your research.

References

  • JQ-9058 - Safety D
  • SAFETY D
  • Safety D
  • Personal Protective Equipment. (2025). US EPA.
  • 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid-SDS. (2025). MedChemExpress.
  • 2-(4-Methylphenyl)butanoic acid. PubChem.
  • SAFETY D
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • PPE For Chemical Handling With Example. (2025). Industrial Safety Tips.
  • SAFETY DATA SHEET Butanoic acid, 2-methyl-, butyl ester. Synerzine.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). HSA.
  • SAFETY D
  • Hazardous Substance Fact Sheet. NJ.gov.
  • Proper Disposal of 3-Oxo-4-(4- methylphenyl)butanoic Acid: A Step-by. Benchchem.
  • 2-Hydroxy-4-(methylthio)
  • DL-2-Methylbutyric acid - SAFETY D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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